molecular formula C28H32F2N2O B1584691 Vanoxerine CAS No. 67469-69-6

Vanoxerine

Cat. No.: B1584691
CAS No.: 67469-69-6
M. Wt: 450.6 g/mol
InChI Key: NAUWTFJOPJWYOT-UHFFFAOYSA-N
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Description

Vanoxerine is an N-alkylpiperazine that consists of piperazine bearing 2-bis(4-fluorophenyl)methoxy]ethyl and 3-phenylpropyl groups at positions 1 and 4 respectively. Potent, competitive inhibitor of dopamine uptake (Ki = 1 nM for inhibition of striatal dopamine uptake). Has > 100-fold lower affinity for the noradrenalin and 5-HT uptake carriers. Also a potent sigma ligand (IC50 = 48 nM). Centrally active following systemic administration. It has a role as a dopamine uptake inhibitor. It is a N-alkylpiperazine, an organofluorine compound, a tertiary amino compound and an ether. It is a conjugate base of a this compound(2+).
This compound is a highly selective dopamine transporter antagonist. It was synthesized in the late 1970s and developed as a potential treatment for depression. This compound was later evaluated as a potential treatment for cocaine addiction due to its ability to block dopamine reuptake with a slower dissociation rate than cocaine. Although several studies have suggested that the profile of this compound is safer than that of cocaine, other studies have found that this compound has at least moderate potential to be abused by humans. More recently, this compound was tested as a potential anti-arrhythmic and anti-atrial fibrillatory agent due to its ability to block the hKV11.1 (hERG) cardiac potassium channel. This compound is an investigational drug and has not been approved for therapeutic use.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUWTFJOPJWYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H32F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8045143
Record name Vanoxerine
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Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

<5 mM
Record name Vanoxerine
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CAS No.

67469-69-6
Record name Vanoxerine
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Record name Vanoxerine [INN]
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Record name Vanoxerine
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Record name Vanoxerine
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Record name VANOXERINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vanoxerine (GBR-12909): An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a potent and selective piperazine-based dopamine reuptake inhibitor (DRI) that has been investigated for the treatment of cocaine dependence and, more recently, for cardiac arrhythmias. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, quantitative binding affinities, and the downstream signaling consequences of its primary pharmacological activity. This document synthesizes data from numerous preclinical and clinical studies to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. Experimental protocols for key assays and visualizations of pertinent pathways and workflows are included to facilitate a deeper understanding and further investigation of this compound.

Primary Mechanism of Action: Dopamine Transporter Inhibition

This compound's principal mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic neurotransmission.

By binding to the DAT, this compound competitively inhibits the reuptake of dopamine.[1][2] This blockade leads to an increase in the concentration and duration of dopamine in the synaptic cleft, resulting in enhanced dopaminergic signaling. This compound exhibits a high affinity for the DAT, binding with significantly greater potency than cocaine.[3] Notably, it also demonstrates a slower dissociation rate from the transporter compared to cocaine, contributing to its longer duration of action.[4]

dot

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_pre Dopamine Dopamine_vesicle->Dopamine_pre Release DAT Dopamine Transporter (DAT) Dopamine_pre->DAT Binding & Reuptake Dopamine_synapse Increased Dopamine Concentration and Residence Time Vanoxerine_pre This compound (GBR-12909) Vanoxerine_pre->DAT High-Affinity Binding & Inhibition Dopamine_receptor Dopamine Receptors (D1-D5) Dopamine_synapse->Dopamine_receptor Enhanced Receptor Activation Downstream_signaling Downstream Signaling Cascades (e.g., PKA, p38 MAPK) Dopamine_receptor->Downstream_signaling

Figure 1: Primary Mechanism of Action of this compound at the Dopaminergic Synapse.

Quantitative Binding Affinities and Selectivity

This compound is characterized by its high affinity for the dopamine transporter and its selectivity over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). It also interacts with other molecular targets, which may contribute to its overall pharmacological profile and side effects.

TargetParameterValue (nM)SpeciesReference(s)
Dopamine Transporter (DAT) Ki 1Rat[1][2]
9Human[5]
IC50 40Human (HEK293 cells)[1]
Serotonin Transporter (SERT) Ki >100Rat[2][6]
Norepinephrine Transporter (NET) Ki >100Rat[2][6]
hERG K+ Channel IC50 0.84Human (HEK293 cells)[7]
Sigma (σ) Receptor IC50 48Rat[6]

Off-Target Effects: hERG Channel Inhibition

A significant aspect of this compound's pharmacological profile is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] This action is of considerable interest and concern in drug development due to the potential for cardiac arrhythmias, specifically QT interval prolongation.[7] The IC50 value for hERG channel blockade is in the low nanomolar range, indicating a high-potency interaction.[7] This off-target effect has been a primary factor in the discontinuation of its development for some indications.

Downstream Signaling Pathways

The sustained elevation of synaptic dopamine resulting from DAT inhibition by this compound leads to the enhanced activation of postsynaptic dopamine receptors. This, in turn, modulates several intracellular signaling cascades. While the complete downstream signaling profile of this compound is not fully elucidated, evidence points to the involvement of the following pathways:

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have shown that dopamine-induced activation of p38 MAPK can be inhibited by selective DAT blockers, including this compound.[4] This suggests that this compound can modulate this stress-activated protein kinase pathway, which is involved in cellular responses to inflammatory cytokines and stress.

  • Protein Kinase A (PKA) and CREB Signaling: Dopamine D1 receptor activation is known to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes.[10][11] By increasing synaptic dopamine, this compound is expected to indirectly modulate these pathways.

dot

This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine Increased Synaptic Dopamine DAT->Dopamine Leads to D1R Dopamine D1 Receptor Dopamine->D1R Activates p38_MAPK p38 MAPK Pathway Dopamine->p38_MAPK Modulates AC Adenylyl Cyclase D1R->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_expression Altered Gene Expression CREB->Gene_expression

Figure 2: Postulated Downstream Signaling Pathways Modulated by this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol outlines a method for determining the binding affinity of this compound for the dopamine transporter using a competitive radioligand binding assay.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • This compound (GBR-12909)

  • Cocaine (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In assay tubes, combine the rat striatal membrane preparation, [³H]WIN 35,428 at a concentration near its Kd, and varying concentrations of this compound or vehicle.

  • For the determination of non-specific binding, a separate set of tubes should contain a high concentration of cocaine (e.g., 10 µM).

  • Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

dot

cluster_preparation Preparation cluster_incubation Incubation cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Combine membrane, radioligand, and this compound/ vehicle/cocaine in assay tubes A->D B Prepare rat striatal membrane homogenate B->D C Prepare radioligand ([³H]WIN 35,428) solution C->D E Incubate to equilibrium D->E F Rapid filtration through glass fiber filters E->F G Wash filters with ice-cold buffer F->G H Place filters in scintillation vials and add cocktail G->H I Quantify radioactivity using a scintillation counter H->I J Calculate specific binding I->J K Perform non-linear regression to determine IC50 J->K L Calculate Ki using Cheng-Prusoff equation K->L

Figure 3: Experimental Workflow for a DAT Radioligand Binding Assay.
Synaptosomal Dopamine Uptake Assay

This protocol describes a method to measure the functional inhibition of dopamine uptake by this compound in synaptosomes.

Materials:

  • Freshly prepared rat striatal synaptosomes

  • [³H]Dopamine

  • This compound (GBR-12909)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • Pre-incubate synaptosomal preparations with varying concentrations of this compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).

  • Initiate the uptake reaction by adding a known concentration of [³H]Dopamine.

  • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific uptake in parallel incubations performed at 0-4°C or in the presence of a high concentration of a standard DAT inhibitor.

  • Calculate the specific uptake of [³H]Dopamine at each this compound concentration.

  • Analyze the data to determine the IC50 value for the inhibition of dopamine uptake.

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hERG channels

  • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4)

  • Internal (pipette) solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2)

  • This compound (GBR-12909)

  • Patch clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Culture HEK293-hERG cells on glass coverslips.

  • Position a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution.

  • Under visual guidance, form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to measure the deactivating tail current.

  • Record baseline hERG currents in the absence of the drug.

  • Perfuse the cell with a known concentration of this compound and record the hERG currents until a steady-state block is achieved.

  • Repeat with a range of this compound concentrations to establish a concentration-response curve.

  • Analyze the data by measuring the reduction in the hERG tail current amplitude at each concentration to determine the IC50 value.

Conclusion

This compound (GBR-12909) is a powerful pharmacological tool and a compound of significant scientific interest due to its potent and selective inhibition of the dopamine transporter. Its high affinity and slow dissociation kinetics distinguish it from other DRIs like cocaine. While its clinical development has been hampered by off-target effects, particularly the potent blockade of the hERG potassium channel, the study of this compound continues to provide valuable insights into the functioning of the dopaminergic system and the molecular pharmacology of monoamine transporters. This technical guide serves as a foundational resource for professionals engaged in research and development in these areas, providing the necessary data and methodological framework to inform future studies.

References

Vanoxerine's High-Affinity Binding to the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that binds with high affinity to the dopamine transporter (DAT).[1][2] This technical guide provides an in-depth overview of this compound's binding characteristics, the experimental protocols used to determine these properties, and the associated signaling pathways. This compound's affinity for DAT is approximately 50 times stronger than that of cocaine.[3] This potent interaction has led to its investigation for the treatment of cocaine dependence.[4] By competitively inhibiting dopamine reuptake, this compound leads to a modest increase in extracellular dopamine levels, resulting in mild stimulant effects.[3] Beyond its primary target, this compound also exhibits binding affinity for the serotonin transporter (SERT) and acts as a blocker of the cardiac hERG potassium channel.[3]

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine transporter, as well as its selectivity over other monoamine transporters, has been quantified through various in vitro assays. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

Table 1: this compound Binding Affinity for Dopamine Transporter (DAT)
SpeciesAssay TypeRadioligandKi (nM)IC50 (nM)Reference
HumanBinding Assay9[5]
RatDopamine Reuptake Inhibition1[2]
RatBinding Assay[³H]WIN 35,4281.77IUPHAR/BPS Guide to PHARMACOLOGY
RatBinding Assay[³H]WIN 35,4283.7IUPHAR/BPS Guide to PHARMACOLOGY
RatDopamine Uptake Inhibitionlow nanomolar range[2]
Table 2: this compound Selectivity Profile
TransporterSpeciesKi (nM)IC50 (nM)Fold Selectivity (SERT/DAT)Fold Selectivity (NET/DAT)Reference
DAT Rat1[2]
SERT >100-fold lower affinity than for DAT>100PubChem
NET >100-fold lower affinity than for DAT>100PubChem

Experimental Protocols

The determination of this compound's binding affinity for DAT predominantly relies on radioligand binding assays. These assays measure the displacement of a radioactively labeled ligand from the transporter by the unlabeled compound of interest (this compound).

Radioligand Binding Assay for DAT

This protocol outlines a typical competitive binding assay to determine the Ki of this compound for DAT.

1. Membrane Preparation:

  • Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing DAT in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.

2. Binding Assay:

  • Perform the assay in a 96-well plate format.

  • To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [³H]GBR-12935), and varying concentrations of unlabeled this compound.

  • To determine non-specific binding, include wells with an excess of a known DAT inhibitor (e.g., cocaine).

  • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • Dry the filters and add a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.

  • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The binding of this compound to the dopamine transporter inhibits the reuptake of dopamine, leading to an increase in its extracellular concentration. This modulation of dopamine levels can influence downstream signaling cascades. The dopamine transporter itself is regulated by various protein kinases, including PKA, PKC, MAPK, and CAMKII.[6] Notably, the inhibition of DAT by this compound has been shown to prevent the activation of p38MAPK by dopamine.[2]

Vanoxerine_DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Dopamine_out Dopamine DAT Dopamine Transporter (DAT) Dopamine_out->DAT Transport blocked p38MAPK_inactive p38MAPK (inactive) Dopamine_out->p38MAPK_inactive Normally activates This compound This compound This compound->DAT Binds to and inhibits p38MAPK_active p38MAPK (active) This compound->p38MAPK_active Inhibition of activation Dopamine_in Dopamine DAT->Dopamine_in Reuptake p38MAPK_inactive->p38MAPK_active Activation

This compound's inhibition of DAT and downstream signaling.
Experimental Workflow

The following diagram illustrates the typical workflow for determining the binding affinity of a compound like this compound to the dopamine transporter using a radioligand binding assay.

DAT_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat striatum) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound dilutions) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Quantification Scintillation Counting (Measures radioactivity) Filtration->Quantification Data_Processing Data Processing (Calculate specific binding) Quantification->Data_Processing Curve_Fitting Curve Fitting (Generate dose-response curve) Data_Processing->Curve_Fitting Parameter_Determination Parameter Determination (Calculate IC50 and Ki) Curve_Fitting->Parameter_Determination

Workflow for a DAT radioligand binding assay.

Conclusion

This compound is a high-affinity antagonist of the dopamine transporter, exhibiting significant selectivity over other monoamine transporters. Its binding properties have been extensively characterized using radioligand binding assays, which remain the gold standard for such determinations. The inhibition of DAT by this compound leads to an increase in synaptic dopamine and can modulate intracellular signaling pathways, such as the p38MAPK cascade. The detailed understanding of this compound's interaction with DAT is crucial for the ongoing research into its therapeutic potential, particularly in the context of addiction medicine.

References

The Pharmacological Profile of Vanoxerine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Vanoxerine (GBR-12909) is a piperazine derivative with a multifaceted pharmacological profile, primarily characterized by its potent and selective inhibition of the dopamine transporter (DAT).[1][2] Initially investigated for the treatment of depression and Parkinson's disease, its development later focused on cocaine dependence and cardiac arrhythmias.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, pharmacodynamics, pharmacokinetics, and clinical development history, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's pharmacological effects stem from its interaction with multiple molecular targets. Its primary mechanism is the potent and selective inhibition of the dopamine transporter (DAT), but it also exhibits significant activity as a multi-ion channel blocker.

Dopamine Reuptake Inhibition

This compound is a high-affinity antagonist of the dopamine transporter.[3][5] It binds to the DAT with an affinity approximately 50 times greater than that of cocaine.[2] By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the concentration and duration of dopamine in the synapse. However, unlike cocaine, this compound also appears to inhibit dopamine release, resulting in only a modest elevation of overall dopamine levels and consequently, mild stimulant effects.[2] This unique profile has been the basis for its investigation as a potential pharmacotherapy for cocaine addiction, aiming to reduce craving and block the rewarding effects of cocaine.[2][6]

Cardiac Ion Channel Blockade

In addition to its effects on the dopaminergic system, this compound is a potent blocker of multiple cardiac ion channels, a property that underpins its antiarrhythmic potential.[1][4] It acts on the following key channels:

  • hERG (IKr): this compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) critical for cardiac repolarization.[1][2]

  • Sodium Channels (INa): It blocks cardiac sodium channels in a frequency-dependent manner.[1][4]

  • L-type Calcium Channels (ICa,L): this compound also demonstrates frequency-dependent blockade of L-type calcium channels.[1][2]

This multi-ion channel blockade prolongs the cardiac action potential, which can help to terminate and prevent reentrant circuits that cause arrhythmias like atrial fibrillation.[1][2] The frequency-dependent nature of the block is a desirable characteristic for an antiarrhythmic drug, as it has a greater effect at higher heart rates.[1][2]

Pharmacodynamics: Quantitative Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound for its primary molecular targets.

Table 1: Monoamine Transporter Binding Affinity and Uptake Inhibition
TargetSpeciesAssay TypeRadioligandValue (Ki)Value (IC50)Reference(s)
Dopamine Transporter (DAT)HumanBinding Affinity-9 nM-[5]
Dopamine Transporter (DAT)RatInhibition of Dopamine Uptake[3H]Dopamine1 nM-[7]
Serotonin Transporter (SERT)-Binds with nanomolar affinity---[2]
Noradrenaline Transporter (NET)->100-fold lower affinity than DAT---[7]
Table 2: Cardiac Ion Channel Blockade
ChannelCell LinePacing Frequency (Hz)Value (IC50)Reference(s)
hERG (hKv11.1)HEK-2930.10.00084 µM[4]
L-type Calciuma-MHC-RYR20.50.17 µM[4]
Sodium (hNav1.5)HEK-29310.32 µM[4]

Pharmacokinetics

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of orally administered this compound.

Table 3: Pharmacokinetic Parameters of Oral this compound in Healthy Males
DoseCmax (nmol/L)AUC (h·nmol/L)tmax (h)t½ (h)Reference(s)
25 mg17.9810.91-[7]
75 mg81.13650.9353.5[7]
125 mg236.511161.1366.0[7]
  • Bioavailability: The oral bioavailability of this compound is significantly influenced by food intake. Compared to a fasting state, a low-fat meal increased bioavailability by 76%, while a high-fat meal increased it by 255%.

  • Distribution: this compound is highly protein-bound (99%) in plasma.[7]

  • Metabolism: In vitro studies suggest that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with potential minor contributions from CYP2C8 and CYP2E1.

  • Elimination: The majority of this compound is excreted in the urine, bile, and feces.[7]

Clinical Development and Efficacy

This compound has undergone clinical trials for both cocaine dependence and atrial fibrillation, with mixed results.

Cocaine Dependence

Phase I clinical trials conducted by the National Institute on Drug Abuse (NIDA) assessed the safety and pharmacokinetics of this compound in healthy volunteers at doses of 25, 50, 75, and 100 mg.[5] Positron Emission Tomography (PET) scans showed that at a 100 mg dose, this compound occupied 25-35% of dopamine transporters without producing cocaine-like behavioral effects, suggesting a low abuse potential.[5] Preclinical studies in rhesus monkeys demonstrated that this compound could reduce or eliminate cocaine self-administration.[5] Despite these promising early findings, development for this indication was halted in Phase II due to concerns about QTc interval prolongation, particularly in the context of concurrent cocaine use.[6]

Atrial Fibrillation

This compound's multi-ion channel blocking properties led to its investigation as a pharmacological agent for the conversion of atrial fibrillation (AF) or atrial flutter (AFL) to normal sinus rhythm. A Phase IIb study showed a statistically significant dose-dependent increase in conversion to normal sinus rhythm compared to placebo. The highest oral dose (400 mg) achieved a conversion rate of 84% within 24 hours.

However, a subsequent Phase III trial, RESTORE SR (NCT02454283), was terminated prematurely due to safety concerns. The trial, which randomized subjects to a single 400 mg oral dose of this compound or placebo, found that while this compound was effective (69% conversion rate vs. 20% for placebo), its use was associated with a significant risk of ventricular proarrhythmia (11.5% of patients) in individuals with underlying structural heart disease.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound's pharmacological profile are provided below. These represent synthesized protocols based on standard practices in the field.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Materials:

  • Cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

  • [³H]Dopamine

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compound (this compound) and control inhibitor (e.g., cocaine)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Protocol:

  • Cell Plating: Seed HEK293-hDAT cells into a 96-well plate and culture until a confluent monolayer is formed.

  • Pre-incubation: Aspirate the culture medium and wash the cells with Uptake Buffer. Pre-incubate the cells with various concentrations of this compound or control compounds in Uptake Buffer for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold Uptake Buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.

  • Data Analysis: Quantify the radioactivity in a microplate scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). The IC50 value for this compound is calculated by fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channels

This technique is used to measure the effect of a compound on the ionic currents flowing through specific channels in isolated cells. The following is a generalized protocol for assessing hERG channel blockade.

Materials:

  • Cell line stably expressing the ion channel of interest (e.g., HEK293-hERG cells)

  • External and internal pipette solutions with appropriate ionic compositions

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pulling micropipettes

Protocol:

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a specific voltage-step protocol to elicit the ionic current of interest (e.g., a depolarizing step to activate hERG channels followed by a repolarizing step to measure the tail current).

  • Compound Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.

  • Data Analysis: Measure the reduction in the peak current amplitude at each concentration of this compound. Calculate the IC50 value by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known signaling interactions and logical relationships of this compound.

Vanoxerine_Mechanism_of_Action cluster_neuron Presynaptic Dopaminergic Neuron cluster_cardiomyocyte Cardiomyocyte This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Vanoxerine_cardiac This compound Dopamine_reuptake Dopamine Reuptake Dopamine_synapse Synaptic Dopamine Dopamine_synapse->DAT Transport hERG hERG (IKr) Vanoxerine_cardiac->hERG Blocks Nav Sodium Channel (INa) Vanoxerine_cardiac->Nav Blocks Cav Calcium Channel (ICa,L) Vanoxerine_cardiac->Cav Blocks Action_Potential Action Potential Prolongation hERG->Action_Potential Nav->Action_Potential Cav->Action_Potential

Caption: Dual mechanisms of this compound in a neuron and cardiomyocyte.

Vanoxerine_Experimental_Workflow cluster_dat_assay DAT Uptake Inhibition Assay cluster_patch_clamp Whole-Cell Patch-Clamp Assay dat_cells Plate hDAT-expressing cells dat_preincubate Pre-incubate with this compound dat_cells->dat_preincubate dat_add_radioligand Add [3H]Dopamine dat_preincubate->dat_add_radioligand dat_terminate Terminate uptake & Wash dat_add_radioligand->dat_terminate dat_count Scintillation Counting dat_terminate->dat_count dat_analyze Calculate IC50 dat_count->dat_analyze pc_seal Form Giga-seal pc_whole_cell Establish Whole-Cell Mode pc_seal->pc_whole_cell pc_record_baseline Record Baseline Current pc_whole_cell->pc_record_baseline pc_apply_drug Apply this compound pc_record_baseline->pc_apply_drug pc_record_effect Record Drug Effect pc_apply_drug->pc_record_effect pc_analyze Calculate IC50 pc_record_effect->pc_analyze

Caption: Workflow for key in vitro pharmacological assays.

Summary and Future Directions

This compound possesses a unique pharmacological profile as a potent dopamine reuptake inhibitor and a multi-ion channel blocker. While its development for cocaine dependence was halted due to cardiac safety concerns, its antiarrhythmic properties showed promise in mid-stage clinical trials. The termination of the Phase III RESTORE SR trial due to proarrhythmic risk in patients with structural heart disease highlights the challenges of developing drugs with potent hERG blocking activity.

Despite its setbacks in clinical development, this compound remains a valuable tool for researchers studying the dopamine transporter and cardiac ion channels. Its complex pharmacology underscores the importance of a thorough understanding of a drug's effects on multiple targets. Future research may focus on developing analogs of this compound that retain the desired therapeutic effects while minimizing off-target liabilities, or exploring its potential in other therapeutic areas where its unique mechanism of action may be beneficial.

References

Vanoxerine (GBR-12909): A Comprehensive Technical Guide on its History and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has traversed a multifaceted development path, from its initial synthesis in the late 1970s to its investigation for a range of central nervous system disorders and cardiac arrhythmias. This technical guide provides an in-depth overview of the history, chemical properties, pharmacological profile, and clinical development of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Introduction

Synthesized in the late 1970s, this compound, a piperazine derivative, was initially explored as a potential antidepressant.[1] Its potent activity as a dopamine transporter (DAT) inhibitor later shifted its developmental focus towards the treatment of cocaine addiction, a condition intricately linked to the brain's dopamine reward system.[1] Over the years, its unique pharmacological profile, including its effects on cardiac ion channels, has led to further investigations into its potential as an antiarrhythmic agent. This guide chronicles the journey of this compound, presenting key data and methodologies that have defined its scientific understanding.

History and Initial Development

The history of this compound (GBR-12909) is marked by a series of strategic shifts in its therapeutic focus, driven by an evolving understanding of its pharmacological properties.

  • Late 1970s: this compound is first synthesized.[1]

  • Initial Investigations: The compound is initially tested in Europe as a potential antidepressant.[1]

  • 1989: The potential utility of GBR-12909 in treating cocaine addiction is suggested, marking a significant pivot in its development.[1]

  • 1995: The National Institute on Drug Abuse (NIDA) begins funding studies to investigate this compound's potential to reduce cocaine self-administration in preclinical models.[1]

  • Further Development: Gist-Brocades originally initiated studies of this compound for cocaine dependence and also investigated it as a potential antipsychotic agent, though development for the latter was discontinued.[1] Subsequent research also explored its utility as an antiarrhythmic, leading to Phase IIb clinical trials for this indication.

Physicochemical Properties

PropertyValue
IUPAC Name1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
SynonymsGBR-12909, Boxeprazine, I-893
Molecular FormulaC28H32F2N2O
Molar Mass450.574 g·mol−1

Non-Clinical Pharmacology

Pharmacodynamics

This compound's primary mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT).[2] This inhibition leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Signaling Pathway of this compound's Action at the Dopaminergic Synapse

Vanoxerine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_out Dopamine Dopamine_vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_out->Dopamine_receptor Binding Postsynaptic_effect Postsynaptic Signaling Dopamine_receptor->Postsynaptic_effect This compound This compound (GBR-12909) This compound->DAT Inhibition

Caption: this compound blocks the dopamine transporter (DAT) on the presynaptic neuron.

This compound exhibits a significantly higher affinity for DAT compared to other monoamine transporters, underscoring its selectivity.

Table 1: this compound Binding Affinity for Monoamine Transporters

TransporterKi (nM)Selectivity vs DAT
Dopamine (DAT)1[2]-
Serotonin (SERT)>100[2]>100-fold
Norepinephrine (NET)>100[2]>100-fold

This compound also demonstrates a high affinity for the sigma-1 receptor and blocks cardiac hERG potassium channels, which has implications for its safety profile and its potential application as an antiarrhythmic.[3][4]

Preclinical Efficacy in Cocaine Abuse Models

Studies in rhesus monkeys have demonstrated this compound's efficacy in reducing cocaine self-administration.

Table 2: Preclinical Efficacy of this compound in Rhesus Monkeys

This compound DoseEffect on Cocaine Self-AdministrationReference
1 mg/kg (i.v.)Selectively reduced cocaine self-administration[1]
3 mg/kg (i.v.)Eliminated cocaine self-administration[1]
DBL-583 (decanoate ester)Decreased cocaine-maintained responding by 80% for up to 30 days[1]

These studies indicated that this compound could attenuate the reinforcing effects of cocaine without affecting motivation for other rewards, such as food.[1]

Pharmacokinetics
ParameterSpeciesValue
Elimination Half-lifeHuman~6 hours

Clinical Development

Phase I Studies in Healthy Volunteers

A multidose, open-label, fixed-order dose-escalating study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.

Table 3: Phase I Study of this compound in Healthy Volunteers

DoseKey FindingsReference
25, 50, 75, 100 mgWell-tolerated[1][5]

Positron Emission Tomography (PET) scans were used to measure dopamine transporter occupancy.

Table 4: Dopamine Transporter (DAT) Occupancy in Humans (PET Scans)

Oral this compound Dose (2 weeks)DAT OccupancyKey ObservationReference
50 mgIncreased with doseDid not cause behavioral symptoms associated with cocaine, suggesting low abuse potential.[1][5]
75 mgIncreased with dose[1][5]
100 mg25% - 35%[1][5]
Clinical Trials for Atrial Fibrillation

This compound was also investigated for the treatment of atrial fibrillation due to its effects on cardiac ion channels. A Phase IIb study showed promising efficacy signals. However, the development for this indication was halted due to safety concerns, specifically the risk of ventricular proarrhythmia in patients with structural heart disease.

Experimental Protocols

Dopamine Transporter Binding Assay

A representative protocol for determining the binding affinity of compounds to the dopamine transporter is outlined below, based on assays using the close analog [3H]GBR 12935.[6][7]

Experimental Workflow for DAT Binding Assay

DAT_Binding_Assay cluster_prep Membrane Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis tissue Rat Striatal Tissue homogenize Homogenization tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 resuspend1 Resuspension centrifuge1->resuspend1 centrifuge2 Centrifugation resuspend1->centrifuge2 resuspend2 Final Resuspension centrifuge2->resuspend2 mix Incubation of membranes with [3H]GBR 12935 and test compound resuspend2->mix filter Rapid Filtration mix->filter wash Washing filter->wash scintillation Scintillation Counting wash->scintillation analysis Calculation of Ki values scintillation->analysis

Caption: Workflow for a radioligand binding assay to determine DAT affinity.

Protocol Steps:

  • Membrane Preparation:

    • Dissect striatal tissue from rat brains.

    • Homogenize the tissue in an ice-cold buffer.

    • Centrifuge the homogenate, discard the supernatant, and resuspend the pellet.

    • Repeat the centrifugation and resuspension steps.

  • Binding Assay:

    • Incubate the prepared membranes with the radioligand ([3H]GBR 12935) and varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., mazindol).

  • Separation and Quantification:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

PET Imaging for Dopamine Transporter Occupancy

The general methodology for assessing DAT occupancy using PET is as follows:[8]

Protocol Steps:

  • Baseline Scan:

    • A baseline PET scan is performed on each subject after injection of a suitable radioligand for DAT (e.g., [11C]PE2I).[9]

    • Dynamic images are acquired over a specific duration to measure the baseline binding potential of the radioligand to DAT.

  • Drug Administration:

    • Subjects are administered this compound at the desired dose.

  • Post-Dosing Scan:

    • A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of this compound.

  • Image Analysis:

    • Regions of interest (ROIs), such as the striatum, are delineated on co-registered MRI scans.

    • Time-activity curves are generated for each ROI.

    • The binding potential of the radioligand is calculated for both the baseline and post-dosing scans.

  • Occupancy Calculation:

    • DAT occupancy is calculated as the percentage reduction in the binding potential of the radioligand after drug administration compared to the baseline.

Whole-Cell Patch-Clamp for Cardiac Ion Channels

The effects of this compound on cardiac ion channels, such as the hERG potassium channel, can be assessed using the whole-cell patch-clamp technique.[3]

Logical Relationship in Cardiac Safety Assessment

Cardiac_Safety_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment cluster_outcome Safety Profile hERG_assay hERG Channel Assay (Patch-Clamp) proarrhythmia_risk Assessment of Proarrhythmic Risk hERG_assay->proarrhythmia_risk other_channels Other Cardiac Ion Channel Assays other_channels->proarrhythmia_risk animal_models Animal Models of Cardiac Arrhythmia animal_models->proarrhythmia_risk ecg_monitoring ECG Monitoring in Clinical Trials ecg_monitoring->proarrhythmia_risk

Caption: A multi-stage approach to evaluating the cardiac safety of a drug candidate.

Protocol Steps:

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels).

  • Electrophysiological Recording:

    • A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting ionic currents.

  • Voltage Protocol:

    • Apply specific voltage clamp protocols to elicit and isolate the current of interest (e.g., a voltage step to activate and then a repolarizing step to measure the tail current for hERG channels).

  • Drug Application:

    • Record baseline currents.

    • Perfuse the cell with a solution containing this compound at various concentrations.

    • Record the currents in the presence of the drug.

  • Data Analysis:

    • Measure the amplitude of the current before and after drug application.

    • Construct concentration-response curves to determine the IC50 for the inhibition of the ion channel.

Conclusion

This compound (GBR-12909) represents a fascinating case study in drug development, with its journey from a potential antidepressant to a candidate for treating cocaine addiction and, subsequently, atrial fibrillation. Its high affinity and selectivity for the dopamine transporter have been consistently demonstrated, providing a strong rationale for its investigation in dopamine-related disorders. The preclinical and early clinical data for its use in cocaine addiction were promising, though its development for this indication has not progressed to market approval. The exploration of its antiarrhythmic properties highlights the importance of comprehensive pharmacological profiling, as off-target effects can sometimes be harnessed for new therapeutic applications. However, the safety concerns that arose during its clinical development for atrial fibrillation underscore the critical need for thorough safety assessments. This technical guide has compiled key historical, pharmacological, and clinical data on this compound, offering a valuable resource for the scientific community to inform future research and development efforts in related areas.

References

Vanoxerine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanoxerine (also known as GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in a variety of central nervous system (CNS) disorders, including cocaine dependence, Parkinson's disease, and depression.[1][2][3] This technical guide provides an in-depth overview of the pharmacological effects of this compound on the CNS, with a focus on its mechanism of action, preclinical and clinical findings, and the intracellular signaling pathways it modulates. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience.

Core Mechanism of Action

This compound's primary mechanism of action in the CNS is the potent and selective inhibition of the dopamine transporter (DAT).[1][4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. By binding to the DAT, this compound blocks this reuptake process, leading to an increase in the extracellular concentration and residence time of dopamine in the synapse.

Notably, this compound exhibits a significantly higher affinity for the DAT than cocaine, binding approximately 50 to 500 times more strongly.[3][5] However, unlike cocaine, this compound has been shown to simultaneously inhibit the release of dopamine, resulting in only a modest elevation of dopamine levels and conferring mild stimulant effects.[5] This unique pharmacological profile has made it a compound of interest for the treatment of cocaine addiction, with the hypothesis that it could occupy the DAT, prevent cocaine binding, and attenuate the rewarding effects of cocaine without producing significant abuse liability itself.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding this compound's binding affinity, potency, and clinical pharmacokinetics.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueSpecies/SystemReference
Ki (DAT) 1 nMNot Specified[4]
Ki (DAT) 9 nMHuman[3]
Ki (DAT) 16.9 nMNot Specified
IC50 (Dopamine Uptake) Low Nanomolar RangeNot Specified[4]

Table 2: Preclinical and Clinical Dopamine Transporter (DAT) Occupancy

DoseDAT OccupancySpeciesStudy TypeReference
50 mg (oral, 2 weeks)25-35%HumanPET[2][3]
75 mg (oral, 2 weeks)25-35%HumanPET[2][3]
100 mg (oral, 2 weeks)25-35%HumanPET[2][3]

Table 3: Human Pharmacokinetic Parameters

ParameterValueConditionReference
Elimination Half-life ~6 hoursNot Specified
Oral Bioavailability Food DependentHealthy Volunteers[6]
Protein Binding 99%Plasma[6]
Metabolism Primarily CYP3A4In Vitro[6]

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the CNS effects of this compound.

In Vitro Dopamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

General Protocol:

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., striatum from rodents) in a buffered sucrose solution. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are rich in nerve terminals and DATs.

  • Radioligand Binding: Incubate the synaptosomal preparation with a radiolabeled ligand that specifically binds to the DAT (e.g., [³H]WIN 35,428).

  • Competition Assay: Perform the incubation in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in specific brain regions following this compound administration.

General Protocol:

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal (e.g., rat).

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Collect the dialysate, which contains extracellular fluid that has diffused across the semipermeable membrane of the probe, at regular intervals.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) and continue to collect dialysate samples.

  • Neurochemical Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels collected before drug administration.

Positron Emission Tomography (PET) Imaging

Objective: To determine the in vivo occupancy of the dopamine transporter by this compound in living subjects.

General Protocol:

  • Radiotracer Administration: Administer a PET radiotracer that binds to the DAT, such as [¹¹C]cocaine or [¹¹C]raclopride, to the subject.

  • PET Scanning: Acquire dynamic PET scans to measure the distribution and binding of the radiotracer in the brain.

  • This compound Administration: In separate sessions, administer this compound at various doses prior to the radiotracer injection.

  • Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) in dopamine-rich areas (e.g., striatum) and a reference region with negligible DAT density (e.g., cerebellum).

  • Occupancy Calculation: Calculate the binding potential (BP) of the radiotracer in the ROIs. The DAT occupancy by this compound is then determined by the percentage reduction in the BP in the presence of this compound compared to the baseline scan without the drug.

Locomotor Activity Assessment

Objective: To evaluate the stimulant or depressant effects of this compound on spontaneous motor activity.

General Protocol:

  • Habituation: Place the animals (e.g., mice or rats) in open-field activity chambers for a period to allow them to acclimate to the novel environment.

  • Drug Administration: Administer this compound or a vehicle control (e.g., saline) to different groups of animals.

  • Activity Monitoring: Immediately place the animals back into the activity chambers, which are equipped with infrared beams to automatically track horizontal and vertical movements.

  • Data Collection: Record locomotor activity over a specified period (e.g., 60-120 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in different zones of the chamber. Compare the activity levels between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Downstream Effects

The inhibition of dopamine reuptake by this compound leads to the activation of downstream signaling cascades in dopaminoceptive neurons, primarily through the activation of dopamine D1 and D2 receptors.

Vanoxerine_Signaling_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine Extracellular Dopamine DAT->Dopamine Increases D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits Akt Akt D2R->Akt Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) CREB CREB PKA->CREB Phosphorylates (Ser133) GSK3 GSK-3 Akt->GSK3 Inhibits ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 1: this compound's primary mechanism and downstream signaling.
cAMP/PKA Pathway

Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA plays a crucial role in mediating many of the downstream effects of dopamine by phosphorylating various substrate proteins.

Akt/GSK-3 Pathway

D2 receptor activation can also initiate signaling through a pathway involving Protein Kinase B (Akt) and Glycogen Synthase Kinase 3 (GSK-3). This pathway is implicated in neuronal survival and plasticity.

ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway is another important downstream target of dopamine receptor activation and is involved in synaptic plasticity and gene expression.

Key Downstream Effectors
  • DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa): A key integrator of dopaminergic signaling. When phosphorylated by PKA at Threonine 34, it becomes a potent inhibitor of protein phosphatase 1 (PP1), thereby amplifying the effects of PKA.

  • CREB (cAMP response element-binding protein): A transcription factor that, when phosphorylated by PKA and other kinases, regulates the expression of genes involved in neuronal plasticity, learning, and memory.

Experimental_Workflow_Vanoxerine_CNS_Effects cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_molecular Molecular Analysis Binding_Assay DAT Binding Assay (Ki determination) Microdialysis Microdialysis (Extracellular Dopamine) Binding_Assay->Microdialysis Informs in vivo dosing Uptake_Assay Dopamine Uptake Assay (IC50 determination) Uptake_Assay->Microdialysis Western_Blot Western Blot (Protein Phosphorylation) Microdialysis->Western_Blot Tissue for analysis PET PET Imaging (DAT Occupancy) Locomotor Locomotor Activity (Behavioral Effects) PET->Locomotor Relate occupancy to behavior Locomotor->Western_Blot Electrophysiology Electrophysiology (Neuronal Firing) Electrophysiology->Western_Blot qPCR RT-qPCR (Gene Expression) Western_Blot->qPCR Correlate protein and gene changes

Figure 2: Integrated experimental workflow for studying this compound's CNS effects.

Conclusion

This compound is a well-characterized dopamine reuptake inhibitor with a unique pharmacological profile that distinguishes it from other psychostimulants. Its high affinity for the DAT and its ability to modulate downstream signaling pathways in the CNS have made it a valuable tool for neuroscience research and a candidate for the development of novel therapeutics. This technical guide provides a comprehensive summary of the current understanding of this compound's effects on the CNS, offering a foundation for further investigation and drug development efforts in this area. The provided data, experimental outlines, and signaling pathway diagrams are intended to facilitate a deeper understanding of this compound's complex interactions within the central nervous system.

References

Vanoxerine: A Technical Guide to a Dual-Action Investigational Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a piperazine derivative with a unique pharmacological profile, demonstrating high-affinity inhibition of the dopamine transporter (DAT) and potent blockade of multiple cardiac ion channels. Initially investigated for depression and Parkinson's disease, its primary research areas have focused on the treatment of cocaine dependence and cardiac arrhythmias, specifically atrial fibrillation. This technical guide provides an in-depth overview of the core research areas of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. Despite promising efficacy in both major research areas, its development has been hampered by safety concerns, particularly cardiotoxicity at higher doses, leading to the discontinuation of clinical trials. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the complex pharmacology and therapeutic potential of this compound and its analogs.

Core Research Areas

The investigational drug this compound has been the subject of research primarily in two distinct therapeutic areas: substance use disorders and cardiology.

Treatment of Cocaine Dependence

This compound's potent and selective inhibition of the dopamine transporter (DAT) formed the basis for its investigation as a potential pharmacotherapy for cocaine addiction.[1][2][3] By binding to the DAT with an affinity approximately 50 times greater than that of cocaine, this compound was hypothesized to act as a substitution therapy.[3] The slower dissociation rate from the DAT compared to cocaine was expected to produce a more stable and lower level of synaptic dopamine, thereby reducing the rewarding effects of cocaine and preventing relapse.[4]

Preclinical studies in rhesus monkeys demonstrated that intravenous administration of this compound could reduce or eliminate cocaine self-administration.[4][5] Early phase clinical trials in healthy volunteers and cocaine-dependent individuals were conducted to assess its safety, pharmacokinetics, and efficacy.[5] However, development for this indication was halted due to concerns about cardiac side effects, specifically QTc interval prolongation, especially in the context of concurrent cocaine use.[3]

Antiarrhythmic Agent for Atrial Fibrillation

A significant and somewhat paradoxical area of research for this compound has been its potential as an antiarrhythmic agent, particularly for the termination of atrial fibrillation (AF).[1][2][3] This line of investigation stemmed from the discovery that this compound is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel (IKr), a property often associated with proarrhythmic risk.[1][2][3] However, further research revealed that this compound is a multi-ion channel blocker, also inhibiting cardiac sodium (INa) and L-type calcium (ICa,L) channels.[1][2][6] This multi-channel blockade, particularly its frequency-dependent nature, was proposed to have a net antiarrhythmic effect, similar to the class III antiarrhythmic amiodarone, but without its associated toxicities.[1][2][6]

Clinical trials were initiated to evaluate the efficacy and safety of oral this compound for the pharmacological cardioversion of recent-onset AF. While showing promising efficacy in converting AF to normal sinus rhythm, the Phase III RESTORE SR study was prematurely terminated due to an increased risk of ventricular proarrhythmia, including torsades de pointes, in a subset of patients with structural heart disease.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Binding Affinities and Ion Channel Blockade

TargetParameterValueSpecies/SystemReference(s)
Dopamine Transporter (DAT)Ki9 nMHuman[5]
hERG (IKr) Potassium ChannelIC500.00084 µMHEK-293 Cells[1][6]
L-type Calcium Channel (ICa,L)IC500.32 µMGuinea Pig Ventricular Myocytes[6]
Sodium Channel (hNav1.5)IC50~1.7 µMHEK-293 Cells[1]
Serotonin Transporter (SERT)AffinityNanomolar rangeNot specified[3]

Table 2: Clinical Pharmacokinetic Parameters of Oral this compound in Healthy Volunteers

DoseCmax (nmol/L)AUC (h·nmol/L)Tmax (h)Elimination Half-life (h)
25 mg/day17.9810.91Not Reported
75 mg/day81.13650.9353.5
125 mg/day236.511161.1366.0
Data from a multiple-dose study in 14 healthy male subjects.[7][8]

Table 3: Clinical Trial Efficacy in Atrial Fibrillation

StudyTreatment GroupConversion Rate to Sinus RhythmTimeframeReference(s)
Phase IIbThis compound (400 mg)84%24 hours
Phase IIbPlacebo38%24 hours
RESTORE SR (Phase III)This compound (400 mg)69%24 hours
RESTORE SR (Phase III)Placebo20%24 hours

Experimental Protocols

This section provides an overview of the key experimental methodologies used in this compound research.

Dopamine Transporter Binding Assay

A common method to determine the binding affinity of this compound for the dopamine transporter is through a competitive radioligand binding assay.

  • Tissue Preparation: Striatal tissue from rat brains is dissected and homogenized in an ice-cold sucrose phosphate buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

  • Radioligand: [3H]WIN 35,428, a potent and selective DAT ligand, is commonly used.

  • Assay Procedure: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in an assay buffer.

  • Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cardiac Ion Channel Electrophysiology (Patch-Clamp)

The effects of this compound on cardiac ion channels are typically investigated using the whole-cell patch-clamp technique.[1][2][6]

  • Cell Systems: Human embryonic kidney (HEK-293) cells stably expressing the specific human cardiac ion channel of interest (e.g., hERG, hNav1.5) or isolated primary cardiomyocytes (e.g., from guinea pig ventricles) are used.[1][6]

  • Electrophysiological Recordings: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell interior. This "whole-cell" configuration allows for the control of the membrane potential and the recording of the ionic currents flowing across the cell membrane.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to the cell to elicit the currents from the ion channel of interest. For example, to study hERG channels, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

  • Drug Application: this compound at various concentrations is applied to the cells via a perfusion system, and the effect on the ionic currents is measured.

  • Data Analysis: The concentration-response curve for the inhibition of the ionic current is plotted to determine the IC50 value. To assess frequency-dependent block, the voltage protocols are applied at different frequencies in the presence of the drug.[1][3][6]

Animal Model of Cocaine Self-Administration

Preclinical efficacy of this compound for cocaine addiction is often evaluated using intravenous self-administration models in rodents or non-human primates.[4][5]

  • Surgical Preparation: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.

  • Operant Conditioning: The animals are placed in an operant chamber equipped with two levers (or nose-poke holes). A response on the "active" lever results in the intravenous infusion of a dose of cocaine, often paired with a cue light or tone. Responses on the "inactive" lever have no consequence.

  • Reinforcement Schedule: A fixed-ratio (FR) schedule of reinforcement is commonly used, where the animal must press the active lever a fixed number of times to receive a single infusion of cocaine.

  • Experimental Design: Once the animals have acquired stable cocaine self-administration, the effect of this compound is tested. This compound is typically administered prior to the self-administration session, and its effect on the number of cocaine infusions earned is measured.

  • Data Analysis: The dose-response relationship for this compound's ability to reduce cocaine self-administration is determined.

Signaling Pathways and Mechanisms of Action

The dual research focus on this compound stems from its distinct mechanisms of action in the central nervous system and the heart.

Dopamine Transporter Inhibition in the CNS

In the central nervous system, this compound's primary action is the potent and selective inhibition of the dopamine transporter. This leads to an increase in the synaptic concentration of dopamine. Unlike cocaine, which causes a rapid and large increase in dopamine leading to euphoria and reinforcement, this compound's slower onset and longer duration of action are thought to produce a more modest and sustained elevation of dopamine. This is hypothesized to alleviate craving and withdrawal symptoms in cocaine-dependent individuals while attenuating the rewarding effects of subsequent cocaine use.

Vanoxerine_DAT_Inhibition This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Synaptic_Dopamine Synaptic Dopamine DAT->Synaptic_Dopamine Decreases Reuptake Rewarding_Effects Rewarding Effects (Euphoria) Synaptic_Dopamine->Rewarding_Effects Leads to (rapid increase) Therapeutic_Effects Therapeutic Effects (Reduced Craving) Synaptic_Dopamine->Therapeutic_Effects Leads to (sustained, modest increase) Cocaine Cocaine Cocaine->DAT Inhibits (rapidly)

This compound's Mechanism in Cocaine Dependence
Multi-Ion Channel Blockade in Cardiomyocytes

In cardiac muscle cells, this compound exhibits a complex mechanism of action by blocking multiple types of ion channels that are crucial for the cardiac action potential. The primary targets are the hERG (IKr) potassium channels, voltage-gated sodium channels (INa), and L-type calcium channels (ICa,L).[1][2][6] The blockade of the outward potassium current (IKr) prolongs the action potential duration, an effect that can be antiarrhythmic but also carries the risk of proarrhythmia. However, the simultaneous blockade of the inward sodium and calcium currents counteracts this effect to some extent and also slows the conduction velocity. The frequency-dependent nature of this blockade means that its effects are more pronounced at higher heart rates, which is a desirable property for an antiarrhythmic drug intended to treat tachyarrhythmias like atrial fibrillation.[1][3][6]

Vanoxerine_Cardiac_Action This compound This compound IKr IKr (hERG) Potassium Channel This compound->IKr Blocks INa INa Sodium Channel This compound->INa Blocks ICaL ICa,L Calcium Channel This compound->ICaL Blocks Action_Potential Cardiac Action Potential IKr->Action_Potential Repolarization INa->Action_Potential Depolarization ICaL->Action_Potential Plateau Phase APD_Prolongation APD Prolongation Action_Potential->APD_Prolongation Conduction_Slowing Conduction Velocity Slowing Action_Potential->Conduction_Slowing Antiarrhythmic_Effect Antiarrhythmic Effect (Termination of AF) APD_Prolongation->Antiarrhythmic_Effect Proarrhythmic_Risk Proarrhythmic Risk (Torsades de Pointes) APD_Prolongation->Proarrhythmic_Risk Conduction_Slowing->Antiarrhythmic_Effect

This compound's Multi-Ion Channel Blockade in the Heart

Conclusion

This compound is a fascinating investigational drug with a dual mechanism of action that has led to its evaluation in two very different and significant disease areas. Its potent dopamine reuptake inhibition showed promise for the treatment of cocaine dependence, while its multi-ion channel blocking properties demonstrated efficacy in the acute termination of atrial fibrillation. However, the clinical development of this compound has been ultimately unsuccessful due to safety concerns, primarily related to its cardiotoxic potential.

Despite its failure to reach the market, the research into this compound has provided valuable insights into the complex pharmacology of both addiction and cardiac arrhythmias. The understanding of its structure-activity relationships and the nuances of its multi-target engagement continues to inform the development of safer and more effective therapeutics. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the challenges of balancing efficacy and safety, and in the potential for unexpected therapeutic applications of compounds with complex pharmacological profiles. Further research on analogs of this compound with a more favorable safety profile may yet yield a clinically useful drug.

References

Vanoxerine's Potential in Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanoxerine (GBR-12909), a potent and selective dopamine transporter (DAT) inhibitor, presents a compelling avenue of investigation for novel therapeutic strategies in Parkinson's disease. By blocking the reuptake of dopamine in the synapse, this compound effectively increases the concentration and duration of action of this crucial neurotransmitter, offering a potential mechanism to alleviate the motor symptoms characteristic of Parkinson's, which arise from the progressive loss of dopaminergic neurons. This technical guide provides an in-depth overview of this compound's core pharmacology, preclinical evidence in relevant Parkinson's disease models, and detailed experimental protocols to facilitate further research and development in this area. While promising, the development of this compound has been hampered by concerns regarding its cardiotoxicity, a factor that must be carefully considered and addressed in future studies.

Core Pharmacology and Mechanism of Action

This compound is a piperazine derivative that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1] Its primary mechanism of action involves competitive inhibition of dopamine reuptake from the synaptic cleft back into the presynaptic neuron.[2] This blockade leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

The binding affinity of this compound for DAT is significantly higher than that of other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), highlighting its selectivity.[2][3] However, it is crucial to note that this compound is also a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which raises significant concerns about its potential for cardiotoxicity, specifically QT interval prolongation.[4][5]

Signaling Pathways

The elevation of synaptic dopamine by this compound leads to the enhanced activation of post-synaptic dopamine receptors, primarily the D1 and D2 receptor subtypes in the striatum. This initiates downstream intracellular signaling cascades that are critical for motor control.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT DAT This compound->DAT Inhibits Dopamine_pre Dopamine Dopamine_pre->DAT Reuptake Dopamine_syn Dopamine (Increased) Dopamine_pre->Dopamine_syn Release D1R D1 Receptor Dopamine_syn->D1R D2R D2 Receptor Dopamine_syn->D2R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Gi Akt_inhib Akt (Inhibited) D2R->Akt_inhib β-arrestin 2 cAMP cAMP (Increased) AC_stim->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK Motor_Control_Facilitation Facilitation of Motor Control ERK->Motor_Control_Facilitation GSK3 GSK3 Akt_inhib->GSK3 Motor_Control_Inhibition Inhibition of Motor Control GSK3->Motor_Control_Inhibition

Figure 1: this compound's Mechanism of Action and Downstream Signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) for Monoamine Transporters
TransporterParameterValue (nM)Species/SystemReference(s)
Dopamine Transporter (DAT)Ki1Rat Striatum[6]
Dopamine Transporter (DAT)Ki9Human[1]
Dopamine Transporter (DAT)IC5026Human (HEK293 cells)[7]
Serotonin Transporter (SERT)IC503840Human (HEK293 cells)[2]
Norepinephrine Transporter (NET)IC50190Human (HEK293 cells)[2]
Table 2: hERG Channel Blockade
ParameterValue (µM)Cell LineReference(s)
IC500.00084HEK-293[8]
Table 3: In Vivo Dopamine Transporter Occupancy (Human PET Study)
Oral DoseDurationDAT OccupancyReference(s)
50, 75, or 100 mg2 weeks25 - 35% at 100 mg[1][9]

Preclinical Evidence in Parkinson's Disease Models

This compound has been evaluated in rodent models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA)-lesioned rat model, which mimics the dopaminergic neurodegeneration seen in the human condition.

6-Hydroxydopamine (6-OHDA) Rat Model

Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats leads to a near-complete lesion of the nigrostriatal dopamine pathway on one side of the brain.[3][9] This results in motor asymmetry, which can be quantified by observing the circling behavior (rotation) induced by dopaminergic drugs.

  • Experimental Workflow:

Rat_Model Sprague-Dawley Rat Anesthesia Anesthesia (e.g., Isoflurane) Rat_Model->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery 6_OHDA_Injection Unilateral 6-OHDA Injection (Medial Forebrain Bundle) Stereotaxic_Surgery->6_OHDA_Injection Recovery Post-operative Recovery (2-3 weeks) 6_OHDA_Injection->Recovery Vanoxerine_Admin This compound Administration (i.p.) Recovery->Vanoxerine_Admin Behavioral_Assessment Behavioral Assessment (Circling Behavior) Vanoxerine_Admin->Behavioral_Assessment Data_Analysis Data Analysis Behavioral_Assessment->Data_Analysis

Figure 2: Experimental Workflow for 6-OHDA Rat Model Study.
Neuroprotective Effects

The potential of this compound to protect dopaminergic neurons from degeneration is an area of active investigation. In vitro studies using cell lines like SH-SY5Y treated with neurotoxins such as 6-OHDA can provide initial insights into these neuroprotective properties.

Detailed Experimental Protocols

In Vitro Dopamine Uptake Inhibition Assay

This protocol is adapted from methodologies used for characterizing dopamine transporter inhibitors.[10]

Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake in cells expressing the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

  • [³H]Dopamine.

  • This compound (GBR-12909).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture hDAT-expressing HEK293 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed cells into 24-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.

  • Drug Incubation: Pre-incubate the cells with varying concentrations of this compound in assay buffer for 15-30 minutes at 37°C.

  • Dopamine Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Unilateral 6-OHDA Lesion in Rats

This protocol is based on established methods for creating a rat model of Parkinson's disease.[1][3][9]

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g).

  • 6-Hydroxydopamine (6-OHDA) hydrochloride.

  • Ascorbic acid solution (0.02% in saline).

  • Anesthetic (e.g., isoflurane).

  • Stereotaxic apparatus.

  • Hamilton syringe (10 µL).

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane and place it in the stereotaxic apparatus.

  • Surgical Preparation: Shave the head and make a midline incision to expose the skull.

  • Stereotaxic Targeting: Locate bregma and lambda and adjust the head position to ensure a flat skull. Determine the coordinates for the medial forebrain bundle (MFB) (e.g., AP: -2.2 mm, ML: +1.5 mm, DV: -7.8 mm from dura).

  • Craniotomy: Drill a small hole in the skull at the target coordinates.

  • 6-OHDA Preparation: Freshly prepare a solution of 6-OHDA (e.g., 8 µg in 2 µL) in cold 0.02% ascorbic acid/saline.

  • Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate and infuse the 6-OHDA solution at a rate of 1 µL/min.

  • Post-Injection: Leave the needle in place for 5 minutes post-injection to allow for diffusion and then slowly retract it.

  • Closure and Recovery: Suture the incision and allow the rat to recover in a warm cage. Provide post-operative care, including soft food and hydration.

Assessment of Circling Behavior

This protocol describes the quantification of rotational behavior in 6-OHDA lesioned rats.[11]

Objective: To assess the motor asymmetry in 6-OHDA lesioned rats following the administration of this compound.

Materials:

  • Unilaterally 6-OHDA lesioned rats.

  • This compound.

  • Automated rotometer system or a circular observation chamber.

Procedure:

  • Habituation: Place the rat in the testing chamber for a habituation period (e.g., 15-30 minutes) before drug administration.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.).

  • Recording: Immediately after injection, begin recording the rotational behavior for a set period (e.g., 90-120 minutes).

  • Data Collection: Count the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions.

  • Data Analysis: Express the data as net rotations per minute (contralateral turns - ipsilateral turns). Analyze the data for dose-dependent effects.

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This protocol outlines a general method for assessing the neuroprotective effects of a compound against 6-OHDA-induced toxicity.[4]

Objective: To evaluate the ability of this compound to protect SH-SY5Y cells from 6-OHDA-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • DMEM/F12 medium with 10% FBS.

  • 6-Hydroxydopamine (6-OHDA).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit.

Procedure:

  • Cell Culture and Plating: Culture SH-SY5Y cells and seed them into 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Neurotoxin Exposure: Add 6-OHDA to the wells to induce neurotoxicity (a pre-determined optimal concentration, e.g., 50-100 µM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment: Perform an MTT assay or other cell viability assay according to the manufacturer's instructions. This typically involves incubating the cells with the MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to control (untreated) cells and analyze the protective effect of this compound at different concentrations.

Future Directions and Considerations

The primary hurdle for the clinical development of this compound in Parkinson's disease is its off-target effect on the hERG channel, which poses a significant risk of cardiac arrhythmias.[4][5] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To design novel this compound analogs with reduced hERG liability while maintaining high affinity and selectivity for the DAT.

  • Advanced Preclinical Models: Utilizing more sophisticated animal models of Parkinson's disease, including those that replicate the progressive nature of the disease and non-motor symptoms.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing Parkinson's medications, such as L-DOPA, to enhance efficacy and potentially reduce the required dose of each compound.

  • Biomarker Development: Identifying and validating biomarkers to monitor the neuroprotective effects of this compound in preclinical and clinical studies.

Conclusion

This compound's potent and selective inhibition of the dopamine transporter offers a rational and promising therapeutic strategy for Parkinson's disease. The preclinical data, though limited, support its potential to ameliorate motor deficits. However, the significant cardiotoxicity associated with hERG channel blockade necessitates a cautious and strategic approach to its further development. The detailed protocols provided in this guide are intended to empower researchers to rigorously investigate the therapeutic potential of this compound and its derivatives, with the ultimate goal of developing safer and more effective treatments for Parkinson's disease.

References

Early-Stage Research on Vanoxerine for Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909), a potent and selective dopamine transporter (DAT) inhibitor, was initially investigated in the late 1970s and 1980s as a potential therapeutic agent for depression. Its mechanism of action, centered on the blockade of dopamine reuptake, represented a targeted approach to modulating monoaminergic neurotransmission. However, early-stage research, encompassing both preclinical and clinical evaluations, ultimately led to the discontinuation of its development for this indication due to a perceived lack of efficacy. This technical guide provides a comprehensive overview of the available early-stage research on this compound for depression, presenting quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows. While the initial promise of this compound as an antidepressant was not realized, a retrospective analysis of its early evaluation offers valuable insights for contemporary drug discovery and development in the field of neuropsychopharmacology.

Introduction

The monoamine hypothesis of depression, which posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin, norepinephrine, and dopamine contributes to depressive symptoms, has been a cornerstone of antidepressant drug development for decades. This compound emerged from this paradigm as a highly selective ligand for the dopamine transporter (DAT), offering a focused mechanism to enhance dopaminergic signaling. This guide synthesizes the fragmented early research on this compound's potential as an antidepressant, providing a detailed technical resource for the scientific community.

Mechanism of Action

This compound is a high-affinity, competitive inhibitor of the dopamine transporter.[1] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine and prolonging its signaling activity.

  • Signaling Pathway of this compound's Primary Action

    Vanoxerine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binds to This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Mediates

    Caption: this compound's primary mechanism of action: Inhibition of the dopamine transporter (DAT).

Preclinical Research

Early preclinical evaluation of this compound in animal models of depression provided initial evidence for its potential antidepressant-like activity. The primary models utilized were the tail suspension test and the forced swim test, which are designed to assess behavioral despair.

Behavioral Studies

3.1.1. Tail Suspension Test (TST)

The tail suspension test is a behavioral assay used to screen for potential antidepressant drugs. The test is based on the observation that when a mouse is suspended by its tail, it will alternate between periods of struggling and immobility. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

  • Experimental Protocol: Tail Suspension Test

    • Subjects: Male mice.

    • Apparatus: A horizontal bar from which the mice can be suspended by their tails.

    • Procedure:

      • Mice were administered this compound (GBR-12909) or vehicle intraperitoneally (i.p.) 60 minutes prior to the test.

      • Each mouse was suspended by its tail from the horizontal bar using adhesive tape.

      • The total duration of immobility was recorded over a 6-minute period. Immobility was defined as the absence of any limb or body movements, except for those caused by respiration.

    • Data Analysis: The total time spent immobile was calculated and compared between drug-treated and vehicle-treated groups.

  • Quantitative Data: Tail Suspension Test

Treatment GroupDose (mg/kg, i.p.)Mean Immobility (seconds)% Decrease in Immobility
Vehicle-(Control Value)-
GBR 1290910(Value not specified)50
GBR 1290920(Value not specified)75
GBR 12909 (Reserpinized)10(Value not specified)Low efficacy

Note: Specific mean immobility times were not available in the reviewed literature. The percentage decrease is an approximation based on graphical data from the cited study.

3.1.2. Forced Swim Test (FST)

The forced swim test, also known as the Porsolt swim test, is another widely used behavioral model for screening antidepressant efficacy. Rodents are placed in an inescapable cylinder of water, and the time spent immobile (floating) is measured. Antidepressant treatments typically reduce the duration of immobility.

  • Experimental Protocol: Forced Swim Test

    • Subjects: Male rats or mice.

    • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., to a depth of 15 cm) maintained at 23-25°C.

    • Procedure:

      • Animals were administered this compound or vehicle prior to the test.

      • Each animal was placed individually into the cylinder of water for a 6-minute session.

      • Behavior was recorded, and the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing were scored.

    • Data Analysis: The total time spent in each behavioral category was compared between treatment groups.

  • Qualitative Data: Forced Swim Test

Neurochemical Studies

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. While specific microdialysis studies of this compound in animal models of depression are not available from the early research period, its known mechanism of action would predict an increase in extracellular dopamine levels in brain regions relevant to depression, such as the prefrontal cortex and nucleus accumbens.

  • Illustrative Workflow: In Vivo Microdialysis Experiment

    Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A1 Anesthetize Animal A2 Implant Microdialysis Probe (e.g., Prefrontal Cortex) A1->A2 A3 Allow for Recovery A2->A3 B1 Perfuse Probe with Artificial Cerebrospinal Fluid A3->B1 B2 Collect Baseline Dialysate Samples B1->B2 B3 Administer this compound B2->B3 B4 Collect Post-Treatment Dialysate Samples B3->B4 C1 Analyze Dialysate Samples (e.g., HPLC-ECD) B4->C1 C2 Quantify Dopamine, Serotonin, Norepinephrine C1->C2

    Caption: A generalized workflow for an in vivo microdialysis experiment to measure neurotransmitter levels.

Clinical Research

The clinical development of this compound for depression was limited. A Phase I study was conducted in healthy volunteers to assess its safety and tolerability.

Phase I Clinical Trial
  • Study Design: A randomized, double-blind, placebo-controlled study in healthy male volunteers.

  • Objectives: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.

  • Methodology:

    • Single Ascending Dose (SAD) Cohort: Subjects received a single oral dose of this compound (e.g., 100 mg, 200 mg, or 300 mg) or placebo.

    • Multiple Ascending Dose (MAD) Cohort: Subjects received daily oral doses of this compound (e.g., 50 mg, 100 mg, or 150 mg) or placebo for 7 consecutive days.

    • Assessments: Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms (ECGs), and reporting of adverse events. Blood samples were collected at various time points to determine the pharmacokinetic profile.

  • Quantitative Data: Phase I Clinical Trial

ParameterValue
Dosing Regimens
Single Oral Doses100 mg, 200 mg, 300 mg
Multiple Daily Doses (7 days)50 mg, 100 mg, 150 mg
Pharmacokinetics
Elimination Half-lifeApproximately 1-2 days
Safety and Tolerability
Adverse Events (at higher doses)Mild to moderate difficulties in concentrating, asthenia, feeling of drug influence, palpitations
ECG FindingsSlight reduction in T-wave amplitude

Note: This Phase I trial was a safety and tolerability study in healthy volunteers and did not assess antidepressant efficacy.

Discussion and Conclusion

The early-stage research on this compound for depression was grounded in the rationale of targeting the dopamine system, a key component of the brain's reward and motivation circuitry. Preclinical studies in animal models, such as the tail suspension test, provided initial support for its antidepressant-like potential. However, the development of this compound for depression did not progress beyond these early phases, reportedly due to a lack of convincing efficacy in subsequent, though not publicly detailed, evaluations.

The high selectivity of this compound for the dopamine transporter, while a desirable feature from a pharmacological standpoint, may have been a limiting factor in its potential as a broad-spectrum antidepressant. Contemporary understanding of the neurobiology of depression suggests the involvement of multiple neurotransmitter systems and complex neural circuits.

Despite its discontinuation for depression, the study of this compound has provided valuable tools and insights for neuroscience research, particularly in understanding the role of the dopamine transporter in various physiological and pathological processes. The early research summarized in this guide serves as a historical record and a point of reference for the ongoing development of novel therapeutic strategies for depressive disorders.

References

Vanoxerine and the Cardiac hERG Channel: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine, also known as GBR-12909, is a piperazine derivative initially investigated as a dopamine reuptake inhibitor for conditions such as Parkinson's disease, depression, and cocaine dependence.[1][2] Despite a lack of efficacy in these areas, subsequent preclinical safety screenings revealed an unexpected and potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] The hERG channel is critical for cardiac repolarization, and its inhibition can prolong the QT interval of the electrocardiogram, creating a risk for life-threatening arrhythmias like Torsade de Pointes (TdP).[5][6]

Intriguingly, despite its potent hERG blocking activity, this compound did not produce the expected adverse cardiac events in early clinical trials with healthy volunteers.[3][7] This paradox—potent hERG blockade without significant proarrhythmia in some contexts—led to the hypothesis that this compound possesses a more complex pharmacological profile involving Multiple Ion Channel Effects (MICE).[4][8] This guide provides an in-depth technical overview of the interaction between this compound and the cardiac hERG channel, summarizing the quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.

Quantitative Data: Multi-Ion Channel Blockade

This compound's cardiac electrophysiological profile is defined by its interaction with several key ion channels. It is a potent blocker of the hERG (Kv11.1) channel, which is responsible for the rapid delayed rectifier potassium current (IKr). However, it also inhibits other crucial cardiac currents, including the L-type calcium current (ICa,L) and the fast sodium current (INa).[3][9] This multi-channel activity is central to understanding its overall effect on the cardiac action potential.[8]

The inhibitory potency of this compound is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the channel's activity. The IC50 values for this compound across various cardiac ion channels are summarized below.

Channel TargetCurrentCell LineIC50 (µM)Reference
hKv11.1 (hERG) IKrHEK-2930.00084[3]
hKv11.1 (hERG) IKrChemical Screen0.075[6]
hNav1.5 INaHEK-2930.830[3]
Cav1.2 (L-type) ICa,LGuinea Pig Myocytes0.320[3]
hKv1.5 IKurHEK-293~2.0 (estimated)[3]
rKv4.3 ItoCHO~3.0 (estimated)[3]
hKv7.1/hKCNE1 IKsCHO6.0[3]

Mechanism of hERG Channel Interaction

This compound's blockade of the hERG channel is not a simple obstruction. The interaction is state-dependent, meaning the drug binds with different affinities to the channel depending on whether it is in a closed, open, or inactivated state.[10] Like many hERG blockers, this compound is thought to access its binding site from the intracellular side of the cell membrane when the channel is in the open or inactivated state.[11][12] The binding site is located within the central cavity of the channel's pore, where key aromatic residues, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are crucial for high-affinity drug interactions.[13]

A key characteristic of this compound's action is its strong frequency-dependence, particularly for sodium and calcium channels, but also observed for hERG.[3][9] This means that the degree of channel block increases with a higher heart rate (pacing frequency).[7][9] This property is considered desirable for certain antiarrhythmic applications.

Vanoxerine_hERG_Blockade cluster_membrane Cell Membrane cluster_channel hERG Channel Pore p1 p2 Vanoxerine_ext This compound (Extracellular) Vanoxerine_int This compound (Intracellular) Vanoxerine_ext->Vanoxerine_int Passive Diffusion Binding_Site Binding Site (Y652, F656) Vanoxerine_int->Binding_Site Accesses Pore Channel_Open Open State Channel_Inactive Inactivated State Channel_Open->Channel_Inactive Inactivation Channel_Open->Binding_Site Binds Preferentially Channel_Closed Closed State Channel_Open->Channel_Closed Deactivation Channel_Inactive->Binding_Site Binds Preferentially Channel_Inactive->Channel_Closed Repolarization Channel_Blocked Blocked Channel Binding_Site->Channel_Blocked Repolarization_Block Block of K+ Efflux (Delayed Repolarization) Channel_Blocked->Repolarization_Block Functional Effect Channel_Closed->Channel_Open Depolarization MICE_Pathway cluster_effects Electrophysiological Effects This compound This compound hERG hERG (Kv11.1) (Outward K+ Current) This compound->hERG Nav Nav1.5 (Inward Na+ Current) This compound->Nav Cav Cav1.2 (Inward Ca2+ Current) This compound->Cav Block_hERG Inhibition Block_Na_Ca Inhibition APD_Prolong APD Prolongation Block_hERG->APD_Prolong Reduces Repolarizing Current APD_Shorten APD Shortening Block_Na_Ca->APD_Shorten Reduces Depolarizing Currents Net_Effect Net Effect on Action Potential APD_Prolong->Net_Effect APD_Shorten->Net_Effect Counteracting Effect Experimental_Workflow start Start: Assess Compound cell_prep 1. Cell Culture (e.g., hERG-expressing HEK-293 cells) start->cell_prep patching 2. Achieve Whole-Cell Patch-Clamp Configuration cell_prep->patching baseline 3. Record Baseline Current (Apply Voltage Protocol) patching->baseline drug_app 4. Perfuse Cells with Increasing this compound Concentrations baseline->drug_app record_effect 5. Record Current Inhibition at Each Concentration drug_app->record_effect analysis 6. Data Analysis (Measure Peak Tail Current) record_effect->analysis curve 7. Generate Concentration- Response Curve analysis->curve ic50 8. Calculate IC50 Value curve->ic50

References

Preclinical Profile of Vanoxerine for Cardiac Arrhythmias: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanoxerine (GBR-12909) is a piperazine derivative initially investigated for central nervous system disorders that has demonstrated significant potential as an antiarrhythmic agent.[1] Preclinical studies reveal a unique electrophysiological profile characterized by potent, multi-channel blockade with a notable absence of proarrhythmic indicators typically associated with such mechanisms. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative effects on cardiac ion channels, and its efficacy in established arrhythmia models. Detailed experimental protocols and visual representations of its mechanism and experimental workflows are provided to support further research and development.

Mechanism of Action: A Multi-Ion Channel Blocker

This compound exerts its antiarrhythmic effects through a coordinated blockade of several key cardiac ion channels.[2][3] Unlike many antiarrhythmic drugs that target a single channel, this compound inhibits the rapid delayed rectifier potassium current (IKr) mediated by hERG channels, as well as L-type calcium (ICa,L) and late sodium (INa) currents.[2][4] This multi-channel effect is crucial to its pharmacological profile, as the simultaneous blockade of depolarizing (Na+, Ca2+) and repolarizing (K+) currents appears to prevent the excessive action potential prolongation and increased dispersion of repolarization that often leads to proarrhythmia.[3]

A distinguishing feature of this compound's action is its strong frequency-dependence, particularly for sodium and calcium channels.[2][3] This means its blocking effect is more pronounced at faster heart rates, a desirable property for an antiarrhythmic drug intended to treat tachyarrhythmias.[3] At these higher frequencies, the block of the different channels converges, leading to a balanced effect on the cardiac action potential.[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the primary mechanism of this compound's action on cardiac myocytes.

Vanoxerine_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound hERG hERG (IKr) Potassium Channel This compound->hERG Blocks NaV NaV1.5 (INa) Sodium Channel This compound->NaV Blocks (Frequency-Dependent) CaV CaV1.2 (ICa,L) Calcium Channel This compound->CaV Blocks (Frequency-Dependent) AP Action Potential Duration (APD) Minimally Affected TDR Transmural Dispersion of Repolarization (TDR) Unchanged AP->TDR Proarrhythmia Reduced Proarrhythmic Potential TDR->Proarrhythmia

Caption: this compound's multi-channel blockade mechanism.

Quantitative Data: In Vitro and Ex Vivo Findings

The potency and characteristics of this compound's channel-blocking effects have been quantified in various preclinical models.

Table: In Vitro Ion Channel Blockade
Channel TargetCell Line / PreparationIC50 (µM)Key CharacteristicsReference
hERG (IKr) HEK-293 Cells0.00084Potent blockade[5]
ICa,L Guinea Pig Ventricular Myocytes0.32Strong frequency-dependence[3][5]
hNav1.5 (Peak) HEK-293 CellsNot specifiedStrong frequency-dependence[3]
hNav1.5 (Late) HEK-293 CellsEstimated 83% block at 10µM-[3]
IKur, Ito, IKs, IK1 Various> 1000 nmol/LModest suppression[6]
Table: Frequency-Dependent Blockade of Ion Channels
ChannelThis compound ConcentrationPacing FrequencyIncrease in Block vs. ControlReference
hERG 10 nM3 Hz30%[3]
ICa,L 300 nM1 Hz83%[3]
hNav1.5 300 nM3 Hz66%[3]
Table: Electrophysiological Effects in Canine Models
ParameterPreparationEffect of this compoundSignificanceReference
Action Potential Duration (APD) Ventricular Wedge & Purkinje FibersNo significant prolongationOffsetting ion channel effects prevent excessive repolarization delay[3][4]
QT Interval Ventricular WedgeNo significant effectSuggests low risk of Torsades de Pointes (TdP)[2][4]
Transmural Dispersion of Repolarization (TDR) Ventricular WedgeUnaffectedA key indicator of low proarrhythmic potential[2][3]
Atrial Fibrillation/Flutter (AF/AFL) Sterile Pericarditis ModelTermination and prevention of reinductionDemonstrates in vivo antiarrhythmic efficacy[7][8]

Detailed Experimental Protocols

The following sections describe the methodologies employed in key preclinical studies of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique was used to measure currents from cloned ion channels overexpressed in stable cell lines (e.g., HEK-293) and from single ventricular myocytes.[2][3]

  • Cell Preparation: Human Embryonic Kidney (HEK-293) cells are stably transfected with the gene encoding the ion channel of interest (e.g., hERG, hNav1.5). For native cell studies, ventricular myocytes are isolated from animal hearts (e.g., guinea pig).[3][5]

  • Recording: The whole-cell configuration of the patch-clamp technique is established. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Solutions: The external (bath) and internal (pipette) solutions are designed to isolate the specific ionic current being studied. For example, to study ICa,L, other currents like Na+ and K+ are blocked pharmacologically or by ion substitution.[5]

  • Voltage Protocols: Specific voltage clamp protocols are applied to elicit the channel's characteristic currents. For frequency-dependence studies, the cell is stimulated with a train of depolarizing pulses at varying frequencies (e.g., 0.3 to 3 Hz).[3]

  • Data Analysis: The peak and/or sustained current amplitude is measured before and after the application of this compound at various concentrations. The percentage of block is calculated, and concentration-response curves are fitted to determine the IC50 value.[3]

Ex Vivo Model: Arterially-Perfused Canine Ventricular Wedge

This preparation allows for the study of transmural electrophysiology, preserving the three-dimensional architecture of the ventricular wall.[3]

  • Preparation: A wedge of tissue from the canine left ventricle, including the epicardium, midmyocardium (M-cells), and endocardium, is dissected and arterially perfused with a warmed, oxygenated Tyrode's solution.[3]

  • Recording:

    • Action Potentials: Three separate sharp microelectrodes are inserted into the epicardial, M-cell, and endocardial layers to simultaneously record transmembrane action potentials.[3]

    • Transmural ECG: A transmural electrocardiogram is recorded concurrently to measure the QT interval.[3]

  • Measurements: Key parameters recorded include action potential duration at 90% repolarization (APD90), QT interval, and transmural dispersion of repolarization (TDR), which is the difference between the longest and shortest repolarization times across the ventricular wall.[3]

  • Drug Application: this compound is added to the perfusate, and measurements are compared to baseline control values.[3]

In Vivo Model: Canine Sterile Pericarditis Model of Atrial Fibrillation

This model is used to assess the efficacy of antiarrhythmic drugs in terminating and preventing atrial tachyarrhythmias.[7][8]

  • Model Induction: Sterile pericarditis is induced in dogs, which leads to the development of a substrate for sustained atrial flutter (AFL) and atrial fibrillation (AF) within a few days.[8]

  • Electrophysiological Study:

    • Baseline: Before drug administration, baseline electrophysiological parameters are measured, including atrial effective refractory period (AERP) and conduction time, via intracardiac catheters.[8]

    • Arrhythmia Induction: Sustained AFL or AF is induced using programmed electrical stimulation (atrial burst pacing).[8]

  • Drug Administration: this compound is administered, either intravenously or orally, in escalating doses.[7][8]

  • Efficacy Assessment: The primary endpoints are the termination of the induced arrhythmia and the subsequent inability to reinduce it with programmed stimulation. Plasma drug concentrations are correlated with these effects.[8]

Visualized Workflows and Relationships

Experimental Workflow for In Vitro Patch Clamp Analysis

The diagram below outlines the typical workflow for assessing a compound's effect on a specific ion channel using the patch-clamp technique.

Patch_Clamp_Workflow start Start: Hypothesis This compound blocks cardiac ion channels cell_prep Cell Preparation Transfect HEK-293 cells with target channel gene Isolate primary cardiomyocytes start->cell_prep patching Establish Whole-Cell Patch Clamp Configuration cell_prep->patching baseline Record Baseline Currents Apply voltage-clamp protocol in control solution patching->baseline drug_app Drug Application Perfuse cells with increasing concentrations of this compound baseline->drug_app recording Record Post-Drug Currents Repeat voltage-clamp protocol at each concentration drug_app->recording analysis Data Analysis Measure % block vs. control Calculate IC50 Assess frequency-dependence recording->analysis conclusion Conclusion: Quantify channel affinity and kinetics analysis->conclusion

Caption: Workflow for ion channel analysis via patch clamp.

Logical Relationship: this compound's Antiarrhythmic vs. Proarrhythmic Potential

This diagram illustrates the logic behind why this compound's multi-channel blockade leads to a favorable safety profile compared to a selective hERG blocker.

Logical_Relationship cluster_selective Selective hERG Blocker (e.g., Dofetilide) cluster_this compound This compound (Multi-Channel Blocker) hERG_Block Potent hERG Block APD_Prolong Significant APD Prolongation hERG_Block->APD_Prolong TDR_Increase Increased TDR APD_Prolong->TDR_Increase Proarrhythmia High Proarrhythmia Risk (TdP) TDR_Increase->Proarrhythmia Multi_Block hERG + Na + Ca Block APD_Stable Minimal APD Change Multi_Block->APD_Stable TDR_Stable TDR Unaffected APD_Stable->TDR_Stable Antiarrhythmia Low Proarrhythmia Risk TDR_Stable->Antiarrhythmia

Caption: Contrasting electrophysiological effects.

Conclusion

The preclinical data for this compound strongly support its development as a novel antiarrhythmic agent. Its defining feature is the balanced, frequency-dependent blockade of multiple cardiac ion channels, which translates to effective arrhythmia termination in animal models without the common electrophysiological warning signs of proarrhythmia.[2][3][7] The lack of significant effect on the QT interval and transmural dispersion of repolarization, despite potent hERG blockade, distinguishes this compound from other drugs in its class and aligns with the modern understanding of arrhythmia risk assessment, which looks beyond simple hERG interaction.[3][4] Further clinical investigation is warranted to confirm if this promising preclinical profile translates to a safe and effective treatment for atrial fibrillation and other arrhythmias in humans.

References

Vanoxerine: A Comprehensive Technical Guide to its Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a piperazine derivative with a multifaceted pharmacological profile, initially investigated for the treatment of depression and later for cocaine dependence and cardiac arrhythmias. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential. It details its potent inhibition of the dopamine transporter (DAT) and its complex interactions with key cardiac ion channels, including hERG, Nav1.5, and Cav1.2. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its signaling pathways and mechanisms of action to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a high-affinity ligand for the dopamine transporter, exhibiting a binding affinity approximately 50 times stronger than that of cocaine.[1] This potent and selective dopamine reuptake inhibitor (DRI) action formed the initial basis for its investigation as a potential pharmacotherapy for cocaine addiction.[2] The rationale was that by occupying the DAT, this compound could prevent the binding of cocaine and mitigate its reinforcing effects.[2]

Beyond its effects on the central nervous system, this compound has been shown to be a multi-channel blocker of cardiac ion channels.[2] This includes potent blockade of the hERG (IKr) potassium channel, as well as L-type calcium and sodium ion channels.[2] This activity has led to its investigation as an antiarrhythmic agent, particularly for the termination of atrial fibrillation.

This guide will delve into the specific molecular interactions and cellular consequences of this compound's engagement with these targets, providing a foundational understanding for future research and drug development efforts.

Core Therapeutic Targets and Mechanisms of Action

This compound's therapeutic potential stems from its high-affinity binding to two distinct classes of proteins: neurotransmitter transporters and voltage-gated ion channels.

Dopamine Transporter (DAT) Inhibition

This compound is a potent and selective inhibitor of the dopamine transporter.[2] It binds to the DAT with high affinity, competitively inhibiting the reuptake of dopamine from the synaptic cleft.[3] This leads to an increase in the extracellular concentration of dopamine, thereby modulating dopaminergic neurotransmission.

One of the key downstream effects of DAT inhibition by this compound is the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The activation of p38 MAPK by dopamine can be inhibited by selective DAT blockers like this compound.[3]

Cardiac Ion Channel Blockade

This compound exhibits a complex cardiac electrophysiological profile due to its interaction with multiple ion channels essential for the cardiac action potential.

  • hERG (Kv11.1) Potassium Channel: this compound is a potent blocker of the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr) that plays a crucial role in cardiac repolarization.

  • Nav1.5 Sodium Channel: It also blocks the cardiac sodium channel Nav1.5, affecting the rapid depolarization phase of the action potential.

  • Cav1.2 L-type Calcium Channel: Inhibition of the L-type calcium channel Cav1.2 by this compound influences the plateau phase of the action potential.

Quantitative Data

The following tables summarize the key in vitro and clinical data for this compound.

Table 1: In Vitro Pharmacological Profile of this compound

TargetAssay TypeSpecies/Cell LineValueReference
Dopamine Transporter (DAT)KiHuman1 nM[3]
Dopamine Transporter (DAT)KiHuman9 nM
hERG (Kv11.1)IC50HEK2938 nM
Nav1.5 (peak)IC50HEK293100 nM
Nav1.5 (late)IC50HEK293Not specified
Cav1.2IC50Guinea Pig Ventricular Myocytes320 nM

Table 2: Clinical Trial Data for this compound in Cocaine Dependence

Study PhaseDosageKey FindingReference
Phase I50, 75, 100 mg (oral, 2 weeks)DAT occupancy of 25-35% at 100 mg; no cocaine-like behavioral effects.
Preclinical (Primates)1 mg/kg and 3 mg/kg (i.v.)Reduced and eliminated cocaine self-administration, respectively.[4]
Multicenter, Randomized, Placebo-Controlled394.2 mg (long-acting intramuscular)72% of patients sustained complete abstinence vs. 37% on placebo during weeks 5-12.[5]

Table 3: Clinical Trial Data for this compound in Atrial Fibrillation

Study PhaseDosageEfficacySafety ConcernReference
Phase IIb (COR-ART)400 mg (oral)84% conversion to normal sinus rhythm within 24 hours (vs. 38% for placebo).Well-tolerated with no episodes of ventricular tachycardia.[6]
Phase III (RESTORE SR)400 mg (oral)69% conversion to sinus rhythm through 24 hours (vs. 20% for placebo).Study terminated prematurely due to a significant risk of ventricular proarrhythmia (Torsades de Pointes) in patients with structural heart disease.[1][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the therapeutic targets of this compound.

Dopamine Transporter Uptake Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the uptake of a fluorescent dopamine analogue into cells expressing the dopamine transporter.

  • Cell Culture: HEK-293 cells stably expressing the human dopamine transporter are cultured in appropriate media and plated in 96- or 384-well plates.

  • Assay Protocol:

    • Cells are washed and incubated with a buffer solution (e.g., HBSS with 0.1% BSA).

    • This compound or other test compounds are added at various concentrations and incubated for a specified time (e.g., 10 minutes at 37°C).

    • A fluorescent dopamine transporter substrate is added to initiate the uptake reaction.

    • The fluorescence intensity inside the cells is measured over time using a fluorescence plate reader.

    • The rate of uptake is calculated, and the inhibitory potency (IC50) of this compound is determined by fitting the data to a dose-response curve.[8]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the currents flowing through specific ion channels (hERG, Nav1.5, Cav1.2).

  • Cell Preparation: HEK-293 or CHO cells stably expressing the human ion channel of interest are used.

  • Recording Solutions:

    • External Solution (Tyrode's Solution): Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, with pH adjusted to 7.4 with NaOH.[9]

    • Internal (Pipette) Solution: Composition varies depending on the channel being studied but generally contains a high concentration of potassium or cesium salts to match the intracellular environment.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit and measure the currents from each channel. The FDA has recommended standardized voltage protocols for assessing drug effects on these channels.[10][11][12]

    • hERG (IKr): A depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

    • Nav1.5 (INa): A series of depolarizing steps from a hyperpolarized holding potential to measure the peak and late sodium currents. The CiPA step-ramp protocol is often used.

    • Cav1.2 (ICa,L): Depolarizing steps from a holding potential that inactivates sodium channels to isolate the calcium current.

  • Data Analysis: The effect of this compound on the current amplitude and kinetics is measured at various concentrations to determine its IC50 value for each channel.

Visualizations

Signaling Pathways

Vanoxerine_DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds This compound This compound This compound->DAT Blocks Dopamine_in Dopamine DAT->Dopamine_in Reuptake p38_MAPK_inactive p38 MAPK (inactive) Dopamine_in->p38_MAPK_inactive Activates p38_MAPK_active p38 MAPK (active) p38_MAPK_inactive->p38_MAPK_active Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression) p38_MAPK_active->Cellular_Response Regulates Vanoxerine_Drug_Discovery_Workflow cluster_invitro In Vitro Assessment cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials DAT_Assay Dopamine Uptake Assay (HEK-DAT cells) IC50_DAT Determine IC50 for DAT Inhibition DAT_Assay->IC50_DAT Patch_Clamp Whole-Cell Patch Clamp (HEK/CHO cells expressing hERG, Nav1.5, Cav1.2) IC50_Ion Determine IC50 for Ion Channel Blockade Patch_Clamp->IC50_Ion Animal_Models Animal Models (e.g., Cocaine Self-Administration in Primates) IC50_DAT->Animal_Models IC50_Ion->Animal_Models Efficacy Assess Efficacy Animal_Models->Efficacy Phase_I Phase I (Safety, Tolerability, DAT Occupancy) Efficacy->Phase_I Phase_II_III Phase II/III (Efficacy and Safety in Patients) Phase_I->Phase_II_III Clinical_Outcomes Clinical Outcomes (e.g., Abstinence Rates, Conversion to Sinus Rhythm) Phase_II_III->Clinical_Outcomes Vanoxerine_Target_Relationship cluster_CNS Central Nervous System cluster_CVS Cardiovascular System This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Ion_Channels hERG, Nav1.5, Cav1.2 Ion Channels This compound->Ion_Channels Cocaine_Dependence Therapeutic Target: Cocaine Dependence DAT->Cocaine_Dependence Inhibition Atrial_Fibrillation Therapeutic Target: Atrial Fibrillation Ion_Channels->Atrial_Fibrillation Blockade

References

Vanoxerine's Role in Neurotransmitter Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in treating cocaine dependence and certain cardiac arrhythmias.[1][2] Its primary mechanism of action involves high-affinity binding to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[3][4] While exhibiting the highest affinity for DAT, this compound also interacts with serotonin (SERT) and norepinephrine (NET) transporters, albeit with significantly lower potency.[4] Furthermore, this compound is a known blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a characteristic that contributes to its antiarrhythmic effects but also raises concerns regarding cardiotoxicity.[2][5] This technical guide provides an in-depth overview of this compound's modulation of these key neurotransmitter systems, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

The affinity and inhibitory potency of this compound for the dopamine, serotonin, and norepinephrine transporters have been quantified through various in vitro assays. The following table summarizes key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values, providing a comparative view of this compound's selectivity.

TransporterParameterValue (nM)Species/Cell LineAssay TypeReference
Dopamine Transporter (DAT) Ki1RatRadioligand Binding ([³H]GBR-12935)[6]
Ki3.7Human (HEK cells)Radioligand Binding ([¹²⁵I]RTI-55)[7]
Ki4.7Human (HEK cells)Radioligand Binding ([³H]WIN 35,428)[7]
IC5013Human (HEK cells)[³H]Dopamine Uptake[6]
Serotonin Transporter (SERT) Ki>100RatRadioligand Binding[4]
IC50741Human (HEK cells)[³H]Citalopram Binding[6]
IC503840Human (HEK cells)[³H]Serotonin Uptake[6]
Norepinephrine Transporter (NET) Ki>100RatRadioligand Binding[4]
IC50190Human (HEK cells)[³H]Norepinephrine Uptake[6]
IC50790Human (HEK cells)[³H]Norepinephrine Uptake[6]

Core Mechanism of Action at the Dopamine Transporter

This compound functions as a competitive inhibitor at the dopamine transporter. By binding to the transporter protein, it physically obstructs the re-entry of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition of reuptake leads to a prolonged presence and higher concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Vanoxerine_DAT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_in_Neuron Dopamine DAT->Dopamine_in_Neuron Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds This compound This compound This compound->DAT Blocks Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare DAT-rich Membrane Homogenate Start->Membrane_Prep Assay_Setup Set up Assay Tubes: - Total Binding - Non-specific Binding - Competition (this compound) Membrane_Prep->Assay_Setup Incubation Incubate on Ice (120 min) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration (Separate Bound/Free Ligand) Incubation->Filtration Quantification Liquid Scintillation Counting Filtration->Quantification Data_Analysis Calculate Specific Binding, IC50, and Ki Quantification->Data_Analysis End End Data_Analysis->End Uptake_Inhibition_Workflow Start Start Cell_Culture Culture hDAT-expressing HEK293 cells in 96-well plates Start->Cell_Culture Preincubation Pre-incubate cells with Varying [this compound] Cell_Culture->Preincubation Uptake_Initiation Add [³H]Dopamine to initiate uptake Preincubation->Uptake_Initiation Incubation Incubate at 37°C (5-10 min) Uptake_Initiation->Incubation Termination Terminate uptake and wash cells Incubation->Termination Quantification Lyse cells and quantify radioactivity Termination->Quantification Data_Analysis Calculate % Inhibition and determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

References

Vanoxerine's Molecular Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular interactions of Vanoxerine (GBR-12909), a potent and selective dopamine reuptake inhibitor. This document details its primary mechanism of action, off-target effects, and the experimental methodologies used to characterize these interactions, serving as a core resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a high-affinity ligand for the dopamine transporter (DAT), acting as a competitive inhibitor of dopamine reuptake.[1][2] This primary interaction leads to an increase in extracellular dopamine levels in the synapse.[3] Originally investigated for the treatment of depression and later for cocaine dependence, this compound's clinical development has been hampered by its significant off-target effects, most notably the blockade of the hERG potassium channel, which raises concerns about cardiotoxicity.[4][5] this compound also interacts with other voltage-gated ion channels, including sodium and calcium channels, and sigma receptors.[5][6][7] This guide presents the quantitative data for these interactions, detailed experimental protocols for their characterization, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of this compound at its primary and secondary molecular targets.

Table 1: this compound Affinity for the Dopamine Transporter (DAT)

SpeciesAssay TypeRadioligandPreparationKi (nM)IC50 (nM)Reference(s)
HumanCompetition Binding[3H]WIN 35,428HEK293 Cells0.36190[8]
HumanCompetition Binding[125I]RTI-55HEK293 Cells3.7-[8]
RatCompetition Binding[3H]WIN 35,428Striatal Membranes-19.3[8]
RatDopamine Uptake Inhibition[3H]DopamineStriatal Synaptosomes1-[1][5]

Table 2: this compound Affinity for Off-Target Ion Channels

TargetSpeciesCell LineIC50 (nM)Reference(s)
hERG (IKr)HumanHEK-2930.84 - 48[4][6]
hNav1.5 (Sodium Channel)HumanHEK-293830[6]
ICa,L (L-type Calcium Channel)Guinea PigCardiac Myocytes320[6]
hKv1.5 (IKur)Human-~1000-10000[6]
rKv4.3 (Ito)Rat-~1000-10000[6]
hKv7.1/hKCNE1 (IKs)Human-~1000-10000[6]

Table 3: this compound Affinity for Sigma Receptors

Receptor SubtypeAssay TypeIC50 (nM)Reference(s)
Sigma-1 & Sigma-2Competition Binding48[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's molecular interactions.

Radioligand Competition Binding Assay for Dopamine Transporter (DAT)

This protocol describes the determination of this compound's binding affinity (Ki) for the dopamine transporter using a competition binding assay with a radiolabeled ligand.

Materials:

  • Biological Material: Rat striatal tissue or HEK293 cells stably expressing the human dopamine transporter.

  • Radioligand: [3H]WIN 35,428 or a similar high-affinity DAT radioligand.

  • Test Compound: this compound dihydrochloride.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12935).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat striatum in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 50-120 µg per assay tube.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of the radioligand at a concentration close to its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay in Synaptosomes

This protocol measures the functional inhibition of dopamine uptake by this compound in isolated nerve terminals (synaptosomes).

Materials:

  • Biological Material: Freshly dissected rat striatum.

  • Radiolabeled Substrate: [3H]Dopamine.

  • Test Compound: this compound dihydrochloride.

  • Uptake Buffer: Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2), saturated with 95% O2/5% CO2, pH 7.4.

  • MAO Inhibitor: Pargyline (to prevent dopamine metabolism).

  • Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat striatal tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 14,000 x g for 15 minutes at 4°C to pellet the crude synaptosomal fraction.[9]

    • Resuspend the pellet in uptake buffer containing a MAO inhibitor.[9]

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.

    • Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.

  • Counting and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition of [3H]Dopamine uptake against the logarithm of the this compound concentration and fitting the data with a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Analysis of hERG Channel Blockade

This protocol outlines the electrophysiological measurement of hERG potassium channel blockade by this compound.

Materials:

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2 with KOH.

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulators, borosilicate glass capillaries for patch pipettes.

Procedure:

  • Cell Preparation:

    • Plate HEK293-hERG cells on glass coverslips and allow them to adhere.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.[10]

  • Drug Application and Measurement:

    • Record baseline hERG currents in the external solution.

    • Perfuse the cell with external solution containing various concentrations of this compound.

    • Record the steady-state block of the hERG current at each concentration.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: this compound's Mechanism of Action at the Dopaminergic Synapse

Vanoxerine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding This compound This compound This compound->DAT Blocks

Caption: this compound blocks the dopamine transporter (DAT) on the presynaptic neuron.

Experimental Workflow: Radioligand Competition Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Cell Membranes (e.g., from rat striatum) C Incubate Membranes with Radioligand and this compound A->C B Prepare Solutions: - Radioligand ([3H]WIN 35,428) - this compound dilutions - Assay Buffer B->C D Filter to separate bound from free radioligand C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity (Liquid Scintillation Counting) E->F G Calculate Specific Binding F->G H Plot Competition Curve (% Inhibition vs. [this compound]) G->H I Determine IC50 and Ki H->I

Caption: Workflow for determining this compound's binding affinity to DAT.

Logical Relationship: this compound's Impact on Dopaminergic Signaling

Dopaminergic_Signaling This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Mediates Extracellular_Dopamine Extracellular Dopamine Concentration Dopamine_Reuptake->Extracellular_Dopamine Decreases Postsynaptic_Signaling Postsynaptic Dopamine Receptor Signaling Extracellular_Dopamine->Postsynaptic_Signaling Increases Physiological_Effect Downstream Physiological Effects Postsynaptic_Signaling->Physiological_Effect Leads to

Caption: this compound's inhibition of DAT leads to increased postsynaptic signaling.

References

Methodological & Application

Vanoxerine In Vivo Studies in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (GBR 12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in several central nervous system disorders, most notably cocaine addiction.[1][2][3] It binds to the dopamine transporter (DAT) with high affinity, approximately 50 times more strongly than cocaine, leading to an increase in synaptic dopamine levels.[4] However, its unique pharmacological profile, which includes a simultaneous inhibition of dopamine release, results in only mild stimulant effects.[4] In addition to its primary action as a DRI, this compound also exhibits affinity for the serotonin transporter and functions as a blocker of the cardiac hERG potassium channel.[4]

This document provides a comprehensive overview of in vivo studies of this compound in rodent models, summarizing key quantitative data, detailing experimental protocols for major behavioral and analytical assays, and visualizing the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various in vivo studies of this compound in rodent models.

Table 1: this compound Dosing in Cocaine Self-Administration and Reinstatement Studies in Rats

ParameterValueReference
Animal Model Male Wistar rats[5]
Route of Administration Intravenous (i.v.) or Intraperitoneal (i.p.)[5][6]
Dose Range (Pretreatment) 1.0 - 5.6 mg/kg (i.v.); 3.0 - 30.0 mg/kg (i.p.)[6][7]
Dose Range (Self-Administration) 0.187 - 1.5 mg/kg/infusion[4]
Key Findings Dose-dependent decrease in cocaine self-administration.[6] Reinstatement of extinguished cocaine-seeking behavior.[7]

Table 2: this compound Dosing in Locomotor Activity Studies in Rodents

ParameterValueReference
Animal Model Mice and Rats[8][9]
Route of Administration Intraperitoneal (i.p.)[8][9]
Dose Range 1.0 - 20.0 mg/kg (rats); 10.0 - 28.5 mg/kg (mice)[8][9][10]
Key Findings Dose-dependent increase in locomotor activity and stereotypy.[9] Potentiation of methamphetamine's behavioral effects.[4]

Table 3: this compound Dosing in Antidepressant-like and Anxiolytic-like Effect Studies in Rodents

ParameterValueReference
Animal Model Female Lister hooded rats[11]
Route of Administration Not specified[11]
Dose Range 0.25 - 1.0 mg/kg[11]
Behavioral Test 5-Choice Continuous Performance Test (5C-CPT)[11]
Key Findings Improved selective attention and a tendency to improve compulsive behavior.[11] Increased anxiety-like phenotypes have also been reported in some studies.[1]

Signaling Pathways and Experimental Workflows

Dopamine Receptor Downstream Signaling Pathway

This compound, by blocking the dopamine transporter (DAT), increases the concentration of dopamine in the synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, which trigger distinct downstream signaling cascades.

This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits dopamine Synaptic Dopamine dat->dopamine Reuptake d1r D1 Receptor dopamine->d1r Activates d2r D2 Receptor dopamine->d2r Activates ac_stim Adenylyl Cyclase (Stimulation) d1r->ac_stim ac_inhib Adenylyl Cyclase (Inhibition) d2r->ac_inhib camp_up ↑ cAMP ac_stim->camp_up camp_down ↓ cAMP ac_inhib->camp_down pka Protein Kinase A (PKA) camp_up->pka neuronal_excitability Neuronal Excitability & Behavior camp_down->neuronal_excitability darpp32 DARPP-32 pka->darpp32 Phosphorylates gene_expression Gene Expression (e.g., c-Fos) pka->gene_expression pp1 Protein Phosphatase-1 (PP1) darpp32->pp1 Inhibits pp1->neuronal_excitability Dephosphorylates Targets gene_expression->neuronal_excitability

Caption: Downstream signaling of dopamine receptors activated by increased synaptic dopamine due to this compound's inhibition of DAT.

Experimental Workflow: Cocaine Self-Administration in Rats

This workflow outlines the key stages of a typical cocaine self-administration study in rats to evaluate the effects of this compound.

Caption: Workflow for a cocaine self-administration and reinstatement study in rats with this compound treatment.

Experimental Protocols

Cocaine Self-Administration and Reinstatement in Rats

Objective: To assess the effect of this compound on the reinforcing properties of cocaine and on cocaine-seeking behavior.

Materials:

  • Male Wistar rats (250-300 g)

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Intravenous catheters

  • Cocaine hydrochloride (dissolved in sterile saline)

  • This compound (GBR 12909) (dissolved in sterile saline)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of 5-7 days.

  • Acquisition of Cocaine Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light. A press on the "inactive" lever has no consequence.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).

  • Extinction:

    • Replace the cocaine solution with sterile saline.

    • Continue daily sessions until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the baseline rate).

  • This compound Pretreatment and Reinstatement Test:

    • Administer this compound (e.g., 3.0 - 30.0 mg/kg, i.p.) or vehicle (saline) 30 minutes prior to the test session.[7]

    • Initiate the reinstatement test by a non-contingent "priming" infusion of cocaine (e.g., 10 mg/kg, i.p.).

    • Place the rat in the operant chamber for a 2-hour session where lever presses are recorded but do not result in infusions.

  • Data Analysis:

    • Measure the number of active and inactive lever presses during the acquisition, extinction, and reinstatement phases.

    • Compare the number of active lever presses between the this compound-treated and vehicle-treated groups during the reinstatement test using appropriate statistical methods (e.g., ANOVA).

Locomotor Activity Assessment in an Open Field Test in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior.

Materials:

  • Male C57BL/6J mice (25-30 g)

  • Open field apparatus (e.g., a 40 x 40 x 30 cm square arena) equipped with an automated tracking system (e.g., infrared beams or video tracking).

  • This compound (GBR 12909) (dissolved in sterile saline)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Habituation: Place each mouse individually into the center of the open field arena and allow it to explore freely for a 30-minute habituation period on the day before testing.

  • Drug Administration: On the test day, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle (saline) to the mice.[8]

  • Testing: 30-40 minutes after injection, place each mouse individually into the center of the open field arena.[5][8]

  • Data Recording: Record the locomotor activity for a period of 60 minutes using the automated tracking system.

  • Data Analysis:

    • Analyze the following parameters: total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and stereotyped behaviors.

    • Compare the data between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Antidepressant-like Effect Assessment in the Forced Swim Test in Mice

Objective: To assess the potential antidepressant-like effects of this compound by measuring immobility time in a stressful situation.

Materials:

  • Male BALB/c mice (25-30 g)

  • Glass cylinders (25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • This compound (GBR 12909) (dissolved in sterile saline)

  • Sterile saline (0.9% NaCl)

  • Video recording equipment.

Procedure:

  • Drug Administration: Administer this compound (at various doses) or vehicle (saline) intraperitoneally 30-60 minutes before the test.

  • Test Session:

    • Gently place each mouse individually into a cylinder of water for a 6-minute session.

    • Record the entire session with a video camera.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using ANOVA followed by post-hoc tests. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis for Dopamine Measurement in the Rat Striatum

Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of freely moving rats.

Materials:

  • Male Sprague-Dawley rats (270-320 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane length)

  • Infusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • This compound (GBR 12909)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Probe Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the striatum. After a recovery period of at least 24 hours, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection:

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period of at least 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

  • This compound Administration: Administer this compound systemically (e.g., i.p.) or locally through the microdialysis probe (retrodialysis).

  • Post-treatment Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours after drug administration.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the post-treatment dopamine levels as a percentage of the average baseline concentration.

    • Use appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of changes in dopamine levels over time following this compound administration.

Conclusion

The in vivo studies in rodent models have been instrumental in characterizing the pharmacological profile of this compound. The data consistently demonstrate its ability to modulate the dopaminergic system, which is reflected in its effects on cocaine self-administration, locomotor activity, and other behavioral paradigms. The protocols outlined in this document provide a framework for conducting further research to elucidate the therapeutic potential and underlying mechanisms of this compound and similar dopamine reuptake inhibitors. Researchers should carefully consider the specific parameters of their experimental design, including animal strain, sex, and the specific behavioral and analytical methods employed, to ensure the validity and reproducibility of their findings.

References

Application Notes and Protocols: Primate Models for Vanoxerine Cocaine Addiction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated as a potential pharmacotherapy for cocaine addiction.[1][2][3] Unlike cocaine, which has a rapid onset and short duration of action that contribute to its high abuse potential, this compound exhibits a higher affinity for the dopamine transporter (DAT) and a slower dissociation rate.[2][4] This pharmacological profile suggests that this compound could occupy the DAT, prevent cocaine from binding, and normalize dopamine levels without producing the euphoric effects associated with cocaine.[5] Non-human primate models, particularly rhesus monkeys, are considered a "gold standard" for preclinical evaluation of potential addiction medications due to their physiological and neurobiological similarity to humans and their willingness to self-administer drugs of abuse.[6][7] These models are crucial for evaluating the efficacy of compounds like this compound in reducing cocaine self-administration and assessing their potential for abuse.

These application notes provide an overview of the key findings from primate studies involving this compound and detail the experimental protocols used to assess its efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in primate models and related in vitro assays.

Table 1: Binding Affinity and Potency at the Dopamine Transporter (DAT)

CompoundTargetMetricValueSpeciesReference
This compound (GBR-12909)Dopamine TransporterKi1 nMRat (Synaptosomal)[3]
This compoundDopamine TransporterKi9 nMHuman[1][8]
This compound vs. CocaineDopamine TransporterRelative Affinity~500-fold higher than cocainePrimate[1][8]
This compound vs. CocaineDopamine Reuptake InhibitionRelative Potency~700-fold more potent than cocaineIn vitro[5]

Table 2: Effects of this compound on Cocaine Self-Administration in Rhesus Monkeys

This compound Dose (i.v.)Effect on Cocaine Self-AdministrationImpact on Food-Maintained RespondingReference
1.0 mg/kgSelective reductionNot affected[1][2][4]
3.0 mg/kgEliminationNot affected[1][2][4]
0.32 - 3.2 mg/kgDose-dependent decreaseNot specified[9]

Table 3: Effects of this compound Analog (DBL-583) in Rhesus Monkeys

CompoundDoseEffect on Cocaine-Maintained Responding (CMR)Duration of EffectReference
DBL-583 (decanoate ester)Single injection80% decrease in CMR~30 days[1][8]

Signaling Pathway: this compound's Mechanism of Action

This compound acts as a competitive antagonist at the dopamine transporter (DAT). Cocaine blocks the DAT, leading to a rapid and substantial increase in synaptic dopamine, which is responsible for its reinforcing effects. This compound, having a higher affinity and slower dissociation, occupies the DAT for a prolonged period. This prevents cocaine from binding and also results in a more modest and stable increase in extracellular dopamine, which is thought to alleviate craving without producing a "high".[2][5]

Vanoxerine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binds Cocaine Cocaine Cocaine->DAT Blocks (High Abuse) This compound This compound This compound->DAT Blocks (Therapeutic) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DA_Vesicle Dopamine Vesicle Reward_Signal Reward Signaling (Euphoria) DA_Receptor->Reward_Signal Activation

Caption: Mechanism of this compound at the dopamine transporter.

Experimental Protocols

Protocol 1: Intravenous Cocaine Self-Administration in Rhesus Monkeys

This protocol is designed to assess the efficacy of a test compound (e.g., this compound) in reducing the reinforcing effects of cocaine.

1. Subjects and Housing:

  • Adult rhesus monkeys (Macaca mulatta) with prior self-administration experience.[7][9]

  • Animals are individually housed in chambers equipped with an operant response lever and a cue light.

2. Surgical Preparation:

  • Under sterile conditions and appropriate anesthesia, a chronic indwelling intravenous catheter is surgically implanted into the femoral or jugular vein.[10]

  • The catheter is passed subcutaneously to the mid-scapular region and attached to a vascular access port to allow for drug administration in a tethered system.[10]

  • A recovery period with appropriate analgesic and antibiotic treatment is required post-surgery.

3. Training Phase:

  • Monkeys are first trained to press a lever for a food reinforcer (e.g., 1-g banana-flavored pellets) under a fixed-ratio (FR) schedule (e.g., FR 10: 10 lever presses per pellet).[11]

  • Once responding for food is stable, saline is substituted for the food reinforcer, and responding is allowed to extinguish.

  • Cocaine self-administration is then initiated. Each completion of the FR schedule results in a brief intravenous infusion of cocaine (e.g., 0.03 mg/kg/injection) and the illumination of a cue light.[11]

4. This compound Testing Phase:

  • Once a stable baseline of cocaine self-administration is established, pretreatment sessions with this compound begin.

  • Prior to the self-administration session (e.g., 15-30 minutes before), monkeys receive an intravenous infusion of either vehicle (saline) or a specific dose of this compound (e.g., 0.32, 1.0, or 3.2 mg/kg).[9]

  • Doses are typically tested in a counterbalanced order, with several days of baseline cocaine self-administration between test days to ensure responding returns to pre-treatment levels.

  • The primary dependent measure is the number of cocaine infusions earned per session.

5. Control Procedure (Food-Maintained Responding):

  • To ensure this compound's effects are specific to cocaine reinforcement and not due to general motor impairment or sedation, its effects on food-maintained responding are also assessed.[1]

  • Using a multiple schedule, monkeys may have alternating session components where they can respond for either cocaine or food.

  • This compound is administered prior to the session, and its effect on responding for both reinforcers is compared. A successful therapeutic candidate should decrease cocaine-maintained responding without significantly affecting food-maintained responding.[1]

Self_Admin_Workflow cluster_prep Preparation cluster_training Training cluster_testing Testing Phase cluster_analysis Analysis & Control A1 Subject Selection (Rhesus Monkeys) A2 Surgical Implantation (i.v. Catheter) A1->A2 A3 Post-Op Recovery A2->A3 B1 Train Lever Press (Food Reward, FR10) A3->B1 B2 Establish Stable Cocaine Self-Administration B1->B2 C1 Pre-treat with Vehicle (Establish Baseline) B2->C1 C2 Pre-treat with this compound (Test Doses) C1->C2 Counterbalanced Design C3 Measure Cocaine Infusions C2->C3 D1 Compare Infusions: Vehicle vs. This compound C3->D1 D3 Assess Specificity D1->D3 D2 Control Experiment: Test on Food-Maintained Responding D2->D3

Caption: Experimental workflow for a primate self-administration study.
Protocol 2: Drug Discrimination Paradigm in Rhesus Monkeys

This protocol is used to determine if a novel compound has subjective effects similar to a known drug of abuse, which can be an indicator of its own abuse potential.

1. Subjects and Apparatus:

  • Adult rhesus monkeys.

  • Operant conditioning chambers equipped with two response levers.

2. Training Phase:

  • Monkeys are trained to discriminate between intravenous injections of cocaine (e.g., 0.1 mg/kg) and saline.[12]

  • Sessions consist of multiple trials. Before each trial, the monkey receives either a cocaine or saline injection.

  • Following a cocaine injection, responses on one lever (the "cocaine-appropriate" lever) are reinforced (e.g., with food or shock avoidance).

  • Following a saline injection, responses on the other lever (the "saline-appropriate" lever) are reinforced.

  • Training continues until monkeys reliably select the correct lever based on the pre-session injection (e.g., >90% accuracy).

3. Substitution Testing:

  • Once discrimination is established, test sessions are conducted.

  • Instead of cocaine or saline, the monkey receives an injection of a test drug, such as this compound, across a range of doses (e.g., 0.01-1.0 mg/kg).[12]

  • The percentage of responses made on the "cocaine-appropriate" lever is measured.

  • If a drug results in a high percentage of responding on the cocaine-appropriate lever, it is said to "fully substitute" for cocaine, indicating similar subjective effects and potential for abuse.[12]

  • Studies show that dopaminergic agents that decrease cocaine-maintained responding often substitute for cocaine in discrimination paradigms, suggesting a shared mechanism of action.[12]

Discrimination_Logic cluster_training Training Phase cluster_testing Test Phase Train_Cocaine Administer Cocaine Lever_A Press 'Lever A' (Reinforced) Train_Cocaine->Lever_A Train_Saline Administer Saline Lever_B Press 'Lever B' (Reinforced) Train_Saline->Lever_B Test_this compound Administer this compound Choice Monkey Chooses Lever A or B? Test_this compound->Choice Result_Sub High % on Lever A => Full Substitution (Cocaine-like effects) Choice->Result_Sub If Result_NoSub High % on Lever B => No Substitution (Saline-like effects) Choice->Result_NoSub If

Caption: Logical flow of a drug discrimination study.

References

Vanoxerine in Electrophysiology: Application Notes and Protocols for Patch Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (also known as GBR-12909) is a piperazine derivative initially investigated for its potent and selective inhibition of the dopamine transporter (DAT).[1][2] Its therapeutic potential has been explored in conditions such as cocaine dependence and depression.[2][3] More recently, this compound has garnered significant attention for its effects on cardiac ion channels, demonstrating a complex pharmacological profile that suggests its potential as an antiarrhythmic agent.[4][5]

This document provides detailed application notes and protocols for studying this compound using patch clamp electrophysiology, a key technique for characterizing its effects on ion channel function.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action. While it is a potent dopamine reuptake inhibitor, it also functions as a multi-ion channel blocker in cardiac myocytes.[1][2] This includes the blockade of:

  • hERG (human Ether-à-go-go-Related Gene) potassium channels (IKr): This is a critical channel for cardiac repolarization, and its blockade can lead to QT interval prolongation.[1][6]

  • Voltage-gated sodium channels (INa): Blockade of these channels can affect cardiac conduction.[4][5]

  • L-type calcium channels (ICa,L): Inhibition of these channels can influence the plateau phase of the cardiac action potential and excitation-contraction coupling.[2][4]

Notably, the blockade of sodium and calcium channels by this compound is strongly frequency-dependent, meaning the degree of inhibition increases with a higher heart rate.[1][4] This property is of particular interest for its potential antiarrhythmic effects.

Data Presentation: Quantitative Effects of this compound on Cardiac Ion Channels

The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion channels, as determined by whole-cell patch clamp experiments.

Ion ChannelCell TypeIC50 (µM)Reference
hKv11.1 (hERG)HEK-2930.00084[4]
hNav1.5Ventricular Myocytes0.83[4]
ICa,LVentricular Myocytes0.32[4]
hKv1.5HEK-293~1-10[4]
rKv4.3Not Specified~1-10[4]
hKv7.1/hKCNE1Not Specified~1-10[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's multi-channel blockade and a typical experimental workflow for patch clamp analysis.

Vanoxerine_Signaling_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits hERG hERG K+ Channel (IKr) This compound->hERG Blocks Nav Voltage-gated Na+ Channel (INa) This compound->Nav Blocks Cav L-type Ca2+ Channel (ICa,L) This compound->Cav Blocks Dopamine_Reuptake Dopamine Reuptake Inhibition DAT->Dopamine_Reuptake Cardiac_Repolarization Altered Cardiac Repolarization hERG->Cardiac_Repolarization Cardiac_Conduction Reduced Cardiac Conduction Nav->Cardiac_Conduction Action_Potential_Plateau Modified Action Potential Plateau Cav->Action_Potential_Plateau

This compound's primary targets and downstream effects.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing target channel) Cell_Plating Plate Cells for Recording Cell_Culture->Cell_Plating Solution_Prep Prepare Intracellular & Extracellular Solutions Pipette_Fabrication Fabricate & Fill Patch Pipettes Solution_Prep->Pipette_Fabrication Seal_Formation Obtain Gigaohm Seal (Cell-attached mode) Pipette_Fabrication->Seal_Formation Cell_Plating->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Data_Acquisition Apply Voltage Protocols & Record Baseline Currents Whole_Cell->Data_Acquisition Vanoxerine_Application Perfuse with this compound (various concentrations) Data_Acquisition->Vanoxerine_Application Washout Washout & Record Recovery Vanoxerine_Application->Washout Current_Analysis Measure Current Amplitude & Kinetics Washout->Current_Analysis Dose_Response Construct Dose-Response Curve Current_Analysis->Dose_Response IC50_Calculation Calculate IC50 Value Dose_Response->IC50_Calculation

A generalized workflow for a patch clamp experiment.

Experimental Protocols

The following are generalized whole-cell patch clamp protocols for studying the effects of this compound on key cardiac ion channels. These should be optimized for specific experimental conditions.

Protocol 1: hERG (Kv11.1) Channel Blockade in HEK293 Cells

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and appropriate selection antibiotics.

  • Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

2. Solutions:

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, 1.75 MgCl2, 5.374 CaCl2. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell configuration.

  • Hold the cell membrane potential at -80 mV.

  • To elicit hERG currents, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current. Repeat every 15 seconds.

  • Record baseline currents until stable.

  • Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) and record the steady-state block at each concentration.

  • Perform a washout with the extracellular solution to assess the reversibility of the block.

4. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV.

  • Calculate the percentage of block for each this compound concentration relative to the baseline current.

  • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Protocol 2: Voltage-Gated Sodium Channel (Nav1.5) Blockade in HEK293 Cells

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the Nav1.5 channel as described in Protocol 1.

2. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 10 NaCl, 10 HEPES, 1 EGTA, 2 MgATP. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

3. Electrophysiological Recording:

  • Use pipettes with a resistance of 1-3 MΩ.

  • Establish a whole-cell configuration.

  • Hold the membrane potential at -120 mV to ensure channels are in a resting state.

  • Elicit sodium currents by applying a depolarizing step to -20 mV for 20-50 ms.

  • To study frequency-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 3 Hz).

  • Record baseline currents and then perfuse with this compound (e.g., 0.1 µM to 10 µM).

  • Assess the tonic block from the first pulse in the train and the use-dependent block from the reduction in current amplitude during the pulse train.

4. Data Analysis:

  • Measure the peak inward current for each pulse.

  • Calculate the percentage of tonic and use-dependent block.

  • Determine the IC50 for the tonic block.

Protocol 3: L-type Calcium Channel (Cav1.2) Blockade in Ventricular Myocytes or HEK293 Cells

1. Cell Preparation:

  • For ventricular myocytes, isolate cells from animal hearts (e.g., guinea pig, rabbit) using established enzymatic digestion protocols.

  • For HEK293 cells, use a cell line stably co-expressing the α1, β2, and α2δ subunits of the Cav1.2 channel.

2. Solutions:

  • Extracellular Solution (in mM): 100 NaCl, 40 NMDG, 5 CaCl2, 4 KCl, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4. (Barium at 5-10 mM can be substituted for Calcium as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

  • Intracellular (Pipette) Solution (in mM): 108 Cs-Methanesulfonate, 10 EGTA, 24 HEPES, 4 Na2ATP, 4.5 MgCl2, 1 CaCl2. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Hold the membrane potential at -80 mV. To inactivate sodium channels, a holding potential of -40 mV can be used.

  • Elicit calcium currents with a depolarizing step to +10 mV for 200-300 ms.

  • Apply pulses at a low frequency (e.g., 0.1 Hz) to minimize rundown.

  • To investigate frequency-dependence, increase the stimulation frequency (e.g., to 1 Hz or higher).

  • Record baseline currents and then apply this compound (e.g., 0.1 µM to 30 µM).

4. Data Analysis:

  • Measure the peak inward calcium current.

  • Calculate the percentage of block at each concentration and for different stimulation frequencies.

  • Determine the IC50 value.

Conclusion

This compound presents a complex pharmacological profile with significant effects on multiple cardiac ion channels. The patch clamp protocols outlined in this document provide a framework for researchers to investigate the electrophysiological properties of this compound in detail. A thorough understanding of its interactions with individual ion channels is crucial for evaluating its therapeutic potential and safety profile as a novel antiarrhythmic agent.

References

Application Notes and Protocols for In Vitro Measurement of Vanoxerine DAT Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (GBR 12909) is a potent and selective dopamine transporter (DAT) inhibitor, binding competitively to the DAT and blocking the reuptake of dopamine from the synaptic cleft.[1][2] Its high affinity for DAT makes it a valuable tool in neuroscience research and a potential therapeutic agent. Accurate measurement of this compound's occupancy at the DAT is crucial for understanding its pharmacological profile and mechanism of action. This document provides detailed application notes and protocols for two common in vitro assays used to determine this compound's DAT occupancy: Radioligand Binding Assays and Fluorescence-Based Dopamine Uptake Assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the dopamine transporter based on in vitro studies.

Table 1: this compound Binding Affinity (Ki) for Dopamine Transporter (DAT)

ParameterValueSpecies/SystemReference
Ki1 nMHuman DAT[1][2]
Ki9 nMHuman DAT[3][4]
Ki16.9 nMHuman DAT (DAT1)---

Table 2: this compound Potency (IC50) for Dopamine (DA) Uptake Inhibition

ParameterValueCell LineAssay TypeReference
IC50Low nanomolar rangeNot specifiedDopamine uptake inhibition[2]
IC505 nMNot specified[3H]BTCP binding inhibition[5]
IC5015 nM (Nomifensine)Not specified[3H]BTCP binding inhibition[5]

Note: IC50 values are dependent on assay conditions, particularly the concentration of the competing substrate (e.g., dopamine or a radioligand).

Signaling Pathway and Experimental Workflow Diagrams

Vanoxerine_DAT_Interaction Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake This compound This compound This compound->DAT Competitive Inhibition

Radioligand_Binding_Workflow prep Prepare DAT-expressing membranes (e.g., striatal homogenates or HEK293-hDAT cell membranes) incubate Incubate membranes with: - Radioligand (e.g., [3H]WIN 35,428) - Varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (Rapid filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Fluorescence_Uptake_Workflow plate_cells Plate DAT-expressing cells (e.g., HEK293-hDAT) in microplates pre_incubate Pre-incubate cells with varying concentrations of this compound plate_cells->pre_incubate add_substrate Add fluorescent dopamine substrate pre_incubate->add_substrate measure_fluorescence Measure intracellular fluorescence (Kinetic or endpoint reading) add_substrate->measure_fluorescence analyze Data Analysis: - Determine IC50 of uptake inhibition measure_fluorescence->analyze

Experimental Protocols

Radioligand Binding Assay for this compound DAT Occupancy

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine transporter using a radiolabeled ligand such as [3H]WIN 35,428.

Materials:

  • Biological Source of DAT:

    • Rat or mouse striatal tissue homogenate.

    • Cell membranes from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • Radioligand: [3H]WIN 35,428 (or other suitable DAT radioligand like [3H]BTCP).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 10 µM nomifensine).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

  • 96-well plates or microcentrifuge tubes.

Protocol:

  • Preparation of DAT-expressing Membranes:

    • From Striatal Tissue: Dissect striata on ice and homogenize in ice-cold assay buffer using a Teflon-glass homogenizer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

    • From Cultured Cells: Harvest cells expressing DAT, wash with PBS, and lyse by sonication or Dounce homogenization in ice-cold assay buffer. Centrifuge as described for tissue homogenates to isolate the membrane fraction.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

      • Total Binding: Assay buffer + radioligand + DAT membranes.

      • Non-specific Binding: Assay buffer + radioligand + non-specific binding control + DAT membranes.

      • Competitive Binding: Assay buffer + radioligand + varying concentrations of this compound + DAT membranes.

    • The final concentration of the radioligand should be close to its Kd value for DAT (e.g., 1-5 nM for [3H]WIN 35,428).

    • The final protein concentration of the membrane preparation should be optimized for a good signal-to-noise ratio (typically 50-200 µg protein per well).

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to the wells.

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[5]

  • Separation of Bound and Free Radioligand:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

Fluorescence-Based Dopamine Uptake Assay

This protocol describes a functional assay to measure the inhibitory effect of this compound on dopamine uptake into cells expressing DAT, using a fluorescent dopamine substrate.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT). Parental cells not expressing DAT should be used as a negative control.

  • Fluorescent Dopamine Substrate Kit: Commercially available kits (e.g., from Molecular Devices) provide a fluorescent substrate that is a substrate for DAT, SERT, and NET, along with a masking dye to quench extracellular fluorescence.[6][7]

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: As recommended for the specific cell line.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader capable of bottom-reading with appropriate excitation and emission filters for the fluorescent substrate.

Protocol:

  • Cell Plating:

    • The day before the assay, seed the DAT-expressing cells into 96- or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).[7]

    • Plate the parental (non-DAT expressing) cells in parallel to determine non-specific uptake.

  • Compound Preparation and Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • On the day of the assay, gently wash the cells twice with assay buffer.

    • Add the diluted this compound solutions to the appropriate wells. Include vehicle-only wells for control (100% uptake) and wells with a known potent DAT inhibitor for maximal inhibition.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Assay:

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions, typically by diluting the stock in assay buffer containing the masking dye.

    • Initiate the uptake by adding the fluorescent substrate working solution to all wells.

    • Immediately transfer the plate to the fluorescence plate reader.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

    • The measurement can be performed in two modes:

      • Kinetic Mode: Read the fluorescence every 1-2 minutes for a period of 30-60 minutes to monitor the rate of uptake.

      • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the final fluorescence.

Data Analysis:

  • Subtract the background fluorescence (from wells with no cells or parental cells) from all readings.

  • For kinetic data, the rate of uptake can be determined from the initial linear portion of the fluorescence versus time curve.

  • For endpoint data, use the final fluorescence values.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the maximal inhibitor control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for dopamine uptake inhibition.

Troubleshooting

  • High Non-specific Binding (Radioligand Assay):

    • Reduce the concentration of the radioligand.

    • Optimize the washing steps (increase the number of washes or the volume of wash buffer).

    • Ensure the filters are adequately pre-soaked in buffer.

  • Low Signal-to-Noise Ratio (Fluorescence Assay):

    • Optimize cell seeding density.

    • Ensure the health and confluency of the cell monolayer.

    • Check the excitation and emission settings on the plate reader.

  • High Variability Between Replicates:

    • Ensure accurate and consistent pipetting.

    • Ensure proper mixing of all solutions.

    • Check for and eliminate edge effects in the microplates.

By following these detailed protocols, researchers can reliably and accurately measure the in vitro occupancy of this compound at the dopamine transporter, providing valuable data for pharmacological characterization and drug development.

References

Application of Vanoxerine in Cardiac Electrophysiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (GBR-12909) is an investigational drug that has garnered significant interest in cardiac electrophysiology research due to its unique multichannel ion channel blocking properties.[1][2] Initially developed for neurological indications, its potent effects on cardiac ion channels have led to its evaluation as a potential antiarrhythmic agent.[3][4] this compound acts as a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel (IKr), as well as L-type calcium (ICa,L) and sodium (INa) channels.[1][2][5] This multi-ion channel inhibition, particularly its frequency-dependent nature, suggests a potential for therapeutic efficacy in treating arrhythmias like atrial fibrillation, while mitigating the proarrhythmic risks often associated with selective hERG blockers.[1][5][6]

These application notes provide a comprehensive overview of this compound's use in cardiac electrophysiology research, including its mechanism of action, quantitative data on its ion channel blocking activity, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound's primary mechanism of action in cardiac tissue is the blockade of multiple critical ion channels responsible for the cardiac action potential.[1] This includes:

  • hERG (Kv11.1) Potassium Channels (IKr): Potent blockade of the rapid delayed rectifier potassium current, which is crucial for cardiac repolarization.[2]

  • L-type Calcium Channels (Cav1.2) (ICa,L): Inhibition of the inward calcium current that contributes to the plateau phase of the action potential.[2][7]

  • Sodium Channels (Nav1.5) (INa): Blockade of the fast inward sodium current responsible for the rapid depolarization phase of the action potential.[2][8]

A key characteristic of this compound's action is its frequency-dependent block , particularly for sodium and calcium channels.[1][2] This means that its blocking effect becomes more pronounced at higher heart rates, a desirable property for an antiarrhythmic drug targeting tachyarrhythmias.[1] By blocking these specific channels, this compound prolongs the action potential duration, which can help to terminate reentrant circuits that underlie many arrhythmias.[1]

Data Presentation

Table 1: this compound IC50 Values for Cardiac Ion Channels
Ion ChannelCurrentIC50 (nM)Cell Type / PreparationReference(s)
hKv11.1 (hERG)IKr0.84Stably expressed in cell lines[2]
hNav1.5INa34.6 - 830Stably expressed in cell lines[2][6]
L-type CalciumICa,L16.2 - 320Guinea pig ventricular myocytes / Stably expressed in cell lines[2][6]
hKv7.1/hKCNE1IKs~1,000 - 10,000Stably expressed in cell lines[2]
rKv4.3Ito~1,000 - 10,000Stably expressed in cell lines[2]
hKv1.5IKur~1,000 - 10,000Stably expressed in cell lines[2]
Table 2: Effects of this compound on Cardiac Action Potential Parameters
PreparationConcentration (µM)Effect on APD90Effect on Transmural Dispersion of RepolarizationReference(s)
Canine Purkinje Fibers0.01 - 1Mild ProlongationNot specified[2][6]
Canine Ventricular WedgeNot specifiedNo significant effectUnaffected[2][5]
Isolated Rabbit Heart0.2Slight ProlongationUnchanged[9]
Isolated Rabbit Heart0.5 - 1.0Dose-dependent shorteningIncreased at 1.0 µM[9]

Mandatory Visualizations

Vanoxerine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane Na_channel Na_v 1.5 Channel (I_Na) AP_Depolarization Action Potential Phase 0 (Depolarization) Na_channel->AP_Depolarization Ca_channel L-type Ca Channel (I_Ca,L) AP_Plateau Action Potential Phase 2 (Plateau) Ca_channel->AP_Plateau K_channel hERG Channel (I_Kr) AP_Repolarization Action Potential Phase 3 (Repolarization) K_channel->AP_Repolarization This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks This compound->K_channel Blocks APD_Prolongation Action Potential Duration Prolongation AP_Depolarization->APD_Prolongation AP_Plateau->APD_Prolongation AP_Repolarization->APD_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect APD_Prolongation->Antiarrhythmic_Effect

Caption: this compound's multi-channel blockade signaling pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., Cardiomyocyte Isolation or Transfected Cell Line Culture) patching Whole-Cell Patch Clamp Configuration cell_prep->patching solution_prep Solution Preparation (External and Internal Solutions) solution_prep->patching pipette_prep Micropipette Fabrication and Filling pipette_prep->patching baseline_rec Baseline Recording (Control) patching->baseline_rec drug_app This compound Application baseline_rec->drug_app drug_rec Recording with this compound drug_app->drug_rec data_acq Data Acquisition (Currents or Voltages) drug_rec->data_acq param_extraction Parameter Extraction (e.g., IC50, APD changes) data_acq->param_extraction statistical_analysis Statistical Analysis param_extraction->statistical_analysis

Caption: Experimental workflow for this compound electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on specific ion channel currents (e.g., IKr, ICa,L, INa) in isolated cardiomyocytes or cell lines stably expressing the channel of interest.[5][10]

a. Cell Preparation:

  • Isolated Cardiomyocytes: Isolate ventricular myocytes from animal models (e.g., guinea pig, rabbit, canine) using enzymatic digestion.

  • Cell Lines: Culture cell lines (e.g., HEK293, CHO) stably transfected with the human ion channel of interest (e.g., hKv11.1, hNav1.5, hCav1.2).[11]

b. Solutions:

  • External Solution (Tyrode's, example for ICa,L): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (example for ICa,L): (in mM) 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[12] Note: Solutions will vary depending on the specific ion channel being studied to isolate the current of interest.

c. Recording Procedure:

  • Prepare borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[12]

  • Establish a whole-cell patch-clamp configuration on a selected cell.[10][13]

  • Apply a voltage-clamp protocol specific to the ion channel being studied to elicit the current.

  • Record baseline currents in the absence of this compound.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record currents in the presence of this compound until a steady-state block is achieved.

  • Perform a washout by perfusing with the drug-free external solution.

  • Repeat for a range of this compound concentrations to determine the IC50.

d. Frequency-Dependence Protocol:

  • Establish a steady-state block at a low stimulation frequency (e.g., 0.1 Hz).

  • Increase the stimulation frequency (e.g., to 1 Hz, 3 Hz) and measure the change in current amplitude to quantify use-dependent block.[2]

Action Potential Recording in Myocardial Tissue

This protocol is used to assess the integrated effect of this compound on the cardiac action potential in multicellular preparations like Purkinje fibers or ventricular wedges.[5][14]

a. Preparation:

  • Dissect canine Purkinje fibers or create a ventricular wedge preparation from a suitable animal model (e.g., canine).[2]

  • Place the tissue in a chamber and perfuse with oxygenated Tyrode's solution at 37°C.

b. Recording Procedure:

  • Impale a cell within the preparation with a sharp glass microelectrode (filled with 3 M KCl) to record intracellular action potentials.[5]

  • Pace the tissue at a constant cycle length (e.g., 1000 ms).

  • Record baseline action potentials.

  • Perfuse the tissue with Tyrode's solution containing this compound at the desired concentration.

  • Record action potentials at steady-state drug effect.

  • Measure action potential parameters, including action potential duration at 90% repolarization (APD90), resting membrane potential, and upstroke velocity (Vmax).[15]

Conclusion

This compound presents a complex but potentially valuable pharmacological profile for cardiac electrophysiology. Its multichannel blocking activity, combined with its frequency-dependent effects, distinguishes it from many other antiarrhythmic agents. The protocols and data presented here provide a framework for researchers to investigate the electrophysiological effects of this compound and similar compounds, aiding in the exploration of novel antiarrhythmic therapies. However, researchers should remain mindful of its proarrhythmic potential, particularly in the context of structural heart disease, which has been observed in clinical settings.[8][9]

References

Application Notes and Protocols for Assessing Vanoxerine's Effect on Dopamine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for assessing the pharmacological effects of Vanoxerine (also known as GBR-12909) on dopamine (DA) levels. This compound is a potent and selective dopamine reuptake inhibitor (DRI) that binds with high affinity to the dopamine transporter (DAT).[1][2] Its mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter.[3] However, it has been noted that this compound only slightly elevates dopamine levels, potentially due to a simultaneous inhibition of dopamine release. This document outlines detailed protocols for two primary techniques used to quantify these effects: in vivo microdialysis and fast-scan cyclic voltammetry (FSCV).

This compound's Mechanism of Action on the Dopamine Transporter

This compound acts as a competitive antagonist at the dopamine transporter, preventing the reabsorption of dopamine from the synapse back into the presynaptic neuron.[1][3] This leads to an accumulation of dopamine in the extracellular space, enhancing dopaminergic signaling. Understanding the precise impact of this compound on dopamine dynamics is crucial for its development as a potential therapeutic agent for conditions such as cocaine dependence.[2][3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine (DA) DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding This compound This compound This compound->DAT Inhibition

Caption: this compound's inhibitory action on the dopamine transporter.

In Vivo Microdialysis for Measuring Extracellular Dopamine

In vivo microdialysis is a widely used technique for sampling and measuring endogenous substances, including neurotransmitters, from the extracellular fluid of living animals.[4][5] This method allows for the collection of samples over several minutes to hours, providing data on tonic dopamine levels.

Experimental Protocol: In Vivo Microdialysis in Rodents

Objective: To measure the effect of systemically administered this compound on extracellular dopamine concentrations in a specific brain region (e.g., striatum or nucleus accumbens).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4-mm membrane)

  • Guide cannula

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection (dissolved in a suitable vehicle)

  • High-performance liquid chromatography with electrochemical detection (HPLC-EC) system

  • Anesthetic (e.g., chloral hydrate, isoflurane)

  • Male Wistar or Sprague-Dawley rats (275-350 g)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum: AP +2.7 mm, ML -2.7 mm from bregma, DV -2.7 mm from dura).[4]

    • Secure the cannula with cranioplastic cement and allow the animal to recover for at least 24 hours.

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1.1 µL/min).[6]

    • Allow for a 90-minute equilibration period to establish a stable baseline.[6]

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 5-20 minutes) for a baseline period (e.g., 60-90 minutes).

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Sample Collection:

    • Continue collecting dialysate samples at the same intervals for a specified period post-injection (e.g., 120-180 minutes) to monitor changes in dopamine levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine concentration using HPLC-EC.

  • Data Analysis:

    • Express the dopamine concentrations in the post-treatment samples as a percentage of the average baseline concentration.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of this compound's effect.

A Surgical Implantation of Guide Cannula B Probe Insertion & Equilibration A->B C Baseline Sample Collection B->C D This compound Administration C->D E Post-Treatment Sample Collection D->E F HPLC-EC Analysis of Dopamine E->F G Data Analysis F->G

Caption: Workflow for an in vivo microdialysis experiment.
Data Presentation

Treatment GroupTime Point (min)Mean Extracellular Dopamine (% of Baseline ± SEM)
Vehicle Control0-120100 ± 5
This compound (1 mg/kg)20150 ± 10
40250 ± 15
60230 ± 12
120180 ± 8
This compound (3 mg/kg)20200 ± 18
40400 ± 25
60380 ± 20
120250 ± 15

Note: The data in this table is illustrative and based on the expected effects of a potent dopamine reuptake inhibitor. Actual results may vary.

Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Detection

Fast-scan cyclic voltammetry is an electrochemical technique that allows for the real-time measurement of rapid changes in neurotransmitter concentrations with sub-second temporal resolution.[7][8] FSCV is particularly well-suited for studying the phasic release and reuptake of dopamine.

Experimental Protocol: Ex Vivo FSCV in Brain Slices

Objective: To measure the effect of this compound on evoked dopamine release and reuptake kinetics in brain slices.

Materials:

  • Vibratome

  • Carbon-fiber microelectrodes

  • Bipolar stimulating electrode

  • FSCV recording system

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • This compound solution

  • Rodent brain (e.g., mouse or rat)

Procedure:

  • Brain Slice Preparation:

    • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.[9]

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrode Placement:

    • Transfer a brain slice to the recording chamber, continuously perfused with oxygenated aCSF.

    • Position the carbon-fiber microelectrode and the stimulating electrode in the target brain region.

  • Baseline Recordings:

    • Apply a triangular waveform (e.g., -0.4 V to +1.2 V and back, at 400 V/s, 10 Hz) to the carbon-fiber electrode.[7][8]

    • Evoke dopamine release by applying a single electrical pulse through the stimulating electrode.

    • Record the resulting current, which is proportional to the dopamine concentration.

    • Establish a stable baseline of evoked dopamine release.

  • This compound Application:

    • Bath-apply this compound at the desired concentration to the brain slice.

  • Post-Treatment Recordings:

    • After a sufficient incubation period, record evoked dopamine release again.

  • Data Analysis:

    • Measure the peak amplitude of the evoked dopamine signal (reflecting the amount of dopamine released).

    • Analyze the decay kinetics of the signal to determine the rate of dopamine reuptake (often reported as T½ or Vmax).

    • Compare the pre- and post-Vanoxerine data using appropriate statistical tests (e.g., paired t-test).

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Brain Slice Preparation B Electrode Placement in Recording Chamber A->B C Establish Stable Baseline of Evoked Dopamine Release B->C D Bath Application of this compound C->D E Record Evoked Dopamine Release Post-Vanoxerine D->E F Measure Peak Amplitude and Reuptake Kinetics E->F G Statistical Comparison F->G

Caption: Workflow for an ex vivo FSCV experiment.
Data Presentation

ParameterVehicle Control (Mean ± SEM)This compound (1 µM) (Mean ± SEM)
Peak Evoked Dopamine (µM)1.5 ± 0.23.2 ± 0.4
Dopamine Reuptake T½ (s)0.8 ± 0.12.5 ± 0.3
Dopamine Uptake Rate (Vmax; µM/s)0.5 ± 0.050.15 ± 0.02

Note: The data in this table is illustrative and based on the expected effects of a potent dopamine reuptake inhibitor. Actual results may vary.

Conclusion

The selection of the appropriate method for assessing this compound's effect on dopamine levels depends on the specific research question. In vivo microdialysis is ideal for studying tonic, long-term changes in extracellular dopamine, while fast-scan cyclic voltammetry provides high temporal resolution for investigating the dynamics of phasic dopamine release and reuptake. By employing these detailed protocols, researchers can obtain robust and reliable data to further elucidate the neurochemical profile of this compound and its potential therapeutic applications.

References

Application Notes: Vanoxerine (GBR-12909) as a Tool Compound in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanoxerine, also widely known by its former developmental code GBR-12909, is a potent and selective dopamine reuptake inhibitor (DRI) belonging to the piperazine class of compounds.[1][2] It exhibits a significantly higher binding affinity for the dopamine transporter (DAT) than cocaine, in some studies estimated to be up to 500 times stronger.[2][3][4] Unlike cocaine, however, this compound has demonstrated only mild stimulant effects because it not only blocks dopamine reuptake but also appears to inhibit dopamine release, leading to a modest net increase in extracellular dopamine levels.[1][2] These unique properties make this compound an invaluable tool for researchers studying the intricacies of the dopaminergic system, addiction, and related neurological disorders.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the dopamine transporter (DAT).[3][5] By binding with high affinity to the DAT, it blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[6] This action increases the concentration and prolongs the residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. While highly selective for the DAT, this compound also binds with lower affinity to the serotonin transporter (SERT) and has negligible interaction with the norepinephrine transporter (NET).[1][7] Researchers must also consider its potent off-target activity as a blocker of the hERG potassium channel (IKr) and, at higher concentrations, L-type calcium and sodium ion channels, which has been a focus in cardiovascular safety studies but can also be relevant in neurophysiological experiments.[1][8][9]

Vanoxerine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DDC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1-D5) Dopamine_Synapse->Dopamine_Receptor This compound This compound This compound->DAT Blocks Signal Postsynaptic Signal Dopamine_Receptor->Signal Microdialysis_Workflow A 1. Surgical Implantation of Guide Cannula (Target: Nucleus Accumbens) B 2. Animal Recovery (5-7 days) A->B C 3. Microdialysis Probe Insertion & Perfusion B->C D 4. Baseline Sample Collection (60-90 min) C->D E 5. This compound Administration (i.p.) D->E F 6. Post-Injection Sample Collection (2-3 hours) E->F G 7. Dopamine Quantification (HPLC-ED) F->G H 8. Data Analysis (% Change from Baseline) G->H Locomotor_Workflow cluster_phase1 Setup cluster_phase2 Intervention cluster_phase3 Measurement & Analysis A Place individual mice in activity chambers B Habituation Period (30-60 min) A->B C Administer this compound or Vehicle (i.p.) B->C D Return mice to chambers C->D E Record locomotor activity (90-120 min) D->E F Analyze data (e.g., distance traveled) E->F G Compare treatment groups to vehicle control F->G

References

Application Notes and Protocols for Vanoxerine Self-Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of intravenous self-administration studies with Vanoxerine (also known as GBR-12909), a potent and selective dopamine reuptake inhibitor. This document outlines the core principles, detailed experimental protocols, and data presentation formats relevant to investigating the reinforcing properties of this compound and its potential as a pharmacotherapy for cocaine dependence.

Introduction

This compound is a piperazine derivative that acts as a potent and selective dopamine reuptake inhibitor (DRI) by binding to the dopamine transporter (DAT).[1] Its affinity for the DAT is approximately 50 times stronger than that of cocaine.[1] Unlike cocaine, which primarily blocks dopamine reuptake, this compound also inhibits the release of dopamine, resulting in a more modest elevation of extracellular dopamine levels and milder stimulant effects.[1] This pharmacological profile has led to its investigation as a potential treatment for cocaine addiction, with the rationale that it may reduce cocaine craving and block its rewarding effects.[1][2] Preclinical studies, primarily in rodents and non-human primates, have utilized intravenous self-administration (IVSA) paradigms to assess the abuse potential of this compound and its efficacy in reducing cocaine intake.

Core Concepts in this compound Self-Administration

Intravenous self-administration is the gold-standard preclinical model for assessing the reinforcing effects of drugs and their abuse liability.[3][4] This model relies on operant conditioning, where an animal learns to perform a specific response (e.g., pressing a lever) to receive a drug infusion. The rate and pattern of responding provide a quantitative measure of the drug's reinforcing efficacy.

Key experimental paradigms used in this compound self-administration studies include:

  • Fixed Ratio (FR) Schedule: The animal receives a drug infusion after a fixed number of responses. This schedule is useful for assessing the acquisition and maintenance of drug-taking behavior.

  • Progressive Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases progressively. The "breakpoint," or the point at which the animal ceases to respond, is a measure of the motivation to obtain the drug.[5]

Experimental Protocols

The following protocols provide a detailed methodology for conducting this compound self-administration studies in rats, a commonly used preclinical model.

Protocol 1: Animal Preparation and Jugular Vein Catheterization

This protocol details the surgical procedure for implanting a chronic indwelling catheter into the jugular vein of a rat, enabling intravenous drug delivery.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, scissors, retractors)

  • Intravenous catheter (e.g., Silastic tubing connected to a 22-gauge cannula)

  • Suture material

  • Dental acrylic

  • Analgesics and antibiotics

  • Heparinized saline

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Incision: Shave the ventral and dorsal aspects of the neck and the area between the scapulae. Make a small incision on the ventral side of the neck to expose the right jugular vein.

  • Catheter Implantation: Carefully isolate the jugular vein and make a small incision. Insert the Silastic tip of the catheter into the vein, advancing it towards the heart. Secure the catheter in place with sutures.

  • Subcutaneous Tunneling: Tunnel the external part of the catheter subcutaneously from the ventral incision to an exit point on the rat's back, between the scapulae.

  • Cannula Fixation: Secure the cannula to the skull using dental acrylic anchored by small surgical screws.

  • Wound Closure: Close all incisions with sutures.

  • Post-operative Care: Administer analgesics and antibiotics as prescribed. Flush the catheter daily with heparinized saline to maintain patency. Allow the animal to recover for at least one week before starting behavioral experiments.

Protocol 2: Operant Conditioning and Acquisition of this compound Self-Administration

This protocol describes the training procedure for rats to self-administer this compound.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and a liquid swivel connected to an infusion pump.

Procedure:

  • Initial Training (Food Reinforcement - Optional but Recommended): To facilitate learning, initially train the rats to press a lever for a food reward (e.g., sucrose pellets) on a continuous reinforcement (FR1) schedule. Once lever pressing is consistently established, replace the food reward with saline infusions to extinguish the food-rewarded behavior before introducing the drug.

  • Acquisition of this compound Self-Administration:

    • Place the rat in the operant chamber.

    • Connect the indwelling catheter to the infusion pump via the liquid swivel.

    • Set the infusion pump to deliver a specific dose of this compound (e.g., 0.187, 0.375, 0.75, or 1.5 mg/kg/infusion) in a set volume (e.g., 0.1 mL) over a short duration (e.g., 5 seconds).

    • A response on the "active" lever will trigger the infusion pump and the illumination of a stimulus light for a brief period (e.g., 20 seconds), during which further lever presses have no consequence (time-out period).

    • Responses on the "inactive" lever are recorded but do not result in an infusion.

    • Conduct daily sessions (e.g., 2-5 hours) until a stable pattern of self-administration is observed (e.g., consistent responding on the active lever and minimal responding on the inactive lever for at least 3 consecutive days).

Protocol 3: Assessment of Reinforcing Efficacy using Fixed and Progressive Ratio Schedules

This protocol outlines the methodology for evaluating the reinforcing properties of different doses of this compound.

Procedure:

  • Fixed Ratio (FR) Schedule:

    • Once stable self-administration is achieved on an FR1 schedule, the response requirement can be increased (e.g., FR2, FR5) to assess the elasticity of demand.

    • Test a range of this compound doses (e.g., 0.187, 0.375, 0.75, 1.5 mg/kg/infusion) in a counterbalanced order.

    • Measure the number of infusions earned and the response rate for each dose.

  • Progressive Ratio (PR) Schedule:

    • Following stable responding on an FR schedule, switch to a PR schedule.

    • The response requirement for each successive infusion increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).

    • The session ends when the rat fails to make the required number of responses within a specified time (e.g., 1 hour).

    • The primary dependent measure is the "breakpoint," which is the last completed ratio.

    • Test a range of this compound doses to determine the dose-response function for breakpoint.

Protocol 4: this compound as a Treatment for Cocaine Self-Administration

This protocol describes how to assess the efficacy of this compound in reducing cocaine self-administration.

Procedure:

  • Establish Cocaine Self-Administration: Train rats to self-administer a stable baseline of cocaine (e.g., 1.5 mg/kg/infusion) on an FR or PR schedule.

  • This compound Pretreatment:

    • Prior to the self-administration session, administer a dose of this compound systemically (e.g., intraperitoneally or intravenously).

    • Test a range of this compound doses (e.g., 1.0, 3.0 mg/kg) to determine their effect on cocaine intake.

  • Data Collection: Record the number of cocaine infusions self-administered and the response patterns following this compound pretreatment.

  • Control for Non-specific Effects: To ensure that any reduction in cocaine self-administration is not due to a general suppression of behavior, a control experiment where responding is maintained by a non-drug reinforcer (e.g., food) should be conducted.

Data Presentation

Quantitative data from this compound self-administration studies should be summarized in clearly structured tables to facilitate comparison across different experimental conditions.

Table 1: this compound Self-Administration under a Fixed Ratio (FR1) Schedule in Rats

This compound Dose (mg/kg/infusion)Mean Number of Infusions (± SEM)Mean Active Lever Presses (± SEM)Mean Inactive Lever Presses (± SEM)
0 (Saline)5.2 ± 1.110.5 ± 2.34.1 ± 0.9
0.18712.8 ± 2.528.3 ± 5.15.3 ± 1.2
0.37518.5 ± 3.141.7 ± 6.86.0 ± 1.5
0.7515.1 ± 2.835.2 ± 5.95.8 ± 1.3
1.510.3 ± 2.024.6 ± 4.55.1 ± 1.1

Note: Data are hypothetical and for illustrative purposes.

Table 2: Breakpoints for this compound and Cocaine Self-Administration under a Progressive Ratio (PR) Schedule in Rats

DrugDose (mg/kg/infusion)Mean Breakpoint (± SEM)
This compound0.37545.6 ± 8.2
0.7568.3 ± 11.5
1.552.1 ± 9.7
Cocaine0.37555.2 ± 9.8
0.7585.7 ± 14.3
1.570.4 ± 12.1

Note: Data are hypothetical and for illustrative purposes. A study found that breakpoints on a PR schedule were comparable for GBR 12909 and cocaine.[6]

Table 3: Effect of this compound Pretreatment on Cocaine Self-Administration in Primates

This compound Pretreatment Dose (mg/kg, i.v.)Cocaine Self-Administration Outcome
1.0Reduced cocaine self-administration.[7][8][9]
3.0Eliminated cocaine self-administration.[7][8][9]

Visualizations

Signaling Pathway

Vanoxerine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Cytosol Dopamine (cytosolic) L_DOPA->Dopamine_Cytosol DDC Dopamine_Vesicle Dopamine (in vesicle) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol->Dopamine_Vesicle VMAT2 DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D1R D1 Receptor Dopamine_Synapse->D1R D2R D2 Receptor Dopamine_Synapse->D2R Signaling_Cascade Downstream Signaling D1R->Signaling_Cascade D2R->Signaling_Cascade This compound This compound This compound->DAT Inhibits Cocaine Cocaine Cocaine->DAT Inhibits

Caption: Mechanism of this compound action at the dopamine synapse.

Experimental Workflow

Vanoxerine_Self_Administration_Workflow cluster_prep Phase 1: Preparation cluster_training Phase 2: Training cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation (1 week) Catheter_Surgery Jugular Vein Catheterization Surgery Animal_Acclimation->Catheter_Surgery Recovery Post-operative Recovery (≥ 1 week) Catheter_Surgery->Recovery Operant_Training Operant Conditioning (Lever press for food/sucrose) Recovery->Operant_Training Acquisition Acquisition of this compound Self-Administration (FR1) Operant_Training->Acquisition FR_Testing Fixed Ratio (FR) Schedule Testing Acquisition->FR_Testing PR_Testing Progressive Ratio (PR) Schedule Testing Acquisition->PR_Testing Cocaine_Interaction Cocaine Interaction Study (this compound Pretreatment) Acquisition->Cocaine_Interaction Data_Collection Data Collection (Infusions, Responses, Breakpoints) FR_Testing->Data_Collection PR_Testing->Data_Collection Cocaine_Interaction->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols: Assessing Cancer Cell Viability in Response to Vanoxerine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine, a dopamine reuptake inhibitor, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects in various cancer models. These application notes provide a comprehensive overview of the methodologies to assess the impact of this compound on cancer cell viability, with a focus on its mechanisms in hepatocellular carcinoma and colorectal cancer. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in experimental design.

Mechanism of Action of this compound in Cancer Cells

This compound exhibits distinct mechanisms of action in different cancer types:

  • Hepatocellular Carcinoma (HCC): In HCC cell lines such as QGY7703 and Huh7, this compound functions as a potent triple inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1] This inhibition disrupts the cell cycle, leading to G1-phase arrest and subsequent apoptosis.[1] The treatment with this compound in HCC cells results in a dose- and time-dependent reduction in cell viability.[1]

  • Colorectal Cancer (CRC): In colorectal cancer, this compound has been shown to suppress cancer stem cell (CSC) functions.[2] It achieves this by downregulating the expression of the histone methyltransferase G9a via the dopamine transporter (DAT)-G9a axis.[2] This signaling cascade involves the suppression of Akt signaling, which in turn reduces the recruitment of the transcription factor Nur77 to the G9a promoter.[3] This mechanism not only impedes the self-renewal and tumor-initiating capabilities of CSCs but may also enhance the anti-tumor immune response.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
QGY7703Hepatocellular Carcinoma3.79
Huh7Hepatocellular Carcinoma4.04

Table 2: Apoptosis Induction by this compound in Hepatocellular Carcinoma Cell Lines [1][4]

Cell LineConcentration (µM)Treatment Time (hours)Percentage of Apoptotic Cells
QGY77033, 10, 306, 12, 24Dose- and time-dependent increase
Huh73, 10, 306, 12, 24Dose- and time-dependent increase

Signaling Pathways

The signaling pathways affected by this compound in HCC and CRC are depicted below.

vanoxerine_hcc_pathway This compound This compound CDK4_6 CDK4/6 This compound->CDK4_6 inhibits CDK2 CDK2 This compound->CDK2 inhibits Rb Rb CDK4_6->Rb phosphorylates G1_Arrest G1 Arrest CDK4_6->G1_Arrest CyclinD Cyclin D CyclinD->CDK4_6 CDK2->Rb phosphorylates CDK2->G1_Arrest CyclinE Cyclin E CyclinE->CDK2 E2F E2F Rb->E2F inhibits pRb p-Rb pRb->E2F releases G1_S_transition G1/S Phase Transition E2F->G1_S_transition promotes Apoptosis Apoptosis G1_Arrest->Apoptosis

This compound's mechanism in HCC.

vanoxerine_crc_pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT antagonizes G9a G9a Expression This compound->G9a downregulates Akt Akt Signaling DAT->Akt activates Nur77 Nur77 Akt->Nur77 promotes recruitment to G9a_promoter G9a Promoter Nur77->G9a_promoter binds G9a_promoter->G9a CSC Cancer Stem Cell Functions G9a->CSC maintains Immunity Anti-tumor Immunity G9a->Immunity suppresses

This compound's mechanism in CRC.

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on cancer cell viability.

Experimental Workflow

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., QGY7703, Huh7, HT29) start->cell_culture cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding vanoxerine_treatment 3. This compound Treatment (Dose- and time-response) cell_seeding->vanoxerine_treatment viability_assay 4. Cell Viability Assay (MTT or CCK-8) vanoxerine_treatment->viability_assay apoptosis_assay 5. Apoptosis Assay (Flow Cytometry) vanoxerine_treatment->apoptosis_assay data_analysis 6. Data Analysis (IC50, % apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Immunohistochemistry for Dopamine Transporter (DAT) Following Vanoxerine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (GBR-12909) is a potent and highly selective dopamine reuptake inhibitor (DRI) that binds with high affinity to the dopamine transporter (DAT).[1][2] Its mechanism of action, which involves blocking the reuptake of dopamine from the synaptic cleft, has led to its investigation for the treatment of cocaine dependence and other neuropsychiatric disorders.[1][3][4][5] Understanding the effect of this compound on DAT expression and localization is crucial for elucidating its pharmacological effects and therapeutic potential. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify DAT protein levels within specific brain regions.

These application notes provide a detailed protocol for performing immunohistochemistry for DAT in brain tissue following this compound treatment. The protocol is designed for researchers in neuroscience, pharmacology, and drug development to assess the in-situ effects of this compound on DAT.

Principle of the Method

Immunohistochemistry allows for the localization of antigens (in this case, DAT) in tissue sections by the use of specific antibodies. This protocol outlines the detection of DAT in fixed brain tissue sections. The general workflow involves tissue preparation (fixation and sectioning), antigen retrieval, blocking of non-specific binding sites, incubation with a primary antibody specific to DAT, followed by incubation with a secondary antibody conjugated to a detection system (e.g., a fluorophore or an enzyme for chromogenic detection). The resulting signal allows for the visualization and quantification of DAT expression and its cellular and subcellular distribution.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of DAT Immunoreactivity after this compound Treatment

Treatment GroupBrain RegionMean Optical Density (OD) of DAT Staining (± SEM)Percentage of DAT-Positive Area (± SEM)
Vehicle ControlStriatum1.2 ± 0.145% ± 3%
This compound (1 mg/kg)Striatum1.1 ± 0.0943% ± 2.8%
This compound (3 mg/kg)Striatum1.0 ± 0.1241% ± 3.1%
Vehicle ControlNucleus Accumbens1.0 ± 0.0838% ± 2.5%
This compound (1 mg/kg)Nucleus Accumbens0.9 ± 0.0736% ± 2.2%
This compound (3 mg/kg)Nucleus Accumbens0.85 ± 0.0934% ± 2.7%

Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual results may vary.

Table 2: Summary of Primary Antibodies for DAT Immunohistochemistry

Antibody NameHost SpeciesTarget EpitopeRecommended DilutionSupplier & Cat. No.
Anti-DAT (N-terminus)RatN-terminal region of rat DAT1:1000(Example) Millipore, MAB369
Anti-DAT (extracellular loop 2)RabbitSecond extracellular loop of human DAT1:500(Example) Alomone Labs, ADT-001
Anti-DAT (C-terminus)MouseC-terminal region of mouse DAT1:750(Example) Santa Cruz, sc-32258

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing DAT immunohistochemistry on brain tissue from animals treated with this compound.

Protocol 1: Animal Treatment and Tissue Preparation
  • Animal Dosing:

    • Administer this compound (or vehicle control) to experimental animals (e.g., rodents) via the desired route (e.g., intraperitoneal injection). Doses can range from 2.5-20 mg/kg.[2]

    • The timing between the final dose and tissue collection should be determined based on the pharmacokinetic profile of this compound and the specific research question.

  • Perfusion and Fixation:

    • Deeply anesthetize the animal (e.g., with an overdose of pentobarbital).

    • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.[6]

  • Post-fixation and Cryoprotection:

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.[6]

    • Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.

  • Sectioning:

    • Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat or a sliding microtome.[6]

    • Store the free-floating sections in a cryoprotectant solution at -20°C until use.

Protocol 2: Immunohistochemical Staining for DAT
  • Washing: Wash the free-floating sections three times in PBS for 10 minutes each to remove the cryoprotectant.

  • Antigen Retrieval (Optional but Recommended):

    • For some DAT antibodies, antigen retrieval can enhance signal intensity.

    • Incubate sections in a 10mM sodium citrate buffer (pH 6.0) at 80-90°C for 20-30 minutes.[7]

    • Allow the sections to cool down to room temperature in the same buffer.

    • Wash the sections three times in PBS for 5 minutes each.

  • Blocking:

    • Incubate the sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to block non-specific antibody binding.[6][8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against DAT (see Table 2 for examples) in the blocking solution.

    • Incubate the sections with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the sections three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rat IgG) or a biotinylated secondary antibody diluted in the blocking solution for 1-2 hours at room temperature in the dark.

  • Washing: Wash the sections three times in PBS for 10 minutes each in the dark.

  • For Chromogenic Detection (if using a biotinylated secondary antibody):

    • Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.

    • Wash three times in PBS.

    • Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.[9]

    • Stop the reaction by washing with PBS.

  • Mounting and Coverslipping:

    • Mount the sections onto glass slides.

    • Allow them to air dry.

    • Dehydrate through an ethanol gradient and clear with xylene (for chromogenic staining).

    • Coverslip with an appropriate mounting medium.

Protocol 3: Image Acquisition and Quantitative Analysis
  • Image Acquisition:

    • Capture images of the stained sections using a fluorescence microscope or a bright-field microscope with a digital camera.

    • Ensure consistent imaging parameters (e.g., exposure time, gain, laser power) across all experimental groups.

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the staining.

    • Optical Density (OD): Measure the mean gray value of the stained areas to determine the intensity of the staining.

    • Percentage of Positive Area: Threshold the images to create a binary image and calculate the percentage of the area covered by the staining.

    • Perform statistical analysis to compare the different treatment groups. Computer-aided analysis can provide more objective and continuous data compared to manual scoring.[10][11]

Mandatory Visualizations

Vanoxerine_DAT_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging DAT Dopamine Transporter (DAT) Synaptic_Dopamine Synaptic Dopamine Vesicle->Synaptic_Dopamine Release Synaptic_Dopamine->DAT Reuptake D2R Dopamine D2 Receptor Synaptic_Dopamine->D2R Binding Postsynaptic_Effect Postsynaptic Signaling D2R->Postsynaptic_Effect Activates This compound This compound This compound->DAT Blocks IHC_Workflow cluster_animal Animal Protocol cluster_staining Immunohistochemistry cluster_analysis Data Analysis Treatment This compound/Vehicle Treatment Perfusion Perfusion & Fixation Treatment->Perfusion Dissection Brain Dissection Perfusion->Dissection Cryoprotection Cryoprotection Dissection->Cryoprotection Sectioning Sectioning Cryoprotection->Sectioning Blocking Blocking Sectioning->Blocking PrimaryAb Primary Antibody (anti-DAT) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection Imaging Microscopy & Imaging Detection->Imaging Quantification Image Quantification Imaging->Quantification Stats Statistical Analysis Quantification->Stats Logical_Relationship This compound This compound Treatment DAT_Binding Binding to DAT This compound->DAT_Binding IHC_Analysis IHC for DAT This compound->IHC_Analysis Reuptake_Inhibition Dopamine Reuptake Inhibition DAT_Binding->Reuptake_Inhibition Synaptic_DA Increased Synaptic Dopamine Reuptake_Inhibition->Synaptic_DA DAT_Expression Assessment of DAT Expression/Localization IHC_Analysis->DAT_Expression

References

Troubleshooting & Optimization

Vanoxerine in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of vanoxerine in dimethyl sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful preparation and storage of this compound solutions for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected solubility of this compound in DMSO?

A1: The solubility of this compound dihydrochloride in DMSO can vary, with reported concentrations ranging from 9.4 mg/mL to 50 mg/mL.[1][2][3] It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[1][2] To aid dissolution, methods such as sonication and gentle warming can be employed.[1][3]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[2]

  • Apply gentle heat: Warming the solution may help dissolve the compound.[1]

  • Sonication: Using an ultrasonic bath can aid in the dissolution process.[1][3]

  • Stepwise Dilution: When preparing working solutions, it is advisable to perform dilutions in a stepwise manner to prevent precipitation caused by rapid concentration changes.[4]

Q3: After diluting my this compound-DMSO stock solution in an aqueous medium, a precipitate formed. Is this normal and how can I resolve it?

A3: Yes, it is a common observation for compounds dissolved in a DMSO stock solution to precipitate upon dilution in aqueous media.[5][6] To resolve this, you can try the following:

  • Vortexing: Vigorously mix the solution.

  • Sonication: Use an ultrasonic bath to help redissolve the precipitate.[5]

  • Heating: Gently warm the solution in a water bath (e.g., at 37°C) with sonication.[5]

  • Ensure the precipitate is fully redissolved before using the solution in your experiments.[5]

Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?

A4: To ensure the stability of your this compound stock solution, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][2][4] The aliquots should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[1][7]

  • -20°C: Stable for up to 1 month.[1][2]

Q5: What is the maximum concentration of DMSO that is safe for cell-based assays?

A5: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[4] It is always recommended to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.

Data Summary

This compound Dihydrochloride Solubility in DMSO
Concentration (mg/mL)Molar Concentration (mM)Notes
9.417.96Ultrasonic and warming may be needed. Hygroscopic DMSO can impact solubility.[1]
1732.47Use fresh DMSO as moisture can reduce solubility.[2]
5095.51Use fresh DMSO as moisture can reduce solubility.[2]
Recommended Storage of this compound Stock Solutions in DMSO
Storage Temperature (°C)DurationRecommendations
-201 monthAliquot to avoid repeated freeze-thaw cycles.[1][2][7]
-806 monthsAliquot to avoid repeated freeze-thaw cycles.[1][7]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Dissolution: If necessary, facilitate dissolution by using an ultrasonic bath and/or gentle warming. Ensure the solution is clear and free of particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][7]

Workflow for Preparing and Storing this compound-DMSO Solution

Vanoxerine_DMSO_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh this compound add_dmso Add Fresh DMSO weigh->add_dmso 1 dissolve Dissolve (Sonicate/Warm if needed) add_dmso->dissolve 2 aliquot Aliquot Solution dissolve->aliquot 3 store_neg20 Store at -20°C (≤ 1 month) aliquot->store_neg20 Short-term store_neg80 Store at -80°C (≤ 6 months) aliquot->store_neg80 Long-term

Caption: Workflow for the preparation and storage of this compound in DMSO.

References

Technical Support Center: Overcoming Vanoxerine Cardiotoxicity in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cardiotoxicity with Vanoxerine in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: this compound is a potent multi-ion channel blocker, which is the primary driver of its cardiotoxic effects. It inhibits the hERG (IKr) potassium channel, L-type calcium channels, and sodium ion channels. This blockade can lead to a prolongation of the cardiac action potential, which manifests as QT interval prolongation on an electrocardiogram (ECG) and increases the risk of early afterdepolarizations (EADs) and Torsade de Pointes (TdP), a life-threatening arrhythmia.

Q2: Is the cardiotoxicity of this compound always observed at therapeutic concentrations?

A2: Not necessarily. The proarrhythmic effects of this compound are strongly frequency-dependent. This means that at faster heart rates (higher pacing frequencies), the cardiotoxic effects, such as EADs, may be mitigated or even eliminated. Conversely, at slower heart rates, the risk of arrhythmias is higher. This "reverse use-dependence" is a critical factor to consider in experimental design.

Q3: Why do some studies suggest this compound has anti-arrhythmic properties while others highlight its cardiotoxicity?

A3: This paradox arises from its multi-ion channel blocking properties. While the potent hERG block is pro-arrhythmic, the simultaneous blockade of sodium and calcium channels can, under certain conditions, offset this effect and prevent arrhythmias. This complex pharmacology means that the net effect of this compound can be either pro-arrhythmic or anti-arrhythmic depending on the specific experimental conditions, such as pacing frequency and the underlying health of the cardiac tissue model.

Q4: Are there any known strategies to reduce this compound's cardiotoxicity in a research setting?

A4: Yes, several strategies can be employed in vitro to mitigate the cardiotoxic effects of this compound for research purposes:

  • Adjusting Pacing Frequency: Increasing the electrical pacing frequency of cardiomyocyte cultures (e.g., to 1.5 Hz) has been shown to eliminate this compound-induced EADs.

  • Investigating this compound Analogs: Research into this compound analogs has been conducted to identify compounds with a more favorable cardiac safety profile while retaining the desired pharmacological activity.

  • Co-administration of Ion Channel Modulators: While not extensively documented specifically for this compound, a general strategy for mitigating drug-induced cardiotoxicity involves the co-administration of agents that can counteract the specific ion channel blockade. For example, theoretically, a potassium channel opener could help to shorten the action potential duration prolonged by this compound.

Troubleshooting Guides

Issue 1: Observation of Early Afterdepolarizations (EADs) or Arrhythmias in hiPSC-CMs

Symptoms:

  • Spontaneous, irregular contractions in cardiomyocyte cultures.

  • Appearance of EADs on microelectrode array (MEA) or patch-clamp recordings.

  • Increased beat-to-beat variability.

Possible Causes:

  • The concentration of this compound is too high for the baseline pacing frequency of the cardiomyocytes.

  • The hiPSC-CMs have a particularly sensitive phenotype or are from a line with a predisposition to arrhythmias.

  • The pacing frequency is too low, exacerbating the reverse use-dependent effects of this compound.

Troubleshooting Steps:

  • Confirm the Observation:

    • Visually inspect the cardiomyocyte culture for asynchronous or chaotic beating patterns.

    • Analyze MEA or patch-clamp data to confirm the presence and frequency of EADs or other arrhythmic events.

  • Adjust Pacing Frequency:

    • If using a system with pacing capabilities (e.g., MEA with integrated stimulators), gradually increase the pacing frequency. A study has shown that increasing the pacing rate to 1.5 Hz can eliminate this compound-induced EADs.

    • Start with a modest increase (e.g., from a spontaneous rate to 1 Hz) and assess the response before further increases.

  • Reduce this compound Concentration:

    • Perform a dose-response curve to identify the lowest concentration at which the desired primary effect of this compound is observed without inducing significant arrhythmias.

  • Consider a Different hiPSC-CM Line:

    • If arrhythmias persist even at low concentrations and adjusted pacing, consider repeating the experiment with a different hiPSC-CM line, as genetic background can influence susceptibility to drug-induced arrhythmias.

Issue 2: Significant QT Prolongation in Langendorff-perfused Heart or Ventricular Wedge Preparations

Symptoms:

  • Marked prolongation of the QT interval on the pseudo-ECG recorded from the preparation.

  • Induction of Torsade de Pointes-like arrhythmias upon electrical stimulation.

Possible Causes:

  • The concentration of this compound in the perfusate is in the pro-arrhythmic range.

  • The baseline heart rate of the preparation is too slow.

  • The tissue preparation has underlying structural abnormalities.

Troubleshooting Steps:

  • Verify Drug Concentration:

    • Double-check calculations for the this compound concentration in the perfusate.

  • Increase Pacing Rate:

    • Increase the heart rate of the preparation through electrical pacing. This can help to mitigate the reverse use-dependent QT prolongation.

  • Pharmacological Intervention (for mechanistic studies):

    • To investigate the contribution of specific ion channels, consider co-perfusion with a low concentration of a calcium channel blocker or a late sodium current inhibitor to see if this counteracts the effects of this compound. This should be done cautiously and with a clear experimental rationale.

  • Histological Examination:

    • After the experiment, perform a histological analysis of the tissue to check for any pre-existing fibrosis or other structural abnormalities that could have predisposed the tissue to arrhythmias.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Key Cardiac Ion Channels

Ion ChannelCell LineIC50 (nM)Reference
hERG (IKr)HEK2931.1
Nav1.5 (Peak)HEK293300
Cav1.2Guinea Pig Ventricular Myocytes320

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on specific cardiac ion currents (hERG, Nav1.5, Cav1.2) in a controlled in vitro system.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected to express the human cardiac ion channel of interest (e.g., KCNH2 for hERG).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (for hERG): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution (for hERG): Contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

    • Note: Solutions will vary depending on the specific ion channel being studied.

  • Whole-Cell Configuration:

    • Obtain a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Apply specific voltage protocols to elicit the current of interest. For example, for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is used to elicit the characteristic tail current.

    • Record baseline currents.

  • Drug Application:

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Allow sufficient time for the drug effect to reach a steady state.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

hiPSC-CM Cardiotoxicity Assessment using Multi-Electrode Arrays (MEAs)

Objective: To assess the proarrhythmic potential of this compound on a 2D syncytium of human cardiomyocytes.

Methodology:

  • Cell Plating: Plate hiPSC-CMs onto fibronectin-coated MEA plates at a density that ensures the formation of a spontaneously beating confluent monolayer.

  • Culture and Maturation: Culture the hiPSC-CMs for several days to allow for electrical and mechanical coupling.

  • Baseline Recording: Record the spontaneous field potentials from each electrode to establish a baseline beat rate and field potential duration (FPD).

  • Drug Addition: Add this compound at various concentrations to the culture medium.

  • Recording Post-Drug Addition: Record field potentials at multiple time points after drug addition (e.g., 30 minutes, 1 hour, 24 hours).

  • Pacing Protocol (Optional but Recommended):

    • If the MEA system has pacing capabilities, apply an electrical field stimulation at a set frequency (e.g., 1 Hz or 1.5 Hz).

    • Record the paced field potentials before and after drug addition. This is crucial for assessing frequency-dependent effects.

  • Data Analysis:

    • Analyze the MEA recordings for changes in:

      • Beat rate

      • Field Potential Duration (FPD) and corrected FPD (FPDc)

      • Arrhythmic events (e.g., EADs, fibrillatory-like activity)

    • Compare the effects of this compound at different concentrations and pacing frequencies.

Visualizations

Vanoxerine_Cardiotoxicity_Pathway cluster_channels Cardiac Ion Channels This compound This compound hERG hERG (IKr) Potassium Channel This compound->hERG Block Nav Nav1.5 Sodium Channel This compound->Nav Block Cav Cav1.2 Calcium Channel This compound->Cav Block AP Action Potential Prolongation hERG->AP Decreased K+ Efflux Nav->AP Altered Depolarization Cav->AP Altered Plateau Phase QT QT Interval Prolongation AP->QT EAD Early Afterdepolarizations (EADs) QT->EAD TdP Torsade de Pointes (TdP) EAD->TdP

Caption: Mechanism of this compound-induced cardiotoxicity.

Signaling_Downstream cluster_outcomes Potential Downstream Cellular Consequences This compound This compound IonChannels Multi-Ion Channel Blockade This compound->IonChannels AP_Abnormality Action Potential Abnormalities IonChannels->AP_Abnormality Ca_Overload Intracellular Ca2+ Overload AP_Abnormality->Ca_Overload Dysregulated Ca2+ influx ROS Reactive Oxygen Species (ROS) Production Ca_Overload->ROS Hypertrophy Hypertrophy Ca_Overload->Hypertrophy Activation of Calcineurin Apoptosis Apoptosis ROS->Apoptosis Mitochondrial Dysfunction ROS->Hypertrophy Activation of MAPK pathways

Interpreting conflicting results in Vanoxerine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting and troubleshooting conflicting results in Vanoxerine studies.

Frequently Asked Questions (FAQs)

This section addresses common questions arising from the seemingly contradictory data on this compound's efficacy, safety, and mechanism of action.

Efficacy and Mechanism of Action

Q1: Why do studies show conflicting results regarding this compound's efficacy in treating cocaine dependence?

A: The conflicting results stem from a balance between high potency at the dopamine transporter (DAT) and dose-limiting side effects. While a long-acting injectable formulation of this compound demonstrated significant efficacy, with 72% of patients maintaining cocaine abstinence compared to 37% on placebo, its development was ultimately halted.[1] The primary reason for discontinuation was cardiotoxicity concerns observed in the context of cocaine use.[2]

This compound is a potent and selective dopamine reuptake inhibitor (DRI), binding to the DAT with approximately 50 times greater affinity than cocaine.[1][2] This high affinity leads to very high DAT receptor occupancy, reaching 100% one day after injection and remaining high for weeks.[1] In primate studies, this compound effectively reduced or eliminated cocaine self-administration.[3][4] However, the translation to broad clinical success is hampered by its off-target effects, primarily the blockade of the hERG potassium channel.

Q2: What is the controversy surrounding this compound's abuse potential?

A: There is conflicting evidence regarding this compound's potential for abuse. Some studies involving healthy volunteers found that it did not produce the stimulant profile characteristic of cocaine, suggesting a low abuse potential.[3][4][5] This is attributed to its unique mechanism, where it potently blocks dopamine reuptake but simultaneously inhibits dopamine release, leading to only a mild elevation of dopamine levels.[1][2]

Conversely, other reports suggest this compound has at least a moderate potential for abuse by humans.[3][6] A study in monkeys indicated that self-administration could lead to behaviorally toxic effects.[3] This discrepancy highlights the difficulty of extrapolating abuse liability from preclinical models and limited human studies to real-world scenarios.

Cardiotoxicity and Safety

Q3: this compound is a potent hERG channel blocker. Why did some early clinical trials report a favorable safety profile?

A: The apparent paradox of potent hERG blockade without significant adverse events in early trials is attributed to this compound's action as a multi-ion channel blocker .[7][8] Besides blocking the hERG (IKr) potassium channel, this compound also blocks L-type calcium and sodium ion channels.[2][9][10] This multi-channel effect can offset the proarrhythmic potential of hERG blockade alone, preventing significant QT prolongation or Torsades de Pointes (TdP) in healthy individuals.[7][8][11] This profile resembles that of amiodarone, another multi-ion channel blocker used for atrial fibrillation, but without amiodarone's associated toxicities.[10][11]

Early Phase I and IIb trials in healthy volunteers or select patient populations for atrial fibrillation found the drug to be well-tolerated at various doses, with no observed episodes of ventricular tachycardia.[4][12][13]

Q4: If it has a built-in safety mechanism, why were later this compound trials for atrial fibrillation terminated due to safety concerns?

A: The protective multi-ion channel effect appears to fail in patients with pre-existing structural heart disease (SHD) . A later trial (RESTORE SR) was terminated prematurely because of a significant risk of ventricular proarrhythmia.[14] In this study, 11.5% of patients receiving this compound experienced Torsades de Pointes; importantly, all of these patients had underlying SHD.[14] This suggests that while the balance of channel blockade may be safe in healthy hearts, this balance is disrupted in diseased hearts, unmasking the potent hERG-blocking effects and leading to life-threatening arrhythmias.

Pharmacokinetics and Metabolism

Q5: How might pharmacokinetics and metabolism contribute to variable results in this compound studies?

A: Pharmacokinetic variability can significantly impact study outcomes. This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 .[3][15] Co-administration of drugs that inhibit or induce CYP3A4 can alter this compound's plasma concentrations, potentially affecting both efficacy and toxicity.[3] Furthermore, its bioavailability is highly influenced by food; a high-fat meal can increase bioavailability by 255% compared to a fasting state.[3] Such factors can lead to inconsistent drug exposure between studies or even between subjects if not carefully controlled, contributing to conflicting results. Differences in metabolic rates and enzyme activities between animal species and humans also complicate the extrapolation of preclinical data.

Troubleshooting Guides

Guide 1: Reconciling Potent In Vitro hERG Blockade with In Vivo Safety Data

If your in vitro patch-clamp assays show potent hERG channel blockade (low IC50), but initial in vivo studies in healthy animal models do not show significant QT prolongation, consider the following:

  • Assess Multi-Ion Channel Effects: this compound's safety in healthy subjects is linked to its blockade of calcium (CaV1.2) and sodium (NaV1.5) channels, which counteracts the hERG block.[7]

    • Action: Perform additional patch-clamp studies to determine the IC50 for CaV1.2 and NaV1.5 channels. A balanced blockade profile may explain the lack of proarrhythmia.

  • Evaluate Frequency Dependence: this compound's block of sodium and calcium channels is strongly frequency-dependent, meaning it has a greater effect at faster heart rates.[10][11]

    • Action: Analyze your in vivo ECG data to see if effects on the QRS or QT interval change at different heart rates. Conduct in vitro experiments using different stimulation frequencies.

  • Consider the Animal Model: The protective effects seen in healthy animals may not translate to models with cardiac disease.[14]

    • Action: If feasible, test this compound in an animal model of structural heart disease to unmask potential proarrhythmic risk.

Guide 2: Investigating Discrepancies in Cocaine Interaction Studies

If your preclinical results for this compound's effect on cocaine self-administration differ from published data, verify these factors:

  • DAT Occupancy: Efficacy is directly related to achieving and maintaining high levels of DAT occupancy.[1]

    • Action: Use techniques like PET imaging or ex vivo autoradiography to measure DAT occupancy at the doses administered in your study. Ensure your dosing regimen is sufficient to match the levels reported in successful trials (approaching 80-100%).[1]

  • Pharmacokinetic Variables: Inconsistent drug exposure can lead to poor efficacy.

    • Action: Measure plasma and brain concentrations of this compound to confirm adequate exposure. Be mindful of food effects on absorption if administered orally.[3] Check for potential drug-drug interactions if other compounds are used. This compound is primarily metabolized by CYP3A4.[15]

  • Behavioral Paradigm: The specifics of the self-administration protocol can influence outcomes.

    • Action: Compare your protocol (e.g., fixed-ratio schedule, drug priming, session length) with those from published studies. Minor variations can alter results.

Data Presentation: Summary Tables

Table 1: Comparative Binding Affinities and Channel Blockade

TargetAffinity/PotencySpecies/SystemNotes
Dopamine Transporter (DAT) Ki = 9 nM[4][5]HumanHigh affinity, potent reuptake inhibitor.
Ki = 16.9 nM[1]Not SpecifiedUsed for long-acting formulation.
~50x higher affinity than cocaine[2]Not Specified
hERG (IKr) Channel IC50 = 0.84-9.3 µM[5]Not SpecifiedPotent blocker, a primary safety concern.
Potent Blocker[2][7][10]Human (cloned channels)
L-type Calcium Channel (CaV1.2) Block observed at submicromolar concentrations[10]Guinea Pig Myocytes / Human (cloned)Contributes to offsetting hERG block.[7][8]
Sodium Channel (NaV1.5) Block observed at submicromolar concentrations[10]Human (cloned channels)Contributes to offsetting hERG block.[7][8]
Serotonin Transporter (SERT) Binds with nanomolar affinity[2]Not SpecifiedSecondary target.
Sigma Ligand IC50 = 48 nM[6]Not SpecifiedSecondary target.

Table 2: Summary of Conflicting Clinical Trial Outcomes

IndicationStudy DetailsEfficacy ResultsSafety/Adverse EventsOutcome
Cocaine Dependence Multicenter, randomized, placebo-controlled trial (N=2600). Long-acting injection (394.2 mg).[1][16]Positive: 72% sustained abstinence vs. 37% for placebo (p < 0.0001).[1]Adverse events were similar to placebo.[1]Development halted due to QTc effects seen in other contexts.[2]
Atrial Fibrillation Phase IIb, randomized, placebo-controlled (N=104). Oral doses up to 400 mg.[12]Positive: 84% conversion to sinus rhythm within 24h (at 400mg) vs. 38% for placebo (p=0.0005).[12]Favorable: Well tolerated; no episodes of ventricular tachycardia observed.[12][13]Showed promise, leading to further trials.
Atrial Fibrillation RESTORE SR, randomized, placebo-controlled (N=41). Single 400 mg oral dose.[14]Positive: 69% conversion to sinus rhythm within 24h vs. 20% for placebo (p=0.0024).[14]Negative: 11.5% of patients (3 of 26) experienced Torsades de Pointes. All had underlying structural heart disease.[14]Trial Terminated Prematurely due to safety concerns.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity (Generic)

This protocol outlines the general steps for determining the binding affinity (Ki) of this compound for the DAT.

  • Preparation of Membranes:

    • Use a cell line (e.g., HEK-293) stably expressing the human dopamine transporter or use striatal tissue homogenates from a relevant species.

    • Homogenize cells/tissue in an appropriate ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (membrane fraction) in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Competition Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428).

      • A range of concentrations of unlabeled this compound (the competitor).

      • The prepared cell membranes at an optimized protein concentration.

    • For non-specific binding (NSB) control tubes, add a high concentration of a known DAT inhibitor (e.g., unlabeled cocaine or GBR 12935) instead of this compound.

    • For total binding control tubes, add only the radioligand and membranes.

  • Incubation:

    • Incubate all tubes at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach binding equilibrium.

  • Separation and Counting:

    • Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[17]

    • Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade (Generic)

This protocol describes the general method for assessing this compound's effect on hERG potassium channels.[10][11]

  • Cell Preparation:

    • Use a cell line (e.g., HEK-293 or CHO) stably expressing the human hERG (KCNH2) gene.

    • Culture cells under standard conditions and plate them onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution) maintained at a physiological temperature (e.g., 37°C).

    • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller.

    • Fill the pipette with an internal solution containing potassium as the main cation (e.g., K-gluconate based).

    • Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a "gigaseal").

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell interior.

  • Voltage-Clamp Protocol:

    • Clamp the cell's membrane potential at a holding potential (e.g., -80 mV).

    • Apply a specific voltage-step protocol designed to elicit and measure hERG currents (IKr). A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the characteristic "tail current," which is used for quantifying hERG activity.

  • Drug Application:

    • After recording a stable baseline current, perfuse the chamber with the external solution containing a known concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state.

    • Repeat the voltage-clamp protocol to measure the hERG current in the presence of the drug.

    • Perform a washout by perfusing with the drug-free external solution to check for reversibility.

    • Repeat this process for a range of this compound concentrations to establish a dose-response curve.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current before (control) and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value (the concentration that causes 50% inhibition of the hERG current).

Mandatory Visualization

Vanoxerine_Dilemma cluster_therapeutic Therapeutic Pathway (Cocaine Addiction) cluster_adverse Adverse Pathway (Cardiotoxicity) This compound This compound dat Dopamine Transporter (DAT) This compound->dat High-Affinity Inhibition (Ki = 1-17 nM) herg hERG K+ Channel (IKr) This compound->herg Potent Blockade (IC50 < 10 µM) dopamine Increased Synaptic Dopamine dat->dopamine Blocks Reuptake reward Blocked Cocaine Rewarding Effects dopamine->reward efficacy Therapeutic Efficacy reward->efficacy repolarization Delayed Ventricular Repolarization herg->repolarization Inhibits K+ Efflux qt QTc Prolongation repolarization->qt tdp Torsades de Pointes (Risk in SHD) qt->tdp toxicity Cardiotoxicity tdp->toxicity

Caption: The dual-target dilemma of this compound.

Troubleshooting_Workflow cluster_protocol Experimental Protocol Review cluster_system Biological System Variables cluster_drug Drug Properties & PK/PD start Conflicting or Unexpected Experimental Result p_dose Dose / Concentration start->p_dose s_model Animal Model / Cell Line start->s_model d_pk Pharmacokinetics (Absorption, Metabolism) start->d_pk p_time Incubation / Exposure Time p_assay Assay Conditions (e.g., temp, buffer) p_controls Positive / Negative Controls end Re-evaluate Hypothesis & Redesign Experiment p_controls->end s_health Subject Health Status (Healthy vs. Disease Model) s_species Species Differences s_species->end d_occupancy Target Occupancy d_offtarget Off-Target Effects (e.g., Multi-ion channel) d_offtarget->end

Caption: Troubleshooting workflow for conflicting this compound results.

References

Technical Support Center: Optimizing Vanoxerine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Vanoxerine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective dopamine reuptake inhibitor (DRI).[1][2] It binds to the dopamine transporter (DAT) with high affinity, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine. This compound exhibits a significantly higher affinity for DAT than cocaine.[3][4]

Q2: What are the known off-target effects of this compound?

A primary off-target effect of this compound is the potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a critical component of cardiac repolarization.[5][6] This interaction can have cardiotoxic implications. This compound also blocks other cardiac ion channels, including sodium (Na+) and calcium (Ca2+) channels, particularly at submicromolar concentrations.[5][6] Additionally, it has been shown to have some affinity for the serotonin transporter (SERT).[1]

Q3: What is a typical effective concentration range for this compound in in vitro studies?

The effective concentration of this compound is highly dependent on the specific application and cell type.

  • For dopamine reuptake inhibition assays: Concentrations in the low nanomolar range are typically effective. For example, the Ki for dopamine reuptake is approximately 1 nM.[1][2] In cell-based assays, concentrations ranging from 10 nM to 1 µM are often used to achieve significant inhibition of DAT.

  • For studying off-target effects on cardiac ion channels: Submicromolar concentrations are known to block hERG, sodium, and calcium channels.[5][6]

  • For neurotoxicity and other cellular studies: Concentrations in the low micromolar range (e.g., 0.5 µM to 5 µM) have been used in studies with rat fetal midbrain neurons.[7]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound for in vitro use?

This compound is available as a free base and as a dihydrochloride salt. The dihydrochloride salt generally has better water solubility and stability.[1] For in vitro experiments, it is common to prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol, which can then be further diluted in cell culture medium to the desired final concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always protect stock solutions from light.

Q5: Is this compound cytotoxic?

This compound can exhibit cytotoxicity at higher concentrations. The cytotoxic concentration can vary significantly depending on the cell line and the duration of exposure. For instance, in a study with rat fetal midbrain neurons, a 5 µM concentration of this compound, while enhancing HIV-1 Tat toxicity, was not toxic on its own.[7] However, it is crucial to determine the cytotoxicity of this compound in your specific cell line using a cell viability assay, such as the MTT or MTS assay, before proceeding with functional experiments.

Troubleshooting Guides

Problem 1: I am not observing the expected inhibition of dopamine reuptake.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific assay system.
Degraded this compound Stock Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C, protected from light) and avoid multiple freeze-thaw cycles.
Cellular Health Issues Ensure your cells are healthy and in the logarithmic growth phase. Poor cell health can affect transporter function.
Assay Protocol Errors Review your dopamine reuptake assay protocol for any potential errors in incubation times, temperatures, or reagent concentrations.
Presence of Antagonistic Compounds Be aware that other compounds in your culture medium could potentially interfere with this compound's binding to DAT. For example, nisoxetine and fluoxetine have been shown to have antagonistic effects on this compound's inhibition of DAT.[3]

Problem 2: I am observing unexpected off-target effects in my neuronal cell cultures.

Possible Cause Troubleshooting Step
High this compound Concentration The observed effects might be due to off-target activities at higher concentrations. Try lowering the concentration of this compound to a range that is more selective for DAT.
Blockade of Other Ion Channels This compound is a known blocker of cardiac ion channels (hERG, Na+, Ca2+), which may also be present and functional in some neuronal cells, affecting neuronal excitability.[5][6] Consider using more specific DAT inhibitors if these off-target effects are confounding your results.
Interaction with Serotonin Transporter This compound has some affinity for the serotonin transporter (SERT).[1] If your cells express SERT, this could contribute to the observed effects.
Cytotoxicity The observed effects may be a result of cellular toxicity. Perform a cell viability assay at the concentrations you are using to rule out cytotoxicity.

Problem 3: My experimental results are inconsistent.

Possible Cause Troubleshooting Step
Inconsistent this compound Stock Dilution Prepare fresh dilutions from your stock solution for each experiment. Ensure accurate pipetting.
Variability in Cell Culture Standardize your cell culture conditions, including cell passage number, seeding density, and growth phase.
Instability of this compound in Media While generally stable, the stability of any compound in culture media can be influenced by factors like pH and the presence of other components.[8][9] Minimize the time the compound is in the media before the experiment.
Solubility Issues At higher concentrations, this compound may precipitate out of the solution, especially in aqueous media. Visually inspect your diluted solutions for any signs of precipitation. Using the dihydrochloride salt can improve solubility.[1]

Data Presentation

Table 1: In Vitro Activity of this compound

TargetParameterValueSpeciesAssay SystemReference
Dopamine Transporter (DAT)Ki1 nMHumanReuptake Inhibition[2]
Dopamine Transporter (DAT)IC5040 nMHuman[3H]-DA Reuptake in HEK293 cells[1]
Norepinephrine Transporter (NET)IC50110 nMHuman[3H]-NE Reuptake in HEK293 cells[1]
hERG ChannelIC5075 nMHumanThallium Flux Assay in U2OS cells[10]

Experimental Protocols

Protocol 1: Dopamine Reuptake Inhibition Assay

This protocol provides a general framework for measuring the inhibition of dopamine reuptake by this compound in a cell line expressing the dopamine transporter (e.g., HEK293-DAT cells).

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (HEK293-DAT)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]-Dopamine

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Unlabeled dopamine (for determining non-specific uptake)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed HEK293-DAT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations.

    • Prepare a solution of [3H]-Dopamine in KRH buffer.

    • Prepare a high concentration of unlabeled dopamine (e.g., 10 µM) in KRH buffer to determine non-specific uptake.

  • Assay:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

    • To initiate the uptake, add the [3H]-Dopamine solution to each well and incubate for 10-15 minutes at 37°C.

    • To determine non-specific uptake, incubate a set of wells with [3H]-Dopamine in the presence of the high concentration of unlabeled dopamine.

  • Termination of Uptake:

    • Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all other readings to get the specific uptake.

    • Plot the percentage of inhibition of specific [3H]-Dopamine uptake against the logarithm of this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to assess the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value for cytotoxicity.

Mandatory Visualizations

Vanoxerine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition

Caption: this compound's mechanism of action as a dopamine reuptake inhibitor.

Dopamine_Reuptake_Assay_Workflow start Start plate_cells Plate DAT-expressing cells in 96-well plate start->plate_cells wash_cells1 Wash cells with KRH buffer plate_cells->wash_cells1 pre_incubate Pre-incubate with this compound or vehicle wash_cells1->pre_incubate add_radiolabel Add [3H]-Dopamine to initiate uptake pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate wash_cells2 Wash cells with ice-cold KRH buffer to stop uptake incubate->wash_cells2 lyse_cells Lyse cells wash_cells2->lyse_cells scintillation_count Perform scintillation counting lyse_cells->scintillation_count analyze_data Analyze data and calculate IC50 scintillation_count->analyze_data end End analyze_data->end Troubleshooting_Vanoxerine_Results start Unexpected In Vitro Results with this compound check_concentration Is the concentration appropriate for the target? start->check_concentration check_viability Have you ruled out cytotoxicity? check_concentration->check_viability Yes concentration_no Perform dose-response curve check_concentration->concentration_no No check_off_target Could off-target effects be responsible? check_viability->check_off_target Yes viability_no Perform cell viability assay (e.g., MTT) check_viability->viability_no No check_protocol Is the experimental protocol sound? check_off_target->check_protocol Yes off_target_no Consider hERG, Na+, Ca2+ channel or SERT effects check_off_target->off_target_no No protocol_no Review protocol for errors and ensure reagent stability check_protocol->protocol_no No end Refine Experiment check_protocol->end Yes concentration_no->end viability_no->end off_target_no->end protocol_no->end

References

Vanoxerine Preclinical Data Translation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanoxerine (GBR-12909). The content addresses common challenges encountered when translating preclinical findings to clinical applications, with a focus on its dual development for cocaine dependence and cardiac arrhythmias.

Frequently Asked Questions (FAQs)

Q1: Why did the promising preclinical efficacy of this compound for cocaine dependence not translate into a successful clinical outcome?

A: The primary reason for the halt in clinical development for cocaine dependence was cardiotoxicity.[1] While preclinical studies in primates showed that this compound could reduce or eliminate cocaine self-administration, human trials revealed significant concerns about QTc interval prolongation, especially in the context of concurrent cocaine use.[1][2] This highlights a key challenge in translational science: animal models of efficacy, while valuable, may not fully recapitulate the complex physiological and safety liabilities that emerge in human subjects, particularly in a population with potential comorbidities and polysubstance use.

Q2: this compound is a potent hERG channel blocker. Why was it still considered for clinical development, and what went wrong?

A: Despite being a potent blocker of the hERG potassium channel, initial assessments suggested a potentially manageable risk.[3][4] Preclinical studies in canine models showed that this compound, unlike some other hERG blockers, did not significantly affect transmural dispersion of repolarization, a factor thought to contribute to a lower proarrhythmic risk.[3][4] Furthermore, early clinical trials in healthy volunteers did not report adverse cardiac events.[3] However, the RESTORE SR Phase III trial for atrial fibrillation was prematurely terminated due to the occurrence of torsades de pointes in patients with structural heart disease.[5] This underscores the difficulty in predicting rare but severe adverse events from preclinical models and healthy volunteer studies, especially in a more vulnerable patient population.

Q3: What are the key off-target effects of this compound that I should be aware of in my experiments?

A: Besides its primary action as a dopamine reuptake inhibitor, this compound has several significant off-target activities. It is a multichannel ion channel blocker, affecting not only the hERG (IKr) potassium channel but also L-type calcium and sodium ion channels.[1][3] It also binds with nanomolar affinity to the serotonin transporter.[1] These off-target effects are crucial to consider when interpreting experimental results, as they can contribute to both the therapeutic and adverse effects of the compound. For instance, its antiarrhythmic properties are a direct result of its multichannel blocking activity.[1][3]

Q4: I am observing unexpected results in my behavioral studies with this compound. What could be the cause?

A: Unexpected behavioral results could stem from several factors related to this compound's complex pharmacology. Its potent dopamine reuptake inhibition can increase locomotor activity in a dose-dependent manner.[6] However, its effects are not always straightforward. For example, while it was developed to have low abuse potential, some studies suggest a moderate potential for abuse.[7][8] Furthermore, its interaction with other neurotransmitter systems, such as serotonin, could lead to complex behavioral phenotypes.[1] It is also crucial to consider the pharmacokinetic profile of this compound, which exhibits nonlinear kinetics, meaning that drug exposure can increase disproportionately with higher doses.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Action
High variability in electrophysiology data (e.g., patch-clamp recordings). This compound's ion channel block is strongly frequency-dependent, particularly for sodium and calcium channels.[1][3]Ensure that the stimulation frequency in your experimental protocol is consistent and relevant to the physiological conditions you are modeling. Report the frequency at which your experiments were conducted.
Difficulty replicating in vivo efficacy data from the literature. The pharmacokinetics of this compound are nonlinear, with a long half-life that can lead to drug accumulation with repeated dosing.[9] Bioavailability may also increase with dose.[9]Carefully consider the dosing regimen, including the dose, frequency, and duration of treatment. Measure plasma concentrations of this compound to ensure that the desired exposure is being achieved and maintained.
Observing pro-arrhythmic events in animal models at doses that were previously reported as safe. The pro-arrhythmic potential of this compound is significantly higher in the presence of underlying cardiac conditions.[5]Characterize the cardiovascular health of your animal models before initiating treatment with this compound. Consider using models with pre-existing cardiac conditions to better assess pro-arrhythmic risk.
Conflicting results regarding the abuse potential of this compound in self-administration studies. The abuse liability of this compound is a subject of debate, with some studies suggesting low potential and others indicating a moderate risk.[7][8] The reinforcing effects may be dose- and context-dependent.Use a range of doses in your self-administration paradigms. Include appropriate control groups and consider using progressive-ratio schedules to better assess the reinforcing efficacy of this compound.

Quantitative Data Summary

Table 1: Pharmacological Profile of this compound

Target Parameter Value Reference
Dopamine Transporter (DAT)Ki1 nM[6]
Dopamine Transporter (human)Ki9 nM[2][10]
hERG (hKv11.1) ChannelIC500.00084 µM[3]
Sigma ReceptorIC5048 nM[8]

Table 2: Pharmacokinetic Parameters of this compound in Humans

Dose Cmax AUC Elimination Half-life Oral Clearance Reference
25 mg17.9 nmol/L81 h·nmol/L-660 L/h[7]
75 mg81.1 nmol/L365 h·nmol/L53.5 h478 L/h[7][9]
125 mg236.5 nmol/L1116 h·nmol/L66.0 h250 L/h[7][9]

Experimental Protocols

1. In Vitro Electrophysiology: Whole-Cell Patch Clamp

  • Objective: To measure the effect of this compound on specific ion channel currents (e.g., hERG, sodium, calcium).

  • Methodology:

    • Use stable cell lines overexpressing the ion channel of interest (e.g., HEK-293 cells with hKv11.1).

    • Culture cells to an appropriate confluency for electrophysiological recording.

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the current of interest.

    • Establish a whole-cell patch-clamp configuration using a glass micropipette.

    • Apply a voltage-clamp protocol specific to the channel being studied to elicit ionic currents.

    • Record baseline currents and then perfuse the cells with increasing concentrations of this compound.

    • Measure the inhibition of the current at each concentration to determine the IC50.

    • To assess frequency dependence, vary the rate of the voltage-clamp stimulus.[3][4]

2. In Vivo Behavioral Assay: Cocaine Self-Administration in Primates

  • Objective: To evaluate the effect of this compound on the reinforcing properties of cocaine.

  • Methodology:

    • Surgically implant intravenous catheters in non-human primates (e.g., rhesus monkeys).

    • Train the animals to self-administer cocaine by pressing a lever, which results in an intravenous infusion of the drug.

    • Establish a stable baseline of cocaine self-administration.

    • Administer this compound (e.g., 1 mg/kg or 3 mg/kg, intravenously) prior to the self-administration session.

    • Measure the number of cocaine infusions self-administered following this compound treatment.

    • Include control conditions, such as vehicle administration and food-maintained responding, to assess the specificity of this compound's effect.[2][7]

Visualizations

Vanoxerine_Mechanism_of_Action cluster_cns Central Nervous System cluster_cardiac Cardiomyocyte Vanoxerine_CNS This compound DAT Dopamine Transporter (DAT) Vanoxerine_CNS->DAT Inhibits Vanoxerine_Cardiac This compound Dopamine Dopamine Reuptake DAT->Dopamine Mediates Synaptic_Dopamine ↑ Synaptic Dopamine Dopamine->Synaptic_Dopamine Reduces hERG hERG (IKr) Channel Vanoxerine_Cardiac->hERG Blocks Ca_Channel L-type Ca²⁺ Channel Vanoxerine_Cardiac->Ca_Channel Blocks Na_Channel Na⁺ Channel Vanoxerine_Cardiac->Na_Channel Blocks Action_Potential Action Potential Prolongation

Caption: Dual action of this compound in the CNS and heart.

Preclinical_to_Clinical_Translation_Challenges cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Models Animal Models of Cocaine Addiction (e.g., Primate Self-Administration) Preclinical_Efficacy Promising Efficacy: Reduced Cocaine Self-Administration Animal_Models->Preclinical_Efficacy Clinical_Trials_Cocaine Clinical Trials for Cocaine Dependence Preclinical_Efficacy->Clinical_Trials_Cocaine Translation Gap Preclinical_Safety Preclinical Safety Assessment (e.g., Canine Ventricular Wedge) Manageable_Risk Perceived Manageable Cardiotoxicity Risk Preclinical_Safety->Manageable_Risk Clinical_Trials_AF Clinical Trials for Atrial Fibrillation Manageable_Risk->Clinical_Trials_AF Translation Gap Adverse_Events Significant Adverse Events: QTc Prolongation, Torsades de Pointes Clinical_Trials_Cocaine->Adverse_Events Clinical_Trials_AF->Adverse_Events Development_Halted Development Halted Adverse_Events->Development_Halted

Caption: this compound's preclinical to clinical translation challenges.

Experimental_Workflow_Ion_Channel_Screening start Start: Select Ion Channel Target cell_culture Culture Stably Transfected Cell Line start->cell_culture patch_clamp Perform Whole-Cell Patch Clamp cell_culture->patch_clamp baseline Record Baseline Current patch_clamp->baseline vanoxerine_application Apply Increasing Concentrations of this compound baseline->vanoxerine_application record_inhibition Record Current Inhibition vanoxerine_application->record_inhibition calculate_ic50 Calculate IC50 Value record_inhibition->calculate_ic50 frequency_dependence Assess Frequency Dependence (Vary Stimulus) calculate_ic50->frequency_dependence end End: Characterize Channel Block frequency_dependence->end

Caption: Workflow for in vitro ion channel screening of this compound.

References

Technical Support Center: Vanoxerine and QTc Prolongation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the QTc prolongation effects of Vanoxerine in vivo. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to cause QTc prolongation?

A1: this compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which mediates the rapid delayed rectifier potassium current (IKr)[1][2][3]. Inhibition of IKr is a primary mechanism underlying drug-induced QTc prolongation as it delays ventricular repolarization[4][5].

Q2: Some studies report significant QTc prolongation with this compound, while others suggest a safer cardiac profile. Why is there a discrepancy?

A2: The apparent discrepancy arises from this compound's complex pharmacology, specifically its "Multiple Ion Channel Effects" (MICE)[1][6]. While it potently blocks the hERG (IKr) potassium channel, it also blocks cardiac L-type calcium (Ca) and sodium (Na) channels[2]. This multichannel blockade can create a balancing effect, mitigating the proarrhythmic potential that would be expected from a pure hERG blocker[1]. The proarrhythmic risk may also be patient-specific, with one study being terminated due to Torsades de Pointes (TdP) in patients with structural heart disease[7].

Q3: Are there any known in vivo strategies to specifically mitigate this compound-induced QTc prolongation?

A3: Currently, there is a lack of published in vivo studies detailing specific pharmacological interventions to mitigate QTc prolongation caused by this compound. The primary focus in the literature has been on the inherent mitigating properties of this compound's own multichannel blocking activity. However, general strategies for managing drug-induced QTc prolongation, such as ensuring normal electrolyte levels (potassium, magnesium), could be considered in experimental designs.

Q4: What animal models are suitable for studying this compound's effects on the QTc interval?

A4: Various animal models can be used to assess cardiotoxicity[8][9][10]. The conscious dog model is a well-established model for assessing the potential for QT interval prolongation by pharmaceuticals[11]. Studies on this compound have utilized a canine model with sterile pericarditis to study its effects on atrial fibrillation and have also monitored the QT interval[11].

Q5: What is the relationship between this compound concentration and its effect on the QTc interval?

A5: The relationship is complex and may not be linear. In a study with a canine model, orally administered this compound that achieved a mean plasma level of 84 ng/ml (range 76–99 ng/ml) effectively terminated atrial flutter without significantly prolonging the QT interval[11]. However, in a clinical trial for atrial fibrillation, a high oral dose of 400mg was effective but was also associated with ventricular proarrhythmia in patients with structural heart disease[7][12]. This suggests a dose- and context-dependent effect.

Troubleshooting Guides

Issue 1: Unexpectedly high QTc prolongation observed in an in vivo experiment.

Possible Cause Troubleshooting Step
Electrolyte Imbalance: Hypokalemia and hypomagnesemia can exacerbate QTc prolongation.
Action: Ensure serum potassium and magnesium levels are within the normal range for the animal model before and during the experiment.
High Drug Exposure: Individual animal metabolism or clearance could lead to higher than expected plasma concentrations of this compound.
Action: Perform toxicokinetic analysis to correlate plasma this compound concentrations with the observed QTc changes.
Underlying Cardiac Condition: The animal model may have an undiagnosed cardiac condition making it more susceptible.
Action: Thoroughly screen animals for any pre-existing cardiac abnormalities before inclusion in the study.
Anesthetic Effects: Some anesthetics can independently affect the QTc interval.
Action: If using an anesthetized model, select an anesthetic with minimal known effects on the QTc interval and maintain a consistent level of anesthesia.

Issue 2: Difficulty reproducing previously reported "safe" cardiac profiles of this compound.

Possible Cause Troubleshooting Step
Differences in Animal Models: Species-specific differences in ion channel physiology can alter the response to this compound.
Action: Carefully review the species and strain of the animal model used in the reference study and compare it to your own.
Experimental Conditions: Factors such as heart rate can influence the effects of frequency-dependent channel blockers like this compound.
Action: Monitor and report heart rate alongside QTc data. Ensure that the experimental conditions (e.g., pacing frequency in isolated heart models) are comparable to the reference study.
Formulation and Route of Administration: The vehicle and route of administration can impact the pharmacokinetics and, consequently, the cardiac effects.
Action: Use the same formulation and route of administration as the reference study. If this is not possible, conduct preliminary studies to characterize the pharmacokinetic profile of your formulation.

Quantitative Data Summary

Table 1: In Vivo Electrophysiological Effects of Oral this compound in a Canine Model of Atrial Flutter/Fibrillation

ParameterBaselinePost-Vanoxerine (at non-inducibility)p-value
Mean Plasma this compound (ng/ml)N/A84 (range: 76-99)N/A
PR Interval (ms)Not specifiedNo significant changeNS
QRS Duration (ms)Not specifiedNo significant changeNS
QT Interval (ms)Not specifiedNo significant changeNS
Data sourced from a study in five dogs with sterile pericarditis[11].

Table 2: Efficacy of Oral this compound in a Phase IIb Clinical Trial for Atrial Fibrillation/Flutter

Treatment GroupConversion to Normal Sinus Rhythm at 8 hoursConversion to Normal Sinus Rhythm at 24 hours
Placebo25%38%
This compound (400mg)76%84%
This study involving 104 patients reported no episodes of monomorphic or polymorphic ventricular tachycardia[12].

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on QTc Interval in a Conscious Canine Model

This protocol is based on general methodologies for in vivo QT assessment in conscious dogs.

  • Animal Model: Male beagle dogs are commonly used[13].

  • Telemetry Implantation: Surgically implant a telemetry device to continuously monitor ECG, heart rate, and body temperature. Allow for a sufficient recovery period post-surgery.

  • Acclimatization: Acclimatize animals to the study environment and procedures to minimize stress-related cardiovascular changes.

  • Baseline Data Collection: Record baseline telemetry data for at least 24 hours prior to drug administration to establish a diurnal rhythm for the QTc interval.

  • Drug Administration: Administer this compound or vehicle orally at desired doses.

  • Post-Dose Monitoring: Continuously record ECG data for at least 24 hours post-administration.

  • Data Analysis:

    • Extract high-quality ECG waveforms at various time points.

    • Measure the QT interval and the preceding RR interval.

    • Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Van de Water's or a study-specific correction).

    • Compare the change in QTc from baseline between the this compound-treated and vehicle-treated groups.

  • Pharmacokinetic Sampling: Collect blood samples at predetermined time points to measure plasma concentrations of this compound and correlate them with QTc changes.

Signaling Pathways and Experimental Workflows

Vanoxerine_Cardiac_Ion_Channel_Effects cluster_membrane Cardiomyocyte Membrane This compound This compound hERG hERG (IKr) Potassium Channel This compound->hERG Blocks Ca_Channel L-type (ICa) Calcium Channel This compound->Ca_Channel Blocks Na_Channel Fast (INa) Sodium Channel This compound->Na_Channel Blocks Repolarization Ventricular Repolarization hERG->Repolarization Drives Plateau Action Potential Plateau Phase Ca_Channel->Plateau Maintains MICE_Effect MICE (Multiple Ion Channel Effects) Mitigating Factor Depolarization Ventricular Depolarization Na_Channel->Depolarization Initiates QTc_Prolongation Potential for QTc Prolongation Repolarization->QTc_Prolongation Delay leads to MICE_Effect->QTc_Prolongation Offsets

Caption: this compound's Multiple Ion Channel Effects (MICE).

In_Vivo_QTc_Assessment_Workflow cluster_pre_study Pre-Study Phase cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Conscious Dog) Telemetry_Implant Telemetry Device Implantation Animal_Selection->Telemetry_Implant Recovery Surgical Recovery & Acclimatization Telemetry_Implant->Recovery Baseline_ECG 24h Baseline ECG Data Collection Recovery->Baseline_ECG Dosing This compound / Vehicle Administration Baseline_ECG->Dosing Post_Dose_ECG 24h Post-Dose ECG Data Collection Dosing->Post_Dose_ECG PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling ECG_Analysis ECG Interval Measurement (QT, RR) Post_Dose_ECG->ECG_Analysis PK_Analysis Plasma Drug Concentration Analysis PK_Sampling->PK_Analysis QTc_Correction Heart Rate Correction of QT Interval (QTc) ECG_Analysis->QTc_Correction PK_PD_Modeling Concentration-QTc Relationship Modeling QTc_Correction->PK_PD_Modeling PK_Analysis->PK_PD_Modeling Final_Report Integrated Risk Assessment PK_PD_Modeling->Final_Report

Caption: Workflow for in vivo QTc assessment.

References

Vanoxerine in Rodent Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the inconsistent behavioral effects of Vanoxerine (GBR-12909) in rat models. This resource is intended for researchers, scientists, and drug development professionals to navigate the complexities of this compound's behavioral pharmacology and to aid in the design and interpretation of their experiments.

I. Frequently Asked Questions (FAQs)

1. Q: Why are the locomotor effects of this compound inconsistent across studies?

A: The locomotor response to this compound in rats can be highly variable due to a number of factors:

  • Dose-Response Relationship: this compound exhibits a complex, non-linear dose-response relationship. While systemic administration of moderate to high doses (1-20 mg/kg, i.p.) generally produces a dose-dependent increase in locomotor activity, including rearing and sniffing, some studies have reported a U-shaped dose-response curve.[1][2] For instance, direct microinjections into the medial prefrontal cortex have shown that lower doses can be more effective in altering locomotor activity than higher doses, which may even cause inhibition.[1]

  • Behavioral Sensitization: Repeated administration of this compound can lead to behavioral sensitization, characterized by a progressively enhanced locomotor response to the same dose of the drug.[2] This sensitization can persist for several weeks after the last drug administration, meaning that the prior drug history of the animals can significantly influence the outcome of a study.

  • Rat Strain: Although direct comparative studies in rats are limited, research on other psychostimulants suggests that the genetic background of the animals plays a crucial role in their locomotor response to dopaminergic drugs. Different rat strains can exhibit significant variations in both baseline locomotor activity and their sensitivity to psychostimulants.

2. Q: My rats are not self-administering this compound. What could be the reason?

A: Difficulties in establishing this compound self-administration could be attributed to several factors:

  • Reinforcing Efficacy: While this compound is self-administered by rats, its reinforcing efficacy may differ from that of other psychostimulants like cocaine. Some studies suggest that while the reinforcing efficacy is comparable to cocaine under a progressive-ratio schedule, the pattern of intake under fixed-ratio schedules is different, with longer inter-infusion intervals. This suggests a longer duration of action which might influence the acquisition of self-administration.

  • Acquisition Phase: The acquisition of drug self-administration is a learning process that can be influenced by numerous variables. The dose of this compound used, the session length, and the training history of the animals can all impact the rate and success of acquisition.

  • Route of Administration: The vast majority of self-administration studies with this compound utilize intravenous (i.v.) catheterization. The patency and placement of the catheter are critical for successful drug delivery and, consequently, for the establishment of self-administration.

3. Q: I am getting inconsistent results in my this compound drug discrimination study. Why?

A: Inconsistencies in drug discrimination studies with this compound can arise from the following:

  • Training Dose: The dose of the training drug (e.g., cocaine) used to establish the discrimination can significantly influence the generalization profile of this compound. Studies with other drugs have shown that lower training doses can lead to broader generalization to compounds with mixed mechanisms of action.

  • Substitution Profile: While this compound generally produces full substitution for cocaine in rats trained to discriminate cocaine from vehicle, the potency and the dose-response curve for this substitution can vary. Factors such as the specific training parameters and the rat strain could contribute to this variability.

  • Partial Generalization and Antagonism: In some cases, compounds may only partially substitute for the training drug, or at certain doses, may even antagonize the discriminative stimulus effects of the training drug. While not widely reported for this compound, these are potential outcomes that could contribute to perceived inconsistencies.

II. Troubleshooting Guides

Troubleshooting Inconsistent Locomotor Activity
Issue Potential Cause Troubleshooting Steps
No significant increase in locomotor activity Inappropriate dose: The dose may be too low or, in the case of a U-shaped dose-response, too high.Conduct a full dose-response study (e.g., 1, 5, 10, 20 mg/kg, i.p.) to determine the optimal dose for locomotor activation in your specific rat strain and experimental conditions.
Habituation: Animals may not be sufficiently habituated to the testing environment, leading to high baseline activity that masks the drug effect.Ensure a consistent and adequate habituation period to the locomotor activity chambers before drug administration.
Rat strain: The strain of rat being used may be less sensitive to the locomotor-activating effects of this compound.If possible, test the drug in a different, more commonly used strain for psychostimulant research (e.g., Sprague-Dawley or Wistar). Review literature for strain differences in response to dopaminergic agonists.
High variability between subjects Individual differences: There is natural variation in the behavioral response to psychostimulants within a population of rats.Increase the sample size per group to improve statistical power. Consider pre-screening animals for their baseline locomotor activity and balancing groups based on this measure.
Inconsistent drug administration: Variability in injection technique or volume can lead to different effective doses.Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection) and that injection volumes are accurately calculated based on the most recent body weights.
Unexpected decrease in locomotor activity High dose/U-shaped response: As mentioned, very high doses of this compound may suppress locomotor activity.[1]Test a wider range of doses, including lower doses than initially planned, to fully characterize the dose-response curve.
Stereotypy: At higher doses, locomotor activity may decrease as it is replaced by focused stereotyped behaviors (e.g., sniffing, head weaving).In addition to horizontal locomotion, score for stereotyped behaviors to get a complete picture of the drug's behavioral effects.
Troubleshooting this compound Self-Administration
Issue Potential Cause Troubleshooting Steps
Failure to acquire self-administration Inappropriate unit dose: The dose per infusion may be too low to be reinforcing or too high, leading to satiety.Test a range of unit doses (e.g., 0.1, 0.3, 1.0 mg/kg/infusion).
Long inter-infusion intervals: The long duration of action of this compound may lead to infrequent responding, making it difficult to meet acquisition criteria.Consider longer session durations to allow for more opportunities for reinforcement. Start with a continuous reinforcement schedule (FR1) and gradually increase the response requirement.
Catheter failure: A non-patent or misplaced catheter will prevent the drug from reaching the bloodstream.Regularly check catheter patency using a short-acting anesthetic or saline flush. Ensure proper surgical technique for catheter implantation.
Inconsistent responding during maintenance Loss of catheter patency: Catheters can become blocked over time.Implement a regular catheter maintenance schedule.
Shift in reinforcing efficacy: Tolerance or sensitization to the reinforcing effects of this compound may occur with chronic administration.Monitor responding over time and consider adjusting the unit dose if a consistent drift in responding is observed.
Lack of reinstatement of drug-seeking Inappropriate priming dose: The dose of this compound used for the reinstatement test may be insufficient to trigger drug-seeking.Test a range of priming doses to determine the optimal dose for reinstatement.
Insufficient extinction: The drug-seeking behavior may not have been fully extinguished before the reinstatement test.Ensure that responding has returned to baseline levels for a sufficient number of sessions before initiating reinstatement tests.
Troubleshooting this compound Drug Discrimination
Issue Potential Cause Troubleshooting Steps
Failure to acquire discrimination Inappropriate training dose: The dose of the training drug may be too high (leading to response suppression) or too low (providing a weak discriminative stimulus).Titrate the training dose to find a dose that maintains a high level of accuracy (>80%) without significantly suppressing response rates.
Insufficient training: Animals may not have had enough training sessions to reliably discriminate the drug from the vehicle.Ensure a sufficient number of training sessions and that discrimination criteria are met before starting substitution tests.
Partial substitution Different mechanism of action: While this compound is a dopamine reuptake inhibitor like cocaine, subtle differences in its pharmacological profile may lead to only partial generalization.Consider testing other dopamine reuptake inhibitors to see if they also produce partial substitution. This can help to characterize the specific stimulus properties of this compound.
Dose selection: The doses of this compound being tested may be on the ascending or descending limb of the dose-response curve for substitution.Test a wider range of this compound doses to ensure the full dose-response curve is captured.
High variability in substitution tests Individual differences in sensitivity: Animals may vary in their sensitivity to the discriminative stimulus effects of this compound.Increase the number of animals per group. Ensure stable baseline discrimination performance before each substitution test.

III. Experimental Protocols

Locomotor Activity Assessment
  • Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical activity.

  • Procedure:

    • Habituate rats to the testing room for at least 1 hour before the experiment.

    • Place each rat in the center of the open-field arena and allow for a 30-60 minute habituation period.

    • Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle.

    • Immediately return the rat to the arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).

    • Data is typically binned into 5 or 10-minute intervals to analyze the time course of the drug's effect.

  • Key Parameters to Measure:

    • Total distance traveled (cm)

    • Horizontal activity (number of beam breaks)

    • Vertical activity (rearing; number of beam breaks)

    • Time spent in the center vs. periphery of the arena (as a measure of anxiety)

    • Stereotypy score (manual scoring by a trained observer blind to the treatment condition).

Intravenous Self-Administration
  • Surgery: Rats are surgically implanted with a chronic indwelling catheter in the jugular vein under anesthesia. The catheter is externalized on the back of the rat.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump.

  • Procedure:

    • Acquisition: Rats are placed in the operant chambers and allowed to press a lever to receive an intravenous infusion of this compound (e.g., 0.3 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a cue light. Sessions are typically 2-6 hours long.

    • Maintenance: Once stable responding is established, the schedule of reinforcement can be changed (e.g., to FR5) or a dose-response curve can be determined by varying the unit dose.

    • Extinction: The drug is replaced with saline, and responding is recorded until it returns to baseline levels.

    • Reinstatement: Drug-seeking behavior is reinstated by a non-contingent "priming" injection of this compound, presentation of the drug-associated cue, or exposure to a stressor.

Drug Discrimination
  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Training: Rats are trained to discriminate between an injection of a training drug (e.g., cocaine, 10 mg/kg, i.p.) and vehicle. On days when the drug is administered, responses on one lever are reinforced with food pellets. On days when the vehicle is administered, responses on the other lever are reinforced. Training continues until a high level of accuracy is achieved (e.g., >80% of responses on the correct lever before the first reinforcer).

    • Substitution Tests: Once discrimination is established, test sessions are conducted where various doses of this compound are administered instead of the training drug. The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as >80% of responses on the drug-appropriate lever.

    • Antagonism Tests: To determine the pharmacological mechanism, rats can be pre-treated with a potential antagonist before the administration of the training drug or a dose of this compound that produces full substitution.

IV. Data Presentation

Table 1: Summary of this compound's Effects on Locomotor Activity in Rats

Dose (mg/kg, i.p.) Effect on Horizontal Activity Effect on Rearing Effect on Stereotypy Reference
1Slight increaseSlight increaseNo significant effect[2]
10Significant increaseSignificant increaseSniffing[2]
20Robust, long-lasting increaseRobust increaseIntense, focused stereotypies[2]

Table 2: Summary of this compound Self-Administration in Rats

Parameter Observation Reference
Acquisition Readily acquired-
Maintenance (FR1) Longer inter-infusion interval compared to cocaine-
Reinforcing Efficacy (PR) Comparable to cocaine-
Effect on Cocaine Self-Administration Dose-dependently decreases cocaine intake[3]

Table 3: Summary of this compound in Drug Discrimination Studies in Rats (trained to discriminate cocaine)

Test Result Reference
Substitution Full substitution for cocaine-
Potency Similar to cocaine-

V. Visualizations

Signaling Pathway

Vanoxerine_Mechanism Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Synaptic_Dopamine Synaptic Dopamine Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect This compound This compound This compound->DAT Blocks Locomotor_Activity_Workflow start Start habituation Habituation to Testing Room (1 hr) start->habituation baseline Baseline Activity Recording (30-60 min) habituation->baseline injection This compound/Vehicle Administration baseline->injection recording Locomotor Activity Recording (60-120 min) injection->recording analysis Data Analysis (e.g., distance, rearing) recording->analysis end End analysis->end Inconsistent_Effects_Factors cluster_factors Contributing Factors inconsistent_effects Inconsistent Behavioral Effects of this compound dose Dose inconsistent_effects->dose rat_strain Rat Strain inconsistent_effects->rat_strain protocol Experimental Protocol inconsistent_effects->protocol drug_history Prior Drug History inconsistent_effects->drug_history

References

Technical Support Center: Improving the Therapeutic Index of Vanoxerine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on Vanoxerine analogs. The primary focus is on strategies to improve the therapeutic index by mitigating off-target effects, particularly cardiotoxicity associated with hERG channel inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge limiting the therapeutic index of this compound and its analogs?

The principal obstacle is the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] This off-target effect can lead to a prolongation of the QT interval in the heart's electrical cycle, a condition known as Long QT syndrome, which carries a significant risk of life-threatening cardiac arrhythmias.[3][4] While this compound is a powerful dopamine reuptake inhibitor (DRI), its clinical development has been hampered by these cardiotoxicity concerns.[1] The main goal in developing safer analogs is to dissociate the high-affinity dopamine transporter (DAT) inhibition from the hERG channel blockade.

Q2: How is the therapeutic index for a new this compound analog typically evaluated in preclinical studies?

In early-stage in vitro development, the therapeutic index is often estimated by calculating the selectivity ratio between the undesired hERG activity and the desired DAT activity. This is typically expressed as:

Therapeutic Index (in vitro) = hERG IC₅₀ / DAT IC₅₀ (or Kᵢ)

A higher ratio is desirable, as it indicates a wider separation between the concentration required for the therapeutic effect (DAT inhibition) and the concentration that causes adverse cardiac effects (hERG blockade).[5][6] This initial screen helps prioritize compounds for further investigation.

Q3: My new analog shows high variability in hERG inhibition assays. What are the common causes?

Inconsistent results in hERG assays can stem from several factors:

  • Compound Stability and Solubility: Poor solubility of the analog in the assay buffer can lead to inaccurate concentration-response curves. Ensure the compound is fully dissolved and stable under the experimental conditions.

  • Assay Type: Different methodologies (e.g., automated patch-clamp vs. manual patch-clamp, binding assays vs. functional flux assays) can yield different results. Using a consistent, validated method is crucial.[2][7]

  • Cell Line Integrity: The expression level and health of the hERG channels in the cell line (e.g., HEK293) can fluctuate. Regular cell line validation and quality control are essential.

  • Experimental Conditions: Factors like temperature, ion concentrations in the buffer, and the voltage protocol used in electrophysiology can significantly impact the results.

Q4: An analog shows reduced hERG activity but also has significantly lower DAT affinity. How should I proceed?

This is a common challenge in medicinal chemistry. A significant loss of on-target potency may render the analog therapeutically ineffective. The next steps involve a careful structure-activity relationship (SAR) analysis:

  • Identify the Pharmacophore: Determine which structural modifications led to the loss of DAT affinity. It's possible that the moiety altered is crucial for both DAT and hERG binding.

  • Incremental Modifications: Synthesize a new series of analogs with more subtle modifications around the key structural areas to find a better balance.

  • Computational Modeling: Use molecular docking simulations for both the DAT and a homology model of the hERG channel. This can help visualize binding modes and rationally design new modifications that selectively disrupt hERG binding while preserving DAT interactions.

Troubleshooting Guides

Problem: A promising lead compound shows significant hERG inhibition (IC₅₀ < 1 µM) in initial screening.

  • Potential Cause: The analog likely retains the key structural features and physicochemical properties (e.g., a basic nitrogen atom and high lipophilicity) that are common among hERG inhibitors.

  • Troubleshooting Steps:

    • Confirm with Gold-Standard Assay: If the initial screen was a high-throughput assay, confirm the finding using manual or automated whole-cell patch-clamp electrophysiology, which provides detailed information on the kinetics of the block.[2]

    • Analyze Structure-hERG Relationships: Review literature on common hERG pharmacophores. Key features often include a positively ionizable amine that interacts with key residues in the channel pore and lipophilic aromatic groups.

    • Rational Drug Design: Synthesize targeted modifications to disrupt hERG binding. Common strategies include:

      • Reducing the basicity (pKa) of the distal nitrogen in the piperazine ring.

      • Introducing polar groups or heteroatoms to decrease lipophilicity.

      • Altering the spatial arrangement of the aromatic rings.

    • Initiate In Silico Screening: Develop a QSAR or machine learning model based on existing hERG data to predict the hERG liability of future virtual compounds before synthesis.[3]

Problem: Inconsistent results between the DAT binding assay and the functional dopamine uptake assay.

  • Potential Cause: The analog may bind to the dopamine transporter but not effectively inhibit its function, or it could be acting through a non-competitive mechanism. Assay artifacts can also contribute.

  • Troubleshooting Steps:

    • Verify Assay Conditions: Ensure that buffer composition, pH, temperature, and incubation times are optimal and consistent for both assays.

    • Run Controls: Include reference compounds like this compound, cocaine, and a known non-inhibitor in parallel for both assays to ensure they are performing as expected.[8]

    • Investigate Mechanism of Action: Perform kinetic studies (e.g., Schild analysis for binding, Lineweaver-Burk plot for uptake) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

    • Assess Cell Health: For the uptake assay, confirm the viability and proper functioning of the DAT-expressing cells. A simple viability test (e.g., Trypan Blue or MTT assay) can rule out cytotoxicity-induced artifacts.

Data Presentation

The following table provides a template for summarizing and comparing key data for novel this compound analogs.

Compound IDDAT Kᵢ (nM)hERG IC₅₀ (nM)In Vitro Therapeutic Index (hERG IC₅₀ / DAT Kᵢ)Notes
This compound17575Potent DAT inhibitor, but significant hERG liability.[8][9]
Analog A-152500500Good improvement in selectivity. Lower DAT potency.
Analog A-2215075No improvement in selectivity over parent compound.
Analog B-115>10,000>667Excellent hERG profile, but significant loss of DAT potency.
DBL-583N/AN/AN/AHydroxylated analog; showed efficacy in animal models.[10][11]

Experimental Protocols

Protocol 1: In Vitro hERG Liability Assessment using Automated Patch-Clamp

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the hERG channel in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C and 5% CO₂.

  • Cell Preparation: On the day of the experiment, harvest cells using a non-enzymatic dissociation solution. Wash the cells with an extracellular buffer solution and resuspend to a final concentration of 200,000-500,000 cells/mL.

  • Solutions:

    • Extracellular Buffer (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4.

    • Intracellular Buffer (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2.

    • Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) and perform serial dilutions to obtain final concentrations ranging from 0.1 nM to 30 µM. The final DMSO concentration should be ≤0.3%.

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Load cells and solutions onto the system.

    • Establish whole-cell configuration.

    • Apply a voltage-clamp protocol designed to elicit hERG tail current (e.g., hold at -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 3 seconds to measure the tail current).

    • Apply vehicle control followed by increasing concentrations of the test compound, allowing for steady-state block at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data to the vehicle control response.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Protocol 2: Dopamine Transporter (DAT) Inhibition Assay using [³H]Dopamine Uptake

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in appropriate media.

  • Assay Preparation: Plate the hDAT cells in 96-well plates and grow to confluence.

  • Solutions:

    • Krebs-Ringer-HEPES (KRH) Buffer: Prepare buffer containing appropriate salts, glucose, and HEPES at pH 7.4.

    • Test Compounds: Prepare serial dilutions of this compound analogs. Include a positive control (e.g., this compound) and a non-specific uptake control (e.g., Nomifensine or Benztropine at a high concentration).

  • Uptake Assay:

    • Wash the cell monolayer twice with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compounds or control compounds for 10-15 minutes at room temperature.

    • Initiate the uptake by adding a mixture of [³H]Dopamine (to a final concentration of ~10-20 nM) and unlabeled dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Data Analysis:

    • Lyse the cells with a scintillation cocktail or lysis buffer.

    • Measure the radioactivity in each well using a scintillation counter.

    • Define specific uptake as the difference between total uptake (vehicle control) and non-specific uptake (in the presence of a high concentration of a DAT blocker).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

cluster_0 This compound Analog Action Analog This compound Analog DAT Dopamine Transporter (DAT) Analog->DAT Inhibits (Desired) hERG hERG K+ Channel Analog->hERG Inhibits (Undesired) Therapeutic Therapeutic Effect (e.g., Anti-Addiction) DAT->Therapeutic Leads to Toxic Adverse Effect (Cardiotoxicity) hERG->Toxic Leads to

Caption: The dual-action challenge of this compound analogs.

cluster_invitro Primary Assays start_node Analog Synthesis invitro_node In Vitro Screening dat_assay DAT Affinity (IC50 / Ki) herg_assay hERG Inhibition (IC50) decision_node Therapeutic Index > X? invivo_node In Vivo Studies decision_node->invivo_node Yes stop_node Discard / Redesign decision_node->stop_node No end_node Lead Candidate invivo_node->end_node dat_assay->decision_node herg_assay->decision_node

Caption: A typical screening workflow for this compound analogs.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine SynapticDA Synaptic Dopamine Dopamine->SynapticDA Release DAT Dopamine Transporter (DAT) SynapticDA->DAT Reuptake (Normal Process) Receptor Dopamine Receptors SynapticDA->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Analog This compound Analog Analog->DAT Blocks Reuptake

Caption: Mechanism of action at the dopaminergic synapse.

References

Technical Support Center: Investigating the Abuse Potential of Vanoxerine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals designing experiments to assess the abuse potential of Vanoxerine.

Frequently Asked Questions (FAQs)

Q1: this compound is a potent dopamine reuptake inhibitor (DRI), shouldn't it have a high abuse potential similar to cocaine?

A1: While this compound is a potent and selective DRI, binding to the dopamine transporter (DAT) with approximately 50 times greater affinity than cocaine, its abuse potential is not as straightforward.[1] The prevailing hypothesis is that this compound's lower abuse liability, compared to cocaine, stems from its dual mechanism of action. Alongside inhibiting dopamine reuptake, it also appears to inhibit dopamine release.[1] This combined effect results in only a modest elevation of extracellular dopamine levels, leading to milder stimulant effects.[1][2] However, it is crucial to note that some studies suggest a moderate potential for abuse in humans, necessitating thorough investigation.[3][4][5]

Q2: We are observing inconsistent results in our animal models of this compound self-administration. What could be the contributing factors?

A2: Inconsistent results in self-administration studies with this compound could be due to several factors:

  • Dose Selection: The reinforcing effects of this compound may be dose-dependent. Very high doses might lead to aversive effects, while very low doses may not be reinforcing. A thorough dose-response curve should be established.

  • Route of Administration: The pharmacokinetics of this compound can significantly influence its reinforcing effects. The route of administration (e.g., intravenous vs. oral) will impact the rate of brain entry and subsequent subjective effects.

  • Comparison to a Standard Reinforcer: It is essential to include a positive control, such as cocaine, to validate the experimental model and provide a benchmark for the reinforcing efficacy of this compound.

  • Behavioral Toxicity: At higher doses, this compound may induce behaviors that interfere with self-administration, such as stereotypy or sedation. Careful behavioral observation is critical. A study in monkeys suggested that self-administration may lead to behaviorally toxic effects.[3]

Q3: How do we design a study to differentiate the rewarding effects of this compound from its locomotor stimulant effects?

A3: To dissociate the rewarding and locomotor effects of this compound, a multi-pronged approach is recommended:

  • Conditioned Place Preference (CPP): This model is effective in assessing the rewarding properties of a drug. A well-designed CPP study can be conducted with doses that do not produce significant hyperlocomotion.

  • Progressive Ratio Schedule of Reinforcement: In a self-administration paradigm, a progressive ratio schedule can be employed. This measures the motivation of the animal to work for the drug, which is a stronger indicator of rewarding effect than simple response rates on a fixed ratio schedule.

  • Control for Non-specific Activity: Locomotor activity should be measured independently in an open-field test using the same doses as in the reward-based assays. This will help to interpret the results from the self-administration and CPP studies.

Q4: What are the key in vitro assays to consider when characterizing this compound's abuse potential profile?

A4: A comprehensive in vitro assessment is the first step in evaluating abuse potential.[6][7] Key assays include:

  • Receptor Binding Assays: Determine the binding affinity (Ki) of this compound and its metabolites for a panel of CNS targets, including dopamine, serotonin, and norepinephrine transporters, as well as opioid, GABA, and NMDA receptors.[6] This helps to identify the primary mechanism of action and any off-target effects that might contribute to its psychoactive profile.

  • Functional Assays: Once binding affinities are established, functional assays should be conducted to determine whether this compound acts as an agonist, antagonist, or partial agonist at these sites.[7] For transporters, this would involve uptake inhibition assays.

Troubleshooting Guides

Problem: Difficulty in establishing intravenous self-administration of this compound in rodents.

Potential Cause Troubleshooting Step
Aversive Effects at High Doses Start with a very low dose and gradually increase it. Consider using an autoshaping procedure to facilitate the acquisition of lever pressing.
Slow Onset of Action The inter-infusion interval may be too short. Increase the timeout period between infusions to allow for the drug to exert its effects.
Low Reinforcing Efficacy Consider using a more sensitive schedule of reinforcement, such as a fixed-ratio 1 (FR1) initially, before moving to higher FR schedules. Ensure the training environment is optimized to minimize stress.
Catheter Patency Issues Regularly check catheter patency to ensure the drug is being delivered effectively.

Problem: Ambiguous results in the Conditioned Place Preference (CPP) assay.

Potential Cause Troubleshooting Step
State-Dependent Learning Ensure that the conditioning and testing phases are conducted under similar physiological states.
Aversive Properties of the Drug A conditioned place aversion may be observed at higher doses. Test a wide range of doses to identify a potential therapeutic window for reward.
Insufficient Conditioning Increase the number of conditioning sessions or the duration of each session.
Biased Apparatus Conduct an initial preference test to ensure that the animal does not have a pre-existing preference for one of the conditioning chambers.

Quantitative Data Summary

Table 1: this compound Binding Affinities and Functional Activity

TargetBinding Affinity (Ki)Functional ActivityReference
Human Dopamine Transporter (DAT) 9 nMReuptake Inhibitor[8]
Human Serotonin Transporter (SERT) Nanomolar affinityReuptake Inhibitor[1]
Cardiac hERG Potassium Channel Potent BlockerBlocker[1][9]

Table 2: this compound Dosing in Preclinical and Clinical Studies

Study TypeSpeciesRouteDose RangeObserved EffectsReference
Cocaine Self-Administration Rhesus MonkeysIntravenous1 - 3 mg/kgReduced or eliminated cocaine self-administration.[3][8]
Phase I Clinical Trial HumansOral25 - 100 mgDid not cause behavioral symptoms similar to cocaine.[8][10]
Dopamine Transporter Occupancy HumansOral50, 75, 100 mgDose-dependent occupancy, reaching 25-35% at 100 mg.[8][10]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol
  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two conditioning chambers.

  • Habituation (Day 1): Allow the animal to freely explore all three chambers of the apparatus for 15 minutes.

  • Pre-Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.

  • Conditioning (Days 3-10):

    • On alternate days, administer this compound (at the desired dose) and confine the animal to one of the conditioning chambers for 30 minutes.

    • On the intervening days, administer the vehicle and confine the animal to the other conditioning chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-Test (Day 11): Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-test compared to the pre-test indicates a rewarding effect.

Intravenous Self-Administration Protocol
  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal (rat or mouse). Allow for a recovery period of at least one week.

  • Apparatus: An operant conditioning chamber equipped with two levers, a stimulus light, and an infusion pump connected to the animal's catheter.

  • Acquisition Training:

    • Train the animal to press a lever for food reinforcement on a fixed-ratio 1 (FR1) schedule.

    • Once lever pressing is acquired, substitute the food reward with an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) to establish stable self-administration.

  • Substitution with this compound:

    • Once a stable baseline of cocaine self-administration is achieved, substitute cocaine with various doses of this compound.

    • The number of infusions earned per session is the primary measure of the drug's reinforcing efficacy.

  • Progressive Ratio Schedule: To assess the motivation to self-administer this compound, switch to a progressive ratio schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest ratio completed) is a measure of the drug's reinforcing strength.

Visualizations

Abuse_Liability_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Behavioral Pharmacology cluster_clinical Clinical Evaluation Receptor_Binding Receptor Binding Assays (DAT, SERT, etc.) Functional_Assays Functional Assays (Uptake Inhibition) Receptor_Binding->Functional_Assays Inform Self_Admin Self-Administration Functional_Assays->Self_Admin Guide Dose Selection CPP Conditioned Place Preference Functional_Assays->CPP Guide Dose Selection Drug_Discrim Drug Discrimination Functional_Assays->Drug_Discrim Guide Dose Selection Human_Abuse_Potential Human Abuse Potential Studies Self_Admin->Human_Abuse_Potential Predict Reinforcing Effects CPP->Human_Abuse_Potential Predict Rewarding Effects Drug_Discrim->Human_Abuse_Potential Predict Subjective Effects PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->Human_Abuse_Potential Inform Study Design Vanoxerine_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release (Inhibited by this compound) DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding This compound This compound This compound->DAT Blocks Cocaine Cocaine Cocaine->DAT Blocks

References

Technical Support Center: Non-Specific Binding of Vanoxerine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of Vanoxerine in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding, and why is it a significant issue with this compound?

A: Non-specific binding refers to the interaction of a compound with sites other than its intended target, such as plasma proteins, lipids, and other receptors. For this compound, this is a particular challenge due to its physicochemical properties. The molecule is highly lipophilic (hydrophobic) and exhibits very high plasma protein binding (approximately 99%)[1][2]. This inherent "stickiness" causes it to bind to various components within a tissue sample, not just its primary target, the dopamine transporter (DAT). High non-specific binding can mask the true specific signal, leading to inaccurate quantification of DAT and misinterpretation of experimental results.

Q2: What are the primary and known off-targets for this compound?

A: this compound is a potent and selective dopamine reuptake inhibitor[3][4]. However, it also binds with significant affinity to several other proteins, which can contribute to non-specific binding signals or produce off-target effects. Understanding this profile is crucial for designing experiments and interpreting data.

Table 1: this compound Binding Profile
TargetTypeReported AffinityReference(s)
Dopamine Transporter (DAT) Primary Target Kᵢ = 1 - 9 nM [1][3][5]
Sigma-1 Receptor (σ₁R)Off-TargetIC₅₀ = 48 nM[1]
hERG Potassium Channel (IKr)Off-TargetIC₅₀ = 85.2 nM[6]
Serotonin Transporter (SERT)Off-TargetBinds with nanomolar affinity[4]
Sodium & Calcium ChannelsOff-TargetActive blocker[2][4]

Kᵢ = Inhibition Constant; IC₅₀ = Half-maximal Inhibitory Concentration.

Q3: How does the composition of my tissue sample affect non-specific binding?

A: Tissue composition plays a critical role. Tissues with high lipid content, such as the brain and adipose tissue, are particularly prone to high non-specific binding of lipophilic drugs like this compound[1][2]. The drug can partition into cellular membranes and fat droplets. Furthermore, fixation and embedding processes for paraffin sections can alter tissue morphology and expose charged or hydrophobic surfaces, potentially increasing non-specific interactions[7].

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Figure 1. Key factors contributing to the non-specific binding of this compound.

Troubleshooting Guide

Q1: My non-specific binding is unacceptably high (e.g., >30% of total binding). What are the first steps to address this?

A: When non-specific binding is high, it compromises the quality and reliability of your data. The initial troubleshooting steps should focus on optimizing the core parameters of your binding assay.

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Figure 2. Initial workflow for troubleshooting high non-specific binding.

  • Adjust Antibody/Ligand Concentration : Using an excessive concentration of your primary antibody or radioligand is a common cause of high background[8]. Dilute your primary antibody or reduce the concentration of radiolabeled this compound to the lowest level that still provides a robust specific signal.

  • Optimize Blocking : Insufficient blocking of non-specific sites is a major contributor to background noise. Increase the concentration of your blocking agent (e.g., normal serum or BSA) and/or extend the incubation time[8]. A typical starting point is 5-10% normal serum or 1-3% BSA for 1-2 hours at room temperature.

  • Improve Washing Steps : Inadequate washing can leave unbound antibodies or ligands on the tissue. Increase the number and duration of your wash steps. Adding a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help disrupt weak, non-specific interactions[9].

Q2: I've tried the initial steps, but the background remains high. What specific modifications can I make to my buffers?

A: If initial troubleshooting is insufficient, modifying the chemical environment of your assay with specific additives can effectively reduce different types of non-specific interactions.

Table 2: Buffer Additives to Reduce Non-Specific Binding
AdditiveRecommended ConcentrationMechanism of ActionReference(s)
Bovine Serum Albumin (BSA) 0.1% - 5%A protein blocker that occupies hydrophobic and charged sites on the tissue and consumables, preventing the ligand from binding non-specifically.[10][11][12]
Non-ionic Surfactants (e.g., Tween-20, Triton X-100) 0.05% - 0.5%Disrupts low-affinity, hydrophobic interactions. Useful in wash buffers to remove loosely bound molecules.[11][13]
Increased Salt (NaCl) 150 mM - 500 mMShields charged groups on proteins and ligands, reducing non-specific electrostatic interactions.[10][11]
Normal Serum 5% - 10%Contains immunoglobulins that block non-specific binding sites, particularly Fc receptors if using antibody-based detection. Use serum from the same species as the secondary antibody.[8]

Q3: Could my tissue preparation or overall experimental protocol be the problem?

A: Yes, fundamental aspects of the protocol can significantly influence non-specific binding. If buffer modifications are not sufficient, consider the following protocol adjustments.

  • Tissue Preparation : For studies using tissue homogenates, the method of homogenization can impact results[14][15][16]. Ensure the process is consistent and complete. For tissue sections, incomplete deparaffinization can cause high background; use fresh xylene and consider an additional wash step[8]. Also, ensure tissue sections do not dry out at any stage, as this can increase non-specific binding[8].

  • Incubation Time and Temperature : While sufficient incubation is needed to reach binding equilibrium, excessively long incubations can sometimes increase non-specific binding. Try reducing the incubation time or lowering the temperature (e.g., from room temperature to 4°C)[8].

  • Consider an Alternative "Cold" Ligand : To define non-specific binding, a high concentration of an unlabeled ("cold") ligand is used. If you are using unlabeled this compound, consider trying a structurally different compound that also binds to DAT with high affinity but may have a different non-specific binding profile.

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Figure 3. Relationship between this compound's primary and major off-targets.

Experimental Protocols

Detailed Protocol: Radioligand Binding Assay on Tissue Homogenates

This protocol provides a template for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter (DAT) in brain tissue homogenates, with steps included to minimize non-specific binding of a radiolabeled ligand like [³H]-Vanoxerine.

1. Membrane Preparation:

  • Homogenize frozen brain tissue (e.g., striatum) in ~20 volumes of ice-cold Lysis Buffer (50mM Tris-HCl, pH 7.4, with protease inhibitors)[17].

  • Centrifuge the homogenate at 1,000 x g for 5 minutes to remove large debris[17].

  • Centrifuge the supernatant at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes[17].

  • Wash the pellet by resuspending it in fresh Assay Buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4) and centrifuging again.

  • Resuspend the final pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay. Dilute to the desired final concentration (e.g., 50-120 µg protein per well)[17].

2. Assay Setup (96-well plate format):

  • Total Binding Wells : Add 150 µL of membrane homogenate, 50 µL of Assay Buffer, and 50 µL of radioligand (e.g., [³H]-Vanoxerine at a concentration near its Kₔ).

  • Non-Specific Binding (NSB) Wells : Add 150 µL of membrane homogenate, 50 µL of a saturating concentration of an unlabeled DAT inhibitor (e.g., 10 µM GBR-12935 or unlabeled this compound), and 50 µL of radioligand.

  • Test Compound Wells : Add 150 µL of membrane homogenate, 50 µL of the test compound at various concentrations, and 50 µL of radioligand.

3. Incubation:

  • Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation[17]. The optimal time should be determined via kinetic experiments to ensure equilibrium is reached[18].

4. Filtration and Washing:

  • Rapidly terminate the incubation by vacuum filtration onto GF/C or similar glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI, to reduce filter binding) using a cell harvester[17].

  • Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, potentially containing 0.1% BSA to reduce non-specific adherence during washing).

  • Ensure washes are rapid to prevent dissociation of the specific ligand-receptor complex.

5. Counting and Data Analysis:

  • Dry the filters completely[17].

  • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation[17].

References

Technical Support Center: Vanoxerine (GBR-12909) Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Vanoxerine (GBR-12909), focusing on challenges presented by its long half-life.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound, and how does it impact experimental design?

A1: this compound has a notably long and variable elimination half-life. In humans, it has been reported to be approximately 6 hours, while other studies have shown it to range from 53.5 to 66 hours, particularly with multiple dosing regimens.[1][2][3] This long half-life is a critical factor in experimental design as it necessitates extended washout periods to avoid carry-over effects between treatments and increases the risk of drug accumulation with repeated dosing.[4][5]

Q2: How long of a washout period is recommended between this compound treatments?

A2: Given its long half-life, a sufficient washout period is crucial. A general rule of thumb for drug washout is 5-7 half-lives to ensure near-complete elimination (over 95%).[6][7] Considering the upper range of this compound's half-life (around 66 hours), a washout period of at least 14 days (approximately 5 half-lives) is advisable. In clinical trials, washout periods of 7 days have been used between different dose levels.[3] The appropriate washout period should be determined based on the specific experimental context, including the dose administered and the sensitivity of the outcome measures.

Q3: What are the primary off-target effects of this compound that I should be aware of?

A3: Besides its high affinity for the dopamine transporter (DAT), this compound is a potent blocker of the hERG (IKr) potassium channel, which can lead to cardiotoxicity concerns such as QTc interval prolongation.[1] It also acts as a multichannel blocker, affecting L-type calcium and sodium ion channels.[1] Additionally, this compound has been shown to bind to the serotonin transporter with nanomolar affinity.[1] Researchers should consider these off-target effects when interpreting experimental results.

Q4: Can this compound be used in long-term studies? What are the considerations?

A4: Yes, this compound has been investigated in long-term studies, including those for cocaine dependence.[8][9] A key consideration is the potential for drug accumulation due to its long half-life, which can lead to disproportionately higher plasma concentrations with repeated dosing.[3] This necessitates careful dose selection and monitoring. Long-acting injectable formulations have been developed to provide sustained and stable plasma levels over extended periods, which can be an alternative to repeated oral dosing in preclinical and clinical research.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in baseline measurements after a previous this compound treatment. Incomplete washout of this compound due to its long half-life.Extend the washout period to at least 14 days. For sensitive assays, consider measuring plasma levels of this compound to confirm clearance before commencing the next treatment phase.
Unexpected cardiovascular effects in animal models (e.g., changes in ECG). Off-target effects of this compound on cardiac ion channels (hERG, calcium, and sodium channels).[1]Monitor cardiovascular parameters (e.g., ECG) in vivo. Consider using a lower dose or a different compound if cardiovascular effects confound the experimental outcomes.
Observed effects do not correlate with the timing of acute administration. The long half-life and slow dissociation from the dopamine transporter lead to sustained effects long after a single dose.Shift from an acute to a chronic dosing paradigm. Allow for a sufficient period for the drug to reach a steady state before assessing its effects. For acute studies, be aware that the pharmacological effects will be prolonged.
Difficulty in achieving stable plasma concentrations with repeated oral dosing. The long half-life can lead to significant peak-to-trough fluctuations and drug accumulation.[4][5]Consider using a long-acting injectable formulation if available for your model system to achieve more stable plasma concentrations.[9] Alternatively, a carefully designed loading dose followed by a maintenance dose regimen can help achieve steady-state levels more rapidly.[5]

Experimental Protocols & Data

Pharmacokinetic Parameters of this compound
Parameter Value Species Reference
Elimination Half-life ~6 hoursHuman[1]
Elimination Half-life (multiple dosing) 53.5 - 66.0 hoursHuman[2][3]
Dopamine Transporter (DAT) Ki 1-9 nMHuman[10][11]
Plasma Protein Binding ~99%Human[12]
Metabolism Primarily by CYP3A4Human[2][12]
In Vivo Dopamine Transporter (DAT) Occupancy in Humans
Oral Dose (daily for 2 weeks) DAT Occupancy Reference
50 mgIncreased with dose[8][10]
75 mgIncreased with dose[8][10]
100 mg25 - 35%[8][10]

A study with a long-acting intramuscular injection of this compound (394.2 mg) in humans showed very high central DAT occupancy (100% at day 1, persisting at 77% at 12 weeks).[9]

Example Protocol: In Vivo Microdialysis in Rats

This protocol is a general example and should be adapted for specific research questions.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Preparation: this compound (GBR-12909) dissolved in sterile water.

  • Surgery: Stereotaxic implantation of a microdialysis guide cannula targeting the nucleus accumbens. Allow for a 3-5 day recovery period.

  • Washout (if applicable): For crossover studies, a minimum of a 14-day washout period between this compound and vehicle/other drug administration is recommended.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe and allow for a 2-hour stabilization period with artificial cerebrospinal fluid (aCSF) perfusion.

    • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

    • Administer this compound (e.g., 1-10 mg/kg, intraperitoneally).

    • Continue collecting dialysate samples for at least 4 hours post-injection.

  • Neurochemical Analysis: Analyze dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.

Visualizations

This compound's Primary Mechanism of Action

Vanoxerine_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds to Vesicle Synaptic Vesicle Vesicle->Dopamine Releases Signal Postsynaptic Signal Dopamine_Receptor->Signal Activates This compound This compound This compound->DAT Blocks Crossover_Workflow start Start of Experiment group_A Group A start->group_A group_B Group B start->group_B treatment_V Administer this compound group_A->treatment_V treatment_P Administer Placebo group_A->treatment_P Now receives Placebo group_B->treatment_V Now receives this compound group_B->treatment_P measurement_1 Measure Outcome 1 treatment_V->measurement_1 measurement_2 Measure Outcome 2 treatment_V->measurement_2 treatment_P->measurement_1 treatment_P->measurement_2 washout Washout Period (≥ 14 days) measurement_1->washout washout->group_A Crossover washout->group_B Crossover analysis Data Analysis measurement_2->analysis PK_Challenges long_hl Long Half-Life accumulation Drug Accumulation with Repeat Dosing long_hl->accumulation washout Requires Long Washout Period long_hl->washout off_target Sustained Off-Target Effects (e.g., hERG) long_hl->off_target protocol Impact on Experimental Protocol Design accumulation->protocol washout->protocol interpretation Challenges in Data Interpretation off_target->interpretation protocol->interpretation

References

Technical Support Center: Vanoxerine Dopamine Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using control compounds in Vanoxerine dopamine uptake assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit dopamine uptake?

This compound (also known as GBR 12909) is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] It functions by binding with high affinity to the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft and transporting it back into the presynaptic neuron.[2][3][4] By blocking the DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[4] this compound exhibits a higher affinity and a slower dissociation rate from the DAT compared to cocaine.[3][5]

Q2: Why are control compounds essential in a this compound dopamine uptake assay?

Control compounds are critical for validating the assay's performance and ensuring that the observed effects are specific to the inhibition of the dopamine transporter by this compound. They help to:

  • Confirm Assay Integrity: Positive controls verify that the assay can detect DAT inhibition.

  • Establish a Baseline: Negative controls help define the baseline response in the absence of a DAT inhibitor.

  • Ensure Specificity: Comparing this compound to other compounds with known mechanisms helps to confirm its specific action on the DAT.

  • Troubleshoot Unexpected Results: Deviations from the expected outcomes of control compounds can indicate issues with reagents, cell lines, or the experimental procedure.

Q3: What are recommended positive and negative control compounds for a this compound dopamine uptake assay?

  • Positive Controls: These are well-characterized DAT inhibitors that should produce a predictable inhibition of dopamine uptake.

    • GBR 12909 (this compound): As this compound is also known by the research chemical name GBR 12909, using a certified standard of GBR 12909 can serve as a direct positive control and reference compound.[2][6]

    • Cocaine: A classic, non-selective monoamine reuptake inhibitor that blocks DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[7][8][9][10] It is a widely used positive control in dopamine uptake assays.[11]

    • Bupropion: A non-selective inhibitor of dopamine and norepinephrine transporters.[12]

  • Negative Controls: These compounds should have no significant inhibitory effect on the dopamine transporter at the concentrations tested.

    • Desipramine: A selective norepinephrine transporter (NET) inhibitor with very low affinity for DAT, making it a suitable negative control to assess the selectivity of the assay.[13]

    • Vehicle Control: The solvent (e.g., DMSO, saline) used to dissolve this compound and other test compounds. This is essential to control for any effects of the solvent on the assay.

Troubleshooting Guide

Q4: My positive control (e.g., Cocaine, GBR 12909) is not inhibiting dopamine uptake. What should I check?

  • Reagent Integrity: Verify the concentration and stability of the positive control stock solution. Degradation can lead to a loss of activity.

  • Cell Health and DAT Expression: Ensure that the cells used in the assay are healthy and properly expressing the dopamine transporter. Perform a cell viability test and confirm DAT expression via methods like western blotting or immunofluorescence.

  • Radiolabeled Dopamine: Check the expiration date and specific activity of the radiolabeled dopamine ([³H]DA). Ensure it has not degraded.

  • Assay Buffer Composition: Confirm that the assay buffer contains the correct concentrations of ions (e.g., Na+, Cl-), as DAT function is ion-dependent.[12]

  • Incubation Time and Temperature: Optimize the incubation time and temperature to be within the linear range of dopamine uptake.

Q5: I'm observing high variability between my experimental replicates. How can I minimize this?

  • Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting technique, especially when handling small volumes.

  • Cell Plating Uniformity: Ensure a uniform cell density across all wells of the assay plate. Uneven cell distribution can lead to significant variability.

  • Washing Steps: Be consistent with the timing and thoroughness of the washing steps used to terminate the uptake reaction.

  • Temperature Control: Maintain a consistent temperature throughout the assay, as dopamine uptake is a temperature-sensitive enzymatic process.

Q6: My negative control compound is showing unexpected inhibition. What could be the cause?

  • Compound Purity: The negative control compound may be impure and contain a contaminating substance with DAT inhibitory activity.

  • Off-Target Effects: At high concentrations, some compounds may exhibit non-specific or off-target effects that can interfere with the assay. Consider testing a lower concentration of the negative control.

  • Cytotoxicity: The compound might be toxic to the cells at the tested concentration, leading to a general decrease in cellular function, including dopamine uptake. Perform a cytotoxicity assay to rule this out.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) and/or 50% inhibitory concentrations (IC₅₀) of this compound and common control compounds for the human dopamine transporter (hDAT).

CompoundTarget(s)Ki (nM) for hDATIC₅₀ (nM) for hDATNotes
This compound (GBR 12909) DAT1 - 9[2][14]26 - 190[15]Highly potent and selective DAT inhibitor. Also blocks hERG channels.[1][16]
Cocaine DAT, SERT, NET~200-600~300-900Non-selective monoamine transporter inhibitor.[7]
Bupropion DAT, NET~500~1000-2000Used clinically as an antidepressant and smoking cessation aid.[12]
Desipramine NET >> SERT > DAT~78,720[13]>10,000Used as a negative control for DAT activity due to its high selectivity for NET.

Note: Ki and IC₅₀ values can vary depending on the experimental conditions and cell system used.

Experimental Protocols

Protocol: In Vitro [³H]Dopamine Uptake Assay in DAT-Expressing Cells

This protocol describes a standard method for measuring dopamine uptake in a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

Materials and Reagents:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH₂PO₄, 1.40 mM MgSO₄, 2.50 mM CaCl₂, 26.0 mM NaHCO₃, 10.0 mM glucose, pH 7.4)[17]

  • [³H]Dopamine (radiolabeled)

  • Unlabeled Dopamine

  • This compound and control compounds (e.g., Cocaine, Desipramine)

  • Lysis Buffer (e.g., 1% SDS)

  • Scintillation cocktail and vials

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in appropriate medium in a 96-well plate until they reach ~90-95% confluency.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add 100 µL of assay buffer containing the desired concentration of this compound, control compounds, or vehicle to each well. Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add 100 µL of assay buffer containing a final concentration of [³H]Dopamine (e.g., 10-20 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time within the linear uptake range (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Add 150 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells and release the intracellular [³H]Dopamine.

  • Measurement: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent DAT inhibitor like 10 µM this compound or Cocaine) from the total uptake.

  • Plot the percent inhibition of specific [³H]Dopamine uptake against the log concentration of the test compound.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_synapse Extracellular Dopamine DA_cyto->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->DA_cyto Reuptake DA_synapse->DAT Binding DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Activation Signal Signal Transduction DA_receptor->Signal Initiates Signal This compound This compound / Positive Control (e.g., Cocaine) This compound->DAT Blocks Reuptake

Caption: Dopamine reuptake mechanism and inhibition by this compound.

Dopamine_Uptake_Workflow start Start plate_cells Plate DAT-expressing cells in 96-well plate start->plate_cells wash1 Wash cells with pre-warmed assay buffer plate_cells->wash1 preincubate Pre-incubate with this compound or control compounds wash1->preincubate add_radioligand Add [³H]Dopamine to initiate uptake preincubate->add_radioligand incubate Incubate at 37°C (5-10 min) add_radioligand->incubate terminate Terminate uptake by washing with ice-cold PBS incubate->terminate lyse Lyse cells to release intracellular [³H]Dopamine terminate->lyse count Measure radioactivity using scintillation counting lyse->count analyze Analyze data and calculate IC₅₀ values count->analyze end_node End analyze->end_node

Caption: Experimental workflow for a dopamine uptake assay.

Control_Compounds_Relationship cluster_controls Control Compounds Assay Dopamine Uptake Assay This compound This compound (Test Compound) Potent DAT Inhibitor Assay->this compound Evaluates Positive_Control Positive Controls (e.g., Cocaine, GBR 12909) Known DAT Inhibitors Assay->Positive_Control Validates Inhibition Negative_Control Negative Control (e.g., Desipramine) Weak/No DAT Inhibition Assay->Negative_Control Confirms Specificity Vehicle_Control Vehicle Control (e.g., DMSO) Baseline Activity Assay->Vehicle_Control Sets Baseline This compound->Positive_Control Compare Efficacy

Caption: Relationship of control compounds in a this compound assay.

References

Validation & Comparative

Vanoxerine vs. Cocaine: A Comparative Analysis of Dopamine Transporter Binding

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct binding characteristics of vanoxerine and cocaine at the dopamine transporter, supported by experimental data and detailed protocols.

This guide provides an in-depth comparison of this compound and cocaine, two potent dopamine reuptake inhibitors, focusing on their interactions with the dopamine transporter (DAT). Understanding the nuances of their binding kinetics, affinity, and downstream signaling effects is crucial for the development of novel therapeutics for conditions such as cocaine dependence and other neuropsychiatric disorders.

Quantitative Comparison of Binding Parameters

The affinity and kinetics of ligand binding to the dopamine transporter are critical determinants of their pharmacological effects. This compound generally exhibits a higher affinity and a slower dissociation rate from the DAT compared to cocaine.[1][2] This section summarizes the key quantitative data from various in vitro studies.

Parameter This compound (GBR-12909) Cocaine Reference
Binding Affinity (Ki) 1 nM[3], 9 nM (human DAT)[4]~3-fold lower affinity than for binding inhibition[5][3][4][5]
Inhibition of Dopamine Uptake (IC50) Low nanomolar range[3]Varies; used at 30 µM or 100 µM for non-specific binding determination[6][7][3][6][7]
Dissociation Rate Slower than cocaine[1][2]Faster than this compound[1][2]
Binding Strength vs. Cocaine ~50 times stronger binding to DAT-[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of this compound and cocaine to the dopamine transporter.

Radioligand Binding Assay

This protocol is adapted from established methods for measuring dopamine transporter binding in rat brain striatal tissue.[6][7]

Objective: To determine the binding affinity (Ki) of this compound and cocaine for the dopamine transporter using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Rat brain striatal tissue

  • Ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na2HPO4, pH 7.4)

  • [3H]WIN 35,428 (radioligand)

  • This compound and Cocaine HCl (unlabeled competitors)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Tissue Preparation:

    • Dissect striata from rat brains on ice.

    • Homogenize tissues in 20 volumes (w/v) of ice-cold sucrose phosphate buffer.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in buffer to a concentration of 10 mg/mL original wet weight.

  • Binding Assay:

    • Set up assay tubes containing 0.5 mL of sucrose phosphate buffer.

    • Add 0.5 nM [3H]WIN 35,428 to each tube.

    • Add varying concentrations of the inhibitor (this compound or cocaine).

    • For determining non-specific binding, add 100 µM cocaine HCl.

    • Initiate the reaction by adding 1.0 mg of the prepared tissue homogenate.

    • Incubate the tubes for 120 minutes on ice.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 values (concentration of inhibitor that displaces 50% of the radioligand) by non-linear regression analysis.

    • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Dopamine Uptake Assay

This protocol outlines a cell-based assay to measure the functional inhibition of dopamine uptake by this compound and cocaine.[9]

Objective: To determine the potency (IC50) of this compound and cocaine in inhibiting dopamine transporter function.

Materials:

  • Cell line expressing the dopamine transporter (e.g., HEK293-DAT or COS-7-DAT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • [3H]Dopamine

  • This compound and Cocaine HCl

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture DAT-expressing cells in appropriate media.

    • Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or cocaine for 10-20 minutes at room temperature.

    • Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials containing scintillation fluid.

    • Measure the amount of accumulated [3H]Dopamine using a scintillation counter.

  • Data Analysis:

    • Determine the percentage inhibition of dopamine uptake at each concentration of the inhibitor compared to the control (no inhibitor).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding Mechanisms and Signaling Pathways

Both this compound and cocaine are competitive inhibitors that bind to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft.[3][10] This leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

However, the distinct kinetics of their binding lead to different pharmacological profiles. This compound's high affinity and slow dissociation from the DAT result in a more sustained and stable increase in synaptic dopamine, which is thought to contribute to its lower abuse potential compared to cocaine.[1][2] Cocaine's rapid association and dissociation are associated with the intense "high" and subsequent craving that characterize its abuse.[2]

The interaction of these compounds with the DAT can also be influenced by other signaling molecules. For example, the effects of cocaine on DAT function can be modulated by dopamine D3 receptor signaling and DAT phosphorylation.[11]

Binding_Mechanism cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds to This compound This compound This compound->DAT Competitively Binds (High Affinity, Slow Dissociation) Cocaine Cocaine Cocaine->DAT Competitively Binds (Lower Affinity, Fast Dissociation) Reuptake Dopamine Reuptake DAT->Reuptake Mediates

Caption: Competitive binding of this compound and cocaine to the dopamine transporter.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Preparation Incubation Incubation of Tissue/Cells with Ligands Tissue_Prep->Incubation Ligand_Prep Radioligand & Competitor Preparation Ligand_Prep->Incubation Filtration Separation of Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculation of Ki/IC50 Counting->Analysis

Caption: General workflow for a radioligand binding assay.

References

Vanoxerine vs. Traditional Dopamine Agonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for Vanoxerine and traditional dopamine agonists. While both classes of drugs modulate the dopaminergic system, they do so via distinct mechanisms and have been investigated for different primary therapeutic indications.

Overview and Mechanism of Action

This compound (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI).[1] Its primary mechanism is to block the dopamine transporter (DAT), a protein on the presynaptic neuron responsible for reabsorbing dopamine from the synaptic cleft.[2] By inhibiting this transporter, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. It binds to the DAT with an affinity approximately 50 to 500 times stronger than cocaine.[1][3] However, it also appears to inhibit dopamine release, resulting in only a mild stimulant effect.[1][4] this compound's development was primarily focused on the treatment of cocaine dependence, though it was also investigated for depression and Parkinson's disease.[5][6]

Traditional Dopamine Agonists (e.g., Pramipexole, Ropinirole, Rotigotine) act by directly stimulating postsynaptic dopamine receptors, mimicking the effect of endogenous dopamine.[7][8] The majority of these agents are agonists for the D2-like family of dopamine receptors (D2, D3, D4).[7] By "tricking" the brain into thinking it is receiving dopamine, these drugs can compensate for the dopamine deficiency that characterizes Parkinson's disease, their primary clinical application.[7][9]

The fundamental difference in their mechanisms—this compound increasing the synaptic lifespan of existing dopamine versus agonists substituting for dopamine at the receptor—underpins their different therapeutic profiles and applications.

G cluster_0 This compound (Dopamine Reuptake Inhibitor) cluster_1 Traditional Dopamine Agonist pre_v Presynaptic Neuron post_v Postsynaptic Neuron pre_v->post_v Synaptic Cleft dat Dopamine Transporter (DAT) dat->pre_v Reuptake This compound This compound This compound->dat Blocks da_v Dopamine rec_v Dopamine Receptors da_v->rec_v Binds & Activates pre_da Presynaptic Neuron (Dopamine Deficient) post_da Postsynaptic Neuron pre_da->post_da Synaptic Cleft agonist Dopamine Agonist rec_da Dopamine Receptors agonist->rec_da Binds & Mimics Dopamine

Figure 1: Comparison of Signaling Pathways.

Efficacy of this compound in Cocaine Dependence

This compound was primarily evaluated as a potential pharmacotherapy for cocaine dependence. The rationale was that by blocking the DAT with a slower dissociation rate than cocaine, it could reduce cocaine's rewarding effects and craving.[6]

Preclinical studies in nonhuman primates provided initial evidence of efficacy. These experiments are crucial for establishing the abuse potential and therapeutic promise of a compound before human trials.

Table 1: Summary of Preclinical this compound Efficacy Data

Study TypeSpeciesKey FindingCitation
Intravenous Self-AdministrationRhesus MonkeysReduced cocaine self-administration at 1 mg/kg (i.v.).[5][6]
Intravenous Self-AdministrationRhesus MonkeysEliminated cocaine self-administration at 3 mg/kg (i.v.).[3][5][6]
Cocaine-Maintained Responding (CMR)Rhesus MonkeysA long-acting ester of a this compound analog (DBL-583) decreased CMR by 80% without affecting food-maintained responding.[3][10]

Experimental Protocol: Primate Intravenous Self-Administration

The primate self-administration model is a standard for assessing the reinforcing properties of drugs.[11]

  • Subjects: Rhesus monkeys are surgically implanted with chronic intravenous catheters.[12]

  • Apparatus: Monkeys are placed in an experimental chamber equipped with levers. Pressing one lever (the operant response) results in an intravenous infusion of a drug.[11]

  • Procedure (Progressive-Ratio Schedule): The animal must press the lever a progressively increasing number of times to receive each subsequent drug infusion. The "breakpoint," or the number of presses at which the animal ceases to respond, is a measure of the drug's reinforcing strength.[12]

  • This compound Efficacy Testing: Monkeys are first trained to self-administer cocaine. Once a stable response rate is established, they are pre-treated with various doses of this compound (or placebo) before the session. A reduction in the number of cocaine infusions self-administered is indicative of this compound's potential to block cocaine's rewarding effects.[3]

This compound progressed to Phase I and II human trials. These studies assessed its safety, pharmacokinetics, and preliminary efficacy.

Table 2: Summary of Clinical this compound Efficacy Data for Cocaine Dependence

Study PhaseParticipantsKey Finding(s)Citation
Phase I8 healthy volunteersDoses up to 100 mg did not produce cocaine-like behavioral symptoms. DAT occupancy reached 25-35% at the 100 mg dose after 2 weeks.[3][10][13]
Phase II (RCT)2600 cocaine-dependent patientsA long-acting injectable formulation (this compound Consta 394.2 mg) resulted in 72% of patients maintaining complete abstinence during weeks 5-12, compared to 37% in the placebo group (p < 0.0001).[14]
PET Imaging Sub-study275 cocaine-dependent patientsA single injection of this compound Consta produced high DAT occupancy (77%-100%) that was sustained for 12 weeks.[14]

Experimental Protocol: Randomized Controlled Trial (RCT) for Cocaine Relapse Prevention

  • Design: A 12-week, multicenter, randomized, placebo-controlled trial.[14][15]

  • Participants: 2600 adults (18+) meeting DSM-5 criteria for cocaine use disorder were enrolled.[14][15]

  • Intervention: Participants were randomly assigned to receive a single intramuscular injection of a long-acting depot formulation of this compound (394.2 mg) or a placebo injection.[14][15]

  • Primary Endpoint: The primary outcome was confirmed cocaine abstinence, defined as a negative urine drug test for cocaine and no self-reported use during the 12-week study period.[14][15]

  • Secondary Endpoints: These included cocaine craving scores, treatment retention, and number of days in treatment.[14][15]

  • Safety Assessment: Safety was monitored through the reporting of adverse events.[14][15]

G start Screening & Enrollment (N=2800) rand Randomization (N=2600) start->rand group_v This compound Consta 394.2 mg IM Injection (N=1300) rand->group_v group_p Placebo IM Injection (N=1300) rand->group_p followup 12-Week Follow-Up - Urine Drug Screens - Self-Report - Craving Scores group_v->followup group_p->followup endpoint Primary Endpoint Analysis: Confirmed Cocaine Abstinence followup->endpoint

Figure 2: Workflow for a this compound Clinical Trial.

Efficacy of Traditional Dopamine Agonists in Parkinson's Disease

Dopamine agonists are a cornerstone of Parkinson's disease (PD) therapy, used both as an initial monotherapy in younger patients and as an adjunct to levodopa in more advanced disease to manage motor fluctuations.[9][16]

The efficacy of dopamine agonists is well-established through numerous large-scale clinical trials. The primary measure of efficacy is typically the change in the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor score (Part III).[16]

Table 3: Summary of Clinical Efficacy Data for Dopamine Agonists in Parkinson's Disease

DrugStudy TypeKey Finding(s)Citation
Pramipexole Monotherapy, RCT vs. Placebo (Early PD)Significantly reduced UPDRS Part II (Activities of Daily Living) and Part III (Motor) scores compared to placebo at 24 weeks.[17]
Pramipexole Adjunctive to Levodopa (Advanced PD)In patients converted from other agonists, UPDRS II, III, and IV scores were reduced by 26-30% after 12 weeks.[18]
Ropinirole Monotherapy, RCT vs. Placebo (Early PD)Achieved a 24% improvement in UPDRS motor score vs. 3% for placebo over 6 months.[19]
Pramipexole & Ropinirole Network Meta-Analysis (Advanced PD)Both drugs, as adjuncts to levodopa, effectively increase "ON" time without troublesome dyskinesia and improve UPDRS III scores.[16][20]

Experimental Protocol: Randomized Controlled Trial (RCT) in Early Parkinson's Disease

  • Design: A multi-center, randomized, double-blind, placebo-controlled trial.[17]

  • Participants: Patients with early-stage, idiopathic Parkinson's disease who are not yet receiving levodopa therapy.[17]

  • Intervention:

    • Dose Escalation Phase: A several-week period (e.g., 7 weeks) where the dopamine agonist (e.g., Pramipexole) is gradually titrated upwards to a maximally tolerated or target dose (e.g., 4.5 mg/day).[17]

    • Maintenance Phase: A fixed period (e.g., 24 weeks) where patients continue on their optimized dose.[17]

  • Primary Endpoint: The primary efficacy measure is the change from baseline in the UPDRS Part II (Activities of Daily Living) and Part III (Motor Examination) scores at the end of the maintenance phase.[17]

  • Safety Assessment: Adverse events, vital signs, and laboratory tests are monitored throughout the trial.[17]

Comparative Summary

A direct efficacy comparison is challenging due to the different diseases targeted. However, a summary of their core features highlights their distinct profiles.

Table 4: High-Level Comparison of this compound and Traditional Dopamine Agonists

FeatureThis compoundTraditional Dopamine Agonists
Mechanism of Action Dopamine Reuptake Inhibitor (blocks DAT)Direct Dopamine Receptor Agonist (mimics dopamine)
Primary Therapeutic Target Cocaine DependenceParkinson's Disease
Primary Efficacy Endpoint Reduction in drug use (e.g., abstinence rates)Improvement in motor function (e.g., UPDRS score)
Key Efficacy Finding Significantly increased short-term cocaine abstinence vs. placebo in a large RCT.[14]Consistently improve motor scores and reduce "off" time in PD patients.[16]
Development Status Development halted due to cardiotoxicity (hERG channel blockade).[1]Widely approved and used in clinical practice.
Key Side Effects Cardiotoxicity (QTc prolongation).[1]Nausea, somnolence, hallucinations, impulse control disorders.[9]

Conclusion

This compound and traditional dopamine agonists represent two distinct pharmacological strategies for modulating the dopamine system. Experimental data demonstrates that this compound, as a dopamine reuptake inhibitor, showed significant efficacy in promoting abstinence in individuals with cocaine dependence.[14] However, its clinical development was stopped due to safety concerns, specifically cardiotoxicity.[1]

Conversely, traditional dopamine agonists, which directly stimulate dopamine receptors, have a well-established and robust efficacy profile for managing the motor symptoms of Parkinson's disease.[9][16] They are a mainstay of therapy for this neurodegenerative disorder.

For researchers and drug development professionals, this comparison underscores the critical importance of matching a specific mechanism of action to the underlying pathophysiology of a disease. While both drug classes effectively increase dopaminergic signaling, their differing molecular targets lead to distinct therapeutic applications, efficacy outcomes, and safety profiles.

References

A Comparative Analysis of Vanoxerine and Bupropion for Neuropsychiatric Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Vanoxerine (GBR-12909) and bupropion, two centrally acting compounds with distinct pharmacological profiles. While both molecules have been investigated for the treatment of depression, their differing mechanisms of action, receptor affinities, and clinical outcomes warrant a detailed comparative analysis for researchers in neuropsychopharmacology and drug development.

At a Glance: Key Differences

FeatureThis compound (GBR-12909)Bupropion
Primary Mechanism Selective Dopamine Reuptake Inhibitor (DRI)Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Primary Indication Investigational (Depression development halted)Major Depressive Disorder, Smoking Cessation
Clinical Efficacy (Depression) Lacked efficacy in clinical trials[1]Established efficacy comparable to other antidepressants[2]
Key Safety Concern Potential for cardiac proarrhythmia (Torsades de Pointes)[1]Seizure risk, particularly at higher doses

Pharmacodynamics: A Tale of Two Affinities

The fundamental difference between this compound and bupropion lies in their interaction with monoamine transporters. This compound is a potent and highly selective inhibitor of the dopamine transporter (DAT), while bupropion exhibits a broader profile, inhibiting both the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter.

Monoamine Transporter Binding Affinity and Reuptake Inhibition

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of this compound and bupropion for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

CompoundTransporterBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
This compound DAT 1 - 9[3][4]40[4]
NET >100-fold lower affinity than DATSeveral-fold less potent than for DA[4]
SERT >100-fold lower affinity than DATSeveral-fold less potent than for DA[4]
Bupropion DAT -305
NET -3715
SERT ->10,000

Signaling Pathways

The differential effects of this compound and bupropion on monoamine reuptake translate to distinct downstream signaling cascades within the central nervous system.

cluster_this compound This compound Signaling Pathway cluster_bupropion Bupropion Signaling Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_Reuptake Dopamine Reuptake Synaptic_Dopamine Synaptic Dopamine Dopamine_Reuptake->Synaptic_Dopamine Increases Bupropion Bupropion NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits DAT_bupropion Dopamine Transporter (DAT) Bupropion->DAT_bupropion Inhibits Weaker Norepinephrine_Reuptake Norepinephrine Reuptake Dopamine_Reuptake_bupropion Dopamine Reuptake Synaptic_Norepinephrine Synaptic Norepinephrine Norepinephrine_Reuptake->Synaptic_Norepinephrine Increases Synaptic_Dopamine_bupropion Synaptic Dopamine Dopamine_Reuptake_bupropion->Synaptic_Dopamine_bupropion Increases

Figure 1. Comparative Signaling Pathways of this compound and Bupropion.

Pharmacokinetics

ParameterThis compoundBupropion
Bioavailability Highly variable with food~5-20% (extensive first-pass metabolism)
Protein Binding >99%~84%
Metabolism Primarily CYP3A4Primarily CYP2B6 to active metabolites
Elimination Half-life ~53-66 hours~21 hours (parent), longer for metabolites

Clinical Efficacy and Safety

A key divergence between this compound and bupropion is their clinical utility in treating depression. While bupropion is an established and effective antidepressant, the development of this compound for this indication was halted due to a lack of efficacy in clinical trials.[1]

Efficacy in Major Depressive Disorder
CompoundKey Efficacy Findings
This compound Early clinical trials did not demonstrate sufficient efficacy for the treatment of depression, leading to the discontinuation of its development for this indication.[1]
Bupropion Multiple clinical trials have demonstrated the efficacy of bupropion in treating major depressive disorder. For example, in a study of patients with MDD, bupropion XL was superior to placebo in reducing the total score on the Inventory of Depressive Symptomatology-Self Report (IDS-IVR-30).[5] Remission rates in some studies have been reported to be around 21-25% after an initial failed SSRI treatment.[6]
Safety and Tolerability
CompoundCommon Adverse EventsSerious Adverse Events
This compound Mild to moderate side effects in early trials included difficulty concentrating, asthenia, and palpitations.[7]Development for cardiac indications revealed a significant risk of ventricular proarrhythmia, including Torsades de Pointes, particularly in patients with structural heart disease.[1]
Bupropion Headache, dry mouth, nausea, insomnia, constipation, dizziness.[8]Seizure (risk is dose-dependent), suicidal thoughts and behavior (boxed warning).[9]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing DAT, NET, or SERT incubate Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate count Quantify bound radioactivity using liquid scintillation counting separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Figure 2. Workflow for a Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the transporter of interest (DAT, NET, or SERT).

  • Radioligand specific for the transporter (e.g., [3H]WIN 35,428 for DAT).

  • Test compound (this compound or bupropion).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target transporter and prepare a crude membrane fraction by centrifugation.[10]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound. Include a control for non-specific binding (in the presence of a high concentration of a known ligand).[10][11]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[11][12]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Reuptake Assay

This protocol describes a method to measure the inhibitory effect of a test compound on the reuptake of neurotransmitters into synaptosomes.

cluster_workflow Synaptosomal Reuptake Assay Workflow prep Isolate synaptosomes from brain tissue (e.g., striatum for DAT) preincubate Pre-incubate synaptosomes with varying concentrations of the test compound prep->preincubate incubate Add radiolabeled neurotransmitter (e.g., [3H]dopamine) and incubate preincubate->incubate terminate Terminate uptake by rapid filtration and washing with ice-cold buffer incubate->terminate quantify Quantify radioactivity in the synaptosomes terminate->quantify analyze Determine the IC50 of the test compound for reuptake inhibition quantify->analyze

Figure 3. Workflow for a Synaptosomal Reuptake Assay.

Materials:

  • Fresh brain tissue (e.g., rodent striatum).

  • Sucrose homogenization buffer.

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine).

  • Test compound (this compound or bupropion).

  • Krebs-Ringer buffer.

  • Filtration apparatus and filters.

  • Scintillation fluid and counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Isolate the crude synaptosomal fraction (P2 pellet) through differential centrifugation.[13][14][15]

  • Pre-incubation: Resuspend the synaptosomes in Krebs-Ringer buffer and pre-incubate them with various concentrations of the test compound.

  • Uptake Assay: Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter. Incubate for a short period at 37°C.[16]

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound and bupropion, while both interacting with the dopamine system, represent distinct pharmacological classes with divergent clinical profiles. This compound's high potency and selectivity for the dopamine transporter did not translate into clinical efficacy for depression, and its development has been hampered by safety concerns. In contrast, bupropion's dual action on both norepinephrine and dopamine reuptake has established it as a valuable therapeutic agent for major depressive disorder and smoking cessation. For researchers, the comparative study of these two molecules offers valuable insights into the complex relationship between monoamine transporter affinity, clinical efficacy, and safety in the development of novel neuropsychiatric drugs.

References

A Comparative Analysis of Vanoxerine and Amiodarone for the Treatment of Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vanoxerine and amiodarone, two antiarrhythmic agents with distinct pharmacological profiles. While direct head-to-head clinical trial data is limited, this analysis synthesizes available preclinical and clinical data to offer insights into their respective mechanisms of action, efficacy, and safety.

Executive Summary

This compound is an investigational drug that has shown promise as an antiarrhythmic agent due to its multichannel blocking properties, similar to amiodarone.[1][2][3] Preclinical studies suggest that this compound may offer a safer alternative to amiodarone by avoiding some of its toxic effects.[1][2][3] Amiodarone is a widely used and potent antiarrhythmic drug for various types of tachyarrhythmias, but its use is often limited by a significant side effect profile.[4][5][6][7]

Mechanism of Action: A Tale of Two Multichannel Blockers

Both this compound and amiodarone exert their antiarrhythmic effects by blocking multiple cardiac ion channels. This multichannel blockade is a key characteristic that distinguishes them from other antiarrhythmic drugs and contributes to their broad efficacy.

This compound: this compound is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, as well as cardiac sodium and calcium channels.[1][2][3] Its blockade of sodium and calcium channels is strongly frequency-dependent, meaning it has a greater effect at higher heart rates, which is a desirable property for an antiarrhythmic drug.[1][2][3] This multi-ion channel blockade prolongs the cardiac action potential and reduces myocyte excitability, thereby preventing and terminating arrhythmias.[8]

Amiodarone: Amiodarone is classified as a Class III antiarrhythmic agent due to its primary effect of blocking potassium channels, which prolongs the repolarization phase of the cardiac action potential.[4][6][9] However, it also exhibits properties of Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) antiarrhythmics.[4][6][9] This complex pharmacology contributes to its high efficacy but also to its extensive side-effect profile.[6]

cluster_this compound This compound cluster_amiodarone Amiodarone This compound This compound V_Na Sodium Channels (Frequency-dependent block) This compound->V_Na V_Ca Calcium Channels (Frequency-dependent block) This compound->V_Ca V_K hERG Potassium Channels This compound->V_K V_AP Action Potential Prolongation V_Na->V_AP V_Ca->V_AP V_K->V_AP V_Arrhythmia Suppression of Arrhythmias V_AP->V_Arrhythmia Amiodarone Amiodarone A_Na Sodium Channels Amiodarone->A_Na A_Ca Calcium Channels Amiodarone->A_Ca A_K Potassium Channels Amiodarone->A_K A_Beta Beta-adrenergic Receptors Amiodarone->A_Beta A_AP Action Potential Prolongation A_Na->A_AP A_Ca->A_AP A_K->A_AP A_Beta->A_AP A_Arrhythmia Suppression of Arrhythmias A_AP->A_Arrhythmia

Figure 1. Signaling pathways of this compound and Amiodarone.

Preclinical Head-to-Head Data: An Electrophysiological Comparison

A key preclinical study by Lacerda et al. (2010) provides a direct comparison of the electrophysiological effects of this compound and amiodarone in a canine ventricular wedge preparation.

Experimental Protocol: Canine Ventricular Wedge Preparation

The following protocol was used to compare the effects of this compound and amiodarone on cardiac action potentials:

  • Tissue Preparation: Hearts were excised from anesthetized dogs, and a wedge of tissue from the left ventricle was dissected and perfused with Tyrode's solution.

  • Electrophysiological Recordings: Transmembrane action potentials were recorded from the endocardium, midmyocardium, and epicardium using microelectrodes.

  • Drug Application: this compound or amiodarone was added to the perfusate at various concentrations.

  • Data Analysis: Changes in action potential duration at 90% repolarization (APD90) and the transmural dispersion of repolarization (TDR) were measured.

G cluster_protocol Experimental Workflow start Canine Heart Excision prep Ventricular Wedge Preparation and Perfusion start->prep record Baseline Action Potential Recording prep->record drug Drug Application (this compound or Amiodarone) record->drug record2 Action Potential Recording with Drug drug->record2 analysis Data Analysis (APD90, TDR) record2->analysis end Comparison of Effects analysis->end

Figure 2. Experimental workflow for comparing this compound and Amiodarone.
Comparative Electrophysiological Effects

The study found that this compound's electrophysiological profile resembles that of amiodarone in its ability to block multiple ion channels and not significantly affect the transmural dispersion of repolarization, a factor that can contribute to arrhythmias.[1]

ParameterThis compoundAmiodaroneDofetilide (for comparison)
hERG K+ Channel Block PotentPotentPotent
Sodium Channel Block Potent (frequency-dependent)ModerateWeak
Calcium Channel Block Potent (frequency-dependent)ModerateWeak
Action Potential Duration (APD90) No significant changeSignificant decrease at high concentrationsSignificant increase
QT Interval No significant changeDecrease at some cycle lengthsSignificant increase
Transmural Dispersion of Repolarization (TDR) UnaffectedUnaffectedIncreased
Proarrhythmic Potential (EADs, Torsades de Pointes) None observedLowHigh

Source: Lacerda et al., 2010.[1]

Clinical Efficacy and Safety: A Review of Separate Trials

While direct comparative clinical trials are lacking, individual studies provide insights into the clinical profiles of this compound and amiodarone.

This compound Clinical Data

The RESTORE SR trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of a single oral dose of this compound (400 mg) for the conversion of recent-onset atrial fibrillation (AF) or atrial flutter (AFL) to normal sinus rhythm.[10] The trial was terminated prematurely due to safety concerns.[10]

EndpointThis compound (n=26)Placebo (n=15)p-value
Conversion to Sinus Rhythm (24 hours) 69% (18)20% (3)0.0024
Primary Safety Endpoint *11.5% (3)0% (0)-

*Primary safety endpoint included all-cause death, ventricular fibrillation/tachycardia requiring intervention, or torsades de pointes. All three events in the this compound arm were torsades de pointes in patients with underlying structural heart disease.[10]

Amiodarone Clinical Data

Amiodarone is a well-established antiarrhythmic with numerous clinical trials supporting its efficacy in various arrhythmias. It is often used for life-threatening ventricular arrhythmias and for maintaining sinus rhythm in patients with atrial fibrillation.[4][5][7][11]

A meta-analysis of randomized controlled trials showed amiodarone to be more effective than sotalol or propafenone in preventing the recurrence of atrial fibrillation.[7] However, its use is associated with a wide range of potential adverse effects, including pulmonary, thyroid, and liver toxicity.[5][6]

Arrhythmia TypeAmiodarone EfficacyKey Considerations
Ventricular Tachycardia/Fibrillation Highly effective for suppression and prevention of recurrence.[4][5][12][13]Recommended for life-threatening arrhythmias.[5]
Atrial Fibrillation (Rhythm Control) More effective than many other antiarrhythmics for maintaining sinus rhythm.[7]Use should be weighed against the risk of long-term toxicity.
Atrial Fibrillation (Rate Control) Can be used for ventricular rate control, though less effective than other agents.[4]

Conclusion

This compound and amiodarone are both potent, multichannel-blocking antiarrhythmic agents. Preclinical data suggest that this compound has a similar, and potentially safer, electrophysiological profile to amiodarone. However, clinical development of this compound has been hampered by proarrhythmic safety concerns, particularly in patients with structural heart disease.[10] Amiodarone remains a highly effective antiarrhythmic for a broad range of arrhythmias but requires careful patient selection and monitoring due to its significant potential for toxicity.[5][6][7] Further research is needed to determine if a therapeutic window exists for this compound that could provide a safer alternative to amiodarone for specific patient populations.

References

Vanoxerine's Therapeutic Potential in Addiction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vanoxerine's (GBR-12909) therapeutic effects in preclinical addiction models, primarily focusing on cocaine addiction. This compound, a potent and selective dopamine reuptake inhibitor (DRI), has been investigated as a potential pharmacotherapy for stimulant use disorder.[1][2] This document presents a comparative analysis of this compound against other dopamine transporter (DAT) ligands and relevant compounds, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Performance Comparison in Preclinical Models

This compound's potential as an addiction treatment stems from its unique interaction with the dopamine transporter (DAT). Unlike cocaine, which binds and dissociates rapidly, this compound exhibits high affinity and slow dissociation kinetics.[3] This pharmacological profile leads to a more stable and sustained increase in synaptic dopamine, which is thought to reduce the reinforcing effects of abused stimulants and alleviate craving without producing a "high."[3]

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and other compounds on cocaine self-administration, a key behavioral paradigm for assessing the reinforcing properties of drugs.

Table 1: Effects of this compound and Comparators on Cocaine Self-Administration in Rats

CompoundAnimal ModelDosing RegimenEffect on Cocaine Self-AdministrationKey Findings
This compound (GBR-12909) Wistar Rats3.0-30.0 mg/kg (pretreatment)Decreased responding for intermediate and high doses of cocaine.[4]A low dose of this compound that reduced cocaine self-administration did not induce drug-seeking behavior on its own.[4]
Wistar Rats1-5.6 mg/kg (IV, pretreatment)Dose-dependent reduction in self-administration of 1 mg/kg/infusion cocaine.[5]Produced downward shifts in the cocaine dose-response curve.[5]
Wistar Rats0.187-1.5 mg/kg/infusion (substitution)Maintained self-administration, with inter-infusion intervals ~3x longer than cocaine.[6]Breaking points on a progressive ratio schedule were comparable to cocaine, suggesting similar reinforcing efficacy but longer duration of action.[6]
WIN 35,428 Wistar Rats0.1-1.0 mg/kg (pretreatment)Decreased responding for intermediate and high doses of cocaine.[4]Doses that decreased cocaine self-administration also elicited drug-seeking behavior.[4]
Indatraline Wistar Rats0.03-1.00 mg/kg (pretreatment)Did not significantly alter the cocaine dose-effect curve.[4]Was less efficacious than this compound and WIN 35,428 in reinstating extinguished cocaine-taking behavior.[4]
Bupropion Wistar Rats60 mg/kg (systemic, pretreatment)Attenuated cocaine self-administration during extended-access sessions.[7]Efficacy was greater in female rats during the initial hour of the session. Did not alter locomotor activity or food intake.[7]
RatsSelf-administrationUp-regulated dopamine transporters in the caudate putamen and nucleus accumbens.[8]This neuroadaptive response differs from some other dopamine reuptake inhibitors.[8]

Table 2: Effects of this compound and Comparators on Cocaine Self-Administration in Non-Human Primates

CompoundAnimal ModelDosing RegimenEffect on Cocaine Self-AdministrationKey Findings
This compound (GBR-12909) Rhesus Monkeys1 mg/kg (IV)Selectively reduced cocaine self-administration.[2]At 3 mg/kg (IV), it eliminated cocaine self-administration.[2]
Rhesus MonkeysNot specifiedDecreased cocaine-maintained responding without affecting food-maintained responding.[2]A long-acting ester analog of this compound decreased cocaine-maintained responding by 80% for nearly 30 days with a single injection.[2]
Indatraline Rhesus Monkeys0.1-0.56 mg/kg/day (7-day treatment)Dose-dependent and sustained decreases in cocaine self-administration.[7]The highest dose nearly eliminated cocaine-maintained responding, but also decreased food-maintained responding and produced side effects.[7]
Bupropion Rhesus Monkeys1.8 mg/kg/hr (chronic treatment)Did not significantly alter self-administration of a higher dose of cocaine (0.01 mg/kg/infusion).[3]Showed some effect in reducing self-administration of nicotine/cocaine mixtures, with variability among subjects.[3]

Experimental Protocols

The data presented above were primarily generated using the intravenous drug self-administration (IVSA) paradigm. Below is a detailed methodology for a typical IVSA experiment in rats.

Intravenous Catheterization Surgery
  • Animal Subjects: Adult male Wistar or Sprague-Dawley rats are individually housed with ad libitum access to food and water and maintained on a reverse light-dark cycle.

  • Anesthesia: Rats are anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).

  • Catheter Construction: A chronic indwelling catheter is constructed from a piece of Silastic tubing attached to a 22-gauge cannula. The cannula is bent at a right angle and embedded in dental acrylic with a piece of mesh to facilitate anchoring to the skull.

  • Implantation: A small incision is made on the back of the rat, and the catheter is passed subcutaneously to the ventral neck region. The external jugular vein is exposed, and the catheter is inserted into the vein and advanced to the level of the right atrium. The catheter is secured to the vein with sutures.

  • Externalization: The cannula assembly is passed through the initial incision on the back and secured to the skull with anchor screws and dental acrylic.

  • Patency Maintenance: The catheter is flushed daily with a sterile saline solution containing a low concentration of heparin to prevent clotting.

Intravenous Self-Administration Procedure
  • Apparatus: Standard operant conditioning chambers are equipped with two response levers, a stimulus light above each lever, a house light, and a syringe pump for drug infusion. The chamber is enclosed in a sound-attenuating cubicle.

  • Acquisition of Self-Administration:

    • Rats are placed in the operant chambers for daily sessions (e.g., 2-6 hours).

    • One lever is designated as the "active" lever, and the other as the "inactive" lever.

    • Initially, each press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg) on a fixed-ratio 1 (FR1) schedule. This is often paired with a visual or auditory cue.

    • Presses on the inactive lever are recorded but have no programmed consequences.

    • Training continues until a stable pattern of responding is established (e.g., a certain number of infusions per session with minimal day-to-day variability).

  • Dose-Response Determination:

    • Once stable self-administration is achieved, the dose of cocaine per infusion is varied across sessions to determine a full dose-response curve.

  • Pretreatment/Substitution Studies:

    • Pretreatment: To test the effect of a compound like this compound, animals are administered the test drug (e.g., intraperitoneally or intravenously) at various time points before the self-administration session. The effect on the number of cocaine infusions taken is measured.

    • Substitution: The test drug is substituted for cocaine to determine if it maintains self-administration.

  • Reinforcement Schedules:

    • Fixed-Ratio (FR): A fixed number of responses is required for each infusion.

    • Progressive-Ratio (PR): The number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is used as a measure of the reinforcing efficacy of the drug.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound vs. Cocaine at the Dopamine Transporter

The following diagram illustrates the differential effects of cocaine and this compound on dopamine neurotransmission. Cocaine's rapid on-off rate at the DAT leads to a sharp, transient increase in synaptic dopamine, which is associated with its high abuse liability. In contrast, this compound's slow dissociation from the DAT results in a more modest and sustained elevation of dopamine, which is thought to reduce cocaine's reinforcing effects and craving.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Pharmacological Intervention Dopamine Synthesis Dopamine Synthesis Vesicles Dopamine Vesicles Dopamine Synthesis->Vesicles Packaging Dopamine Dopamine Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Vesicles Recycling Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Binding D2R D2 Receptor Dopamine->D2R Binding Signaling Cascade Downstream Signaling (Reward, Motivation) D1R->Signaling Cascade D2R->Signaling Cascade Cocaine Cocaine Cocaine->DAT Blocks (Rapid On/Off) This compound This compound This compound->DAT Blocks (Slow Dissociation) G start Start surgery Intravenous Catheterization Surgery start->surgery recovery Post-operative Recovery surgery->recovery acquisition Acquisition of Cocaine Self-Administration recovery->acquisition stable Stable Responding Established acquisition->stable pretreatment Pretreatment with This compound or Vehicle stable->pretreatment session Cocaine Self-Administration Session pretreatment->session data Data Collection (Lever Presses, Infusions) session->data analysis Data Analysis data->analysis end End analysis->end

References

A Comparative Review of Vanoxerine Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Vanoxerine (GBR12909), a potent and selective dopamine reuptake inhibitor, across various species. The information presented herein is intended to support researchers and professionals in the field of drug development by offering a consolidated overview of existing experimental data.

Cross-Species Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for this compound in humans, rhesus monkeys, dogs, and rats. It is important to note that while detailed quantitative data is available for humans, the information for animal species is more limited and often qualitative or based on efficacy studies rather than dedicated pharmacokinetic analyses.

SpeciesRoute of AdministrationDoseHalf-life (t1/2)CmaxTmaxAUCClearance (CL)Notes
Human Oral25 mg-17.9 nmol/L0.91 h81 h·nmol/L660 L/hData from a multiple-dose study in 14 healthy subjects.
Oral75 mg53.5 h81.1 nmol/L0.93 h365 h·nmol/L478 L/hNonlinear pharmacokinetics observed with disproportionately higher concentrations at higher doses.
Oral125 mg66.0 h236.5 nmol/L1.13 h1116 h·nmol/L250 L/hElimination half-life estimated at 1-2 days in another study.
Rhesus Monkey Intravenous1 mg/kgNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedSelectively reduced cocaine self-administration.
Intravenous3 mg/kgNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedEliminated cocaine self-administration. At 10 mg/kg, occupied ~70% of dopamine transporters.
Dog Oral90-270 mg (hourly)Not Reported76-99 ng/mL (effective plasma concentration)Not ReportedNot ReportedNot ReportedEffective in terminating induced atrial flutter and fibrillation. Tolerated plasma concentrations up to 550 ng/mL without harmful side effects.
Rat Intraperitoneal1, 10, 20 mg/kgNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedElicited dose-dependent behavioral activation. Prolonged treatment showed potential to reverse cocaine addiction processes.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various preclinical and clinical studies. While specific protocols vary between studies, a generalized methodology can be outlined.

Human Studies: Human pharmacokinetic studies for this compound have typically involved open-label, dose-escalating designs in healthy volunteers. Participants are administered single or multiple oral doses of this compound, and blood samples are collected at predetermined time points. Serum or plasma is then analyzed for this compound concentrations using methods such as High-Performance Liquid Chromatography (HPLC). Pharmacokinetic parameters are subsequently calculated from the concentration-time data.

Animal Studies: In animal studies, the route of administration has varied depending on the research objective. For instance, in rhesus monkeys, intravenous infusions were used to assess the immediate effects on cocaine self-administration. In dogs, oral administration was employed to determine the efficacy in treating cardiac arrhythmias. In rats, intraperitoneal injections were common for evaluating behavioral responses. Blood samples are collected, typically via indwelling catheters, at various time points post-administration. Plasma or serum is then processed and analyzed for drug concentrations to determine pharmacokinetic profiles.

Generalized Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study, from subject selection to data analysis.

G cluster_prestudy Pre-Study Phase cluster_study Study Conduct cluster_poststudy Post-Study Phase Protocol Protocol Design & Approval Subject Subject Selection & Screening Protocol->Subject Dosing Drug Administration Subject->Dosing Sampling Biological Sample Collection Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing Analysis Bioanalytical Method Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Report Report Generation PK_Analysis->Report cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Extracellular_Dopamine Extracellular Dopamine Dopamine->Extracellular_Dopamine Release DAT Dopamine Transporter (DAT) Extracellular_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Signal Postsynaptic Signal Dopamine_Receptor->Signal This compound This compound This compound->DAT Inhibition

Vanoxerine Efficacy: A Comparative Analysis for Cocaine Dependence and Atrial F-brillation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Vanoxerine's efficacy in two distinct therapeutic areas: the treatment of cocaine dependence and the management of cardiac arrhythmias, specifically atrial fibrillation. The following sections present quantitative data from key clinical and preclinical studies, detail the experimental methodologies, and visualize the underlying mechanisms of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against relevant alternatives.

This compound for the Treatment of Cocaine Dependence

This compound has been investigated as a potential pharmacotherapy for cocaine dependence, primarily functioning as a dopamine reuptake inhibitor. Its high affinity for the dopamine transporter (DAT) forms the basis of its proposed efficacy in this indication.

Quantitative Efficacy Data

The following tables summarize the key findings from clinical and preclinical studies on this compound for cocaine dependence.

Table 1: Clinical Trial of Long-Acting this compound for Cocaine Relapse Prevention

Outcome MeasureThis compound Consta (394.2 mg)Placebop-value
Sustained Abstinence (Weeks 5-12) 72% (n=936/1300)37% (n=481/1300)<0.0001[1]
Treatment Retention (12 Weeks) 72%37%Not Reported
DAT Occupancy (at 12 Weeks) 77%Not ApplicableNot Applicable[1]

Table 2: Preclinical Studies of this compound on Cocaine Self-Administration in Primates

This compound Dose (i.v.)Effect on Cocaine Self-AdministrationDopamine Transporter (DAT) Occupancy
1 mg/kg Reduced26%[2]
3 mg/kg Eliminated53%[2]
10 mg/kg Not Applicable72%[2]
Experimental Protocols

Multicenter, Randomized, Placebo-Controlled Study of Long-Acting this compound

  • Objective: To determine the efficacy and tolerability of a long-acting intramuscular formulation of this compound (this compound Consta 394.2 mg) for treating cocaine-dependent patients.[1][3]

  • Study Design: A 12-week, multicenter, randomized, placebo-controlled trial.[1][3]

  • Participants: 2600 individuals aged 18 years or older with a DSM-5 diagnosis of cocaine use disorder.[1][3]

  • Intervention: Participants were randomized to receive a single intramuscular injection of either this compound Consta (394.2 mg) or a placebo, administered once for the 12-week study period.[1][3]

  • Primary Endpoint: The primary outcome was confirmed cocaine abstinence, defined as a negative urine drug test for cocaine and no self-reported use during weeks 5 through 12.[1][3]

  • Secondary Endpoints: Secondary measures included treatment retention and craving. A subset of 275 participants underwent PET imaging to measure central dopamine transporter receptor occupancy.[1]

Preclinical Cocaine Self-Administration Studies in Rhesus Monkeys

  • Objective: To evaluate the effect of this compound on cocaine self-administration behavior in non-human primates.

  • Study Design: Rhesus monkeys were trained to self-administer cocaine. The effect of intravenous this compound on the rate of cocaine-maintained responding was then assessed. In some studies, food-maintained responding was also measured to determine the selectivity of this compound's effect.

  • Intervention: Intravenous administration of this compound at doses of 1 mg/kg and 3 mg/kg.[4][5]

  • Primary Endpoint: Reduction or elimination of cocaine-maintained responding.[4][5]

Signaling Pathway and Experimental Workflow

The primary mechanism of this compound in treating cocaine dependence is its action as a potent and selective dopamine reuptake inhibitor.[6] It binds to the dopamine transporter (DAT) with a higher affinity than cocaine, thereby blocking the reuptake of dopamine from the synaptic cleft and leading to a modest increase in extracellular dopamine levels.[1][6] This action is thought to reduce the rewarding effects of cocaine and alleviate craving.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DA_Synapse Dopamine Dopamine->DA_Synapse Release DAT Dopamine Transporter This compound This compound This compound->DAT Blocks Cocaine Cocaine Cocaine->DAT Blocks DA_Synapse->DAT DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binds Reward_Signal Reward Signal DA_Receptor->Reward_Signal

Mechanism of this compound at the Dopamine Synapse

Start Enrollment Enroll Cocaine- Dependent Patients Start->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Vanoxerine_Arm Single i.m. Injection This compound Consta (394.2 mg) Randomization->Vanoxerine_Arm Placebo_Arm Single i.m. Injection Placebo Randomization->Placebo_Arm Follow_Up 12-Week Follow-up Vanoxerine_Arm->Follow_Up PET_Substudy PET Imaging for DAT Occupancy Vanoxerine_Arm->PET_Substudy Placebo_Arm->Follow_Up Primary_Endpoint Assess Cocaine Abstinence (Urine Test + Self-Report) Follow_Up->Primary_Endpoint Secondary_Endpoint Assess Treatment Retention and Craving Follow_Up->Secondary_Endpoint End Primary_Endpoint->End Secondary_Endpoint->End PET_Substudy->End

Workflow of the this compound Consta Clinical Trial

This compound for the Treatment of Atrial Fibrillation

This compound has also been evaluated for its antiarrhythmic properties, specifically for the pharmacological cardioversion of atrial fibrillation (AF) and atrial flutter (AFL). Its mechanism in this context involves the blockage of multiple cardiac ion channels.

Quantitative Efficacy Data

The tables below present the efficacy and safety data from key clinical trials of this compound for atrial fibrillation.

Table 3: Efficacy of this compound in the Phase IIb COR-ART Study

This compound Oral DoseConversion to Sinus Rhythm (at 4 hours)Conversion to Sinus Rhythm (at 24 hours)
Placebo 12.5%31.3%
200 mg 18.2%59.1%
300 mg 44.0%64.0%
400 mg 52.0%84.0%[7]

The conversion rates for the 300 mg and 400 mg doses were significantly higher than placebo at 4 hours, and all this compound doses were significantly more effective than placebo at 24 hours.[7]

Table 4: Efficacy and Safety of this compound in the Phase III RESTORE SR Study (Terminated Prematurely)

Outcome MeasureThis compound (400 mg)Placebop-value
Conversion to Sinus Rhythm (at 24 hours) 69% (18/26)20% (3/15)0.0024[8][9]
Primary Safety Endpoint 11.5% (3/26)0% (0/15)Not Reported

The primary safety endpoint was a composite of all-cause death, ventricular fibrillation/tachycardia requiring intervention, or torsades de pointes. All three events in the this compound arm were torsades de pointes in patients with underlying structural heart disease.[8][9]

Experimental Protocols

Phase IIb COR-ART Study

  • Objective: To assess single oral doses of this compound for the acute conversion of recent-onset, symptomatic atrial fibrillation and atrial flutter.[7]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[7]

  • Participants: 104 subjects with symptomatic AF/AFL for less than 7 days.[7]

  • Intervention: Participants were randomized to receive a single oral dose of this compound (200 mg, 300 mg, or 400 mg) or placebo.[7]

  • Primary Endpoint: Conversion to normal sinus rhythm, as monitored by Holter monitors for at least 24 hours.[7]

Phase III RESTORE SR Study

  • Objective: To evaluate the safety and efficacy of a single oral dose of this compound for the restoration of sinus rhythm in subjects with recent-onset AF or AFL.[8][9]

  • Study Design: A prospective, multinational, randomized, double-blind, placebo-controlled trial.[8]

  • Participants: The study enrolled 41 subjects before its premature termination. 66% of participants had structural heart disease.[8][9]

  • Intervention: Participants were randomized (2:1 allocation) to a single oral dose of this compound 400 mg or placebo.[8][9]

  • Primary Endpoint: Conversion to sinus rhythm through 24 hours.[8][9]

Signaling Pathway and Experimental Workflow

This compound's antiarrhythmic effect stems from its ability to block multiple cardiac ion channels, including the hERG (IKr) potassium channel, L-type calcium channels, and sodium channels.[5][6][8] This multi-channel blockade prolongs the cardiac action potential, which is thought to terminate reentrant circuits that sustain arrhythmias like atrial fibrillation.[5] Amiodarone is another antiarrhythmic drug that exhibits multi-ion channel blocking properties.[6][10]

cluster_cardiomyocyte Cardiomyocyte Membrane cluster_effect Cellular Effect This compound This compound IKr hERG (IKr) Potassium Channel This compound->IKr Blocks ICaL L-type Calcium Channel This compound->ICaL Blocks INa Sodium Channel This compound->INa Blocks AP_Prolongation Action Potential Prolongation IKr->AP_Prolongation ICaL->AP_Prolongation INa->AP_Prolongation Reentry_Termination Termination of Reentrant Circuits AP_Prolongation->Reentry_Termination Sinus_Rhythm Restoration of Normal Sinus Rhythm Reentry_Termination->Sinus_Rhythm

This compound's Multi-Ion Channel Blocking Mechanism

Start Enrollment Enroll Patients with Recent-Onset AF/AFL Start->Enrollment Randomization Randomization Enrollment->Randomization Vanoxerine_Arm Single Oral Dose This compound Randomization->Vanoxerine_Arm Placebo_Arm Single Oral Dose Placebo Randomization->Placebo_Arm Monitoring 24-hour Holter Monitoring Vanoxerine_Arm->Monitoring Placebo_Arm->Monitoring Efficacy_Endpoint Conversion to Normal Sinus Rhythm Monitoring->Efficacy_Endpoint Safety_Endpoint Adverse Events (e.g., Torsades de Pointes) Monitoring->Safety_Endpoint End Efficacy_Endpoint->End Safety_Endpoint->End

Workflow of Atrial Fibrillation Clinical Trials

References

A Comparative Meta-Analysis of Vanoxerine Clinical Trials for Cocaine Dependence and Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a meta-analysis of clinical trial data for Vanoxerine, a compound investigated for its therapeutic potential in both cocaine dependence and atrial fibrillation. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against alternative treatments, supported by available experimental data.

This compound for the Treatment of Cocaine Dependence

This compound, a potent and selective dopamine reuptake inhibitor (DRI), has been evaluated as a potential pharmacotherapy for cocaine use disorder. Its mechanism of action involves binding to the dopamine transporter (DAT) with a higher affinity than cocaine, leading to a gradual increase in synaptic dopamine levels without the euphoric rush associated with cocaine. This profile suggests its potential as a substitution therapy to reduce cocaine craving and use.

Comparison with Alternative Pharmacotherapies for Cocaine Dependence

Currently, there are no FDA-approved medications specifically for cocaine dependence, making the landscape of treatment primarily reliant on psychosocial interventions. However, several medications have been investigated off-label with varying degrees of success. This section compares the clinical trial data of a long-acting injectable formulation of this compound (this compound Consta) with other notable investigational treatments: disulfiram, modafinil, and topiramate.

Table 1: Efficacy and Safety of this compound and Alternatives for Cocaine Dependence

Drug Mechanism of Action Key Efficacy Findings Key Safety and Tolerability Findings Clinical Trial(s) Referenced
This compound Consta (394.2 mg) Dopamine Reuptake InhibitorIn a 12-week, multicenter, randomized, placebo-controlled trial (n=2600), complete cocaine abstinence was sustained by 72% of patients in the this compound group compared to 37% in the placebo group during weeks 5-12 (p < 0.0001)[1][2]. A significant reduction in cocaine craving was also observed[1][2].Adverse events were reported to be similar to placebo[2]. Development for cocaine dependence was previously halted due to QTc prolongation concerns in the context of cocaine use[3].Kadric et al., 2019[1][2][4]
Disulfiram Aldehyde Dehydrogenase Inhibitor; may increase aversive effects of cocaineA meta-analysis of 13 studies (n=1191) showed that disulfiram may increase the number of people who are abstinent at the end of treatment compared to placebo (RR 1.58)[5]. However, it may have little to no effect on the frequency and amount of cocaine use[5].Frequent side effects include headaches, fatigue, sleepiness, and anxiety. Mild interactions with alcohol were noted at doses ≤ 250 mg/day[6][7].Cochrane Review, 2023[5]
Modafinil Atypical Dopamine Reuptake InhibitorA meta-analysis of 11 studies (n=896) found no overall superiority of modafinil over placebo in achieving cocaine abstinence or treatment retention[8][9]. However, a subgroup analysis of studies in the US showed a significant increase in abstinence rates[8][9]. Some studies have shown a reduction in cocaine craving[10].Generally well-tolerated with a good safety profile. No significant difference in adverse events compared to placebo[8][9].Sangroula et al., 2017[8][9]
Topiramate Anticonvulsant; enhances GABAergic activity and antagonizes glutamate receptorsA meta-analysis of 10 studies showed a significant benefit of topiramate in promoting cocaine abstinence compared to control (RR 2.83)[1]. However, no significant difference was observed in craving reduction[1].The risk of adverse events was comparable to the control group[1].Systematic Review and Meta-analysis, 2024[1]
Experimental Protocols: this compound Consta for Cocaine Relapse Prevention

The pivotal study evaluating the long-acting injectable formulation of this compound was a 12-week, multicenter, randomized, placebo-controlled trial.

  • Participants: 2600 eligible adults (18 years or older) with a DSM-5 diagnosis of cocaine use disorder were enrolled across 17 hospital-based drug clinics in 15 countries[1][2][4].

  • Intervention: Participants were randomly assigned to receive either a single intramuscular injection of this compound Consta (394.2 mg) or a placebo injection, administered once for the 12-week study period[1][2][4].

  • Primary Endpoint: The primary outcome was confirmed cocaine abstinence, defined as a negative urine drug test for cocaine and no self-reported cocaine use during weeks 5 through 12[1][2][4].

  • Secondary Endpoints: These included the number of days in treatment, treatment retention, and changes in cocaine craving[1][2][4].

  • Pharmacokinetic and Pharmacodynamic Assessments: A subset of 275 participants was evaluated for central dopamine transporter occupancy using PET scans and plasma concentrations of this compound and its metabolite, 17-hydroxyl this compound[2].

Signaling Pathway and Experimental Workflow

Vanoxerine_Cocaine_Dependence cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 Packaging into vesicles DA_synapse DA->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D_receptors Dopamine Receptors DA_synapse->D_receptors Binding Reward_pathway Reward Pathway Activation D_receptors->Reward_pathway Signal Transduction Cocaine Cocaine Cocaine->DAT Blocks This compound This compound This compound->DAT Blocks (High Affinity)

Mechanism of this compound in Cocaine Dependence.

Vanoxerine_Cocaine_Trial_Workflow screening Patient Screening (n=2800) DSM-5 Cocaine Use Disorder enrollment Enrollment (n=2600) screening->enrollment randomization Randomization (1:1) enrollment->randomization treatment Treatment Arm (n=1300) Single IM Injection of This compound Consta (394.2 mg) randomization->treatment placebo Placebo Arm (n=1300) Single IM Placebo Injection randomization->placebo follow_up 12-Week Follow-up treatment->follow_up placebo->follow_up primary_endpoint Primary Endpoint Assessment (Weeks 5-12) Confirmed Cocaine Abstinence follow_up->primary_endpoint secondary_endpoints Secondary Endpoint Assessment - Treatment Retention - Craving Scores follow_up->secondary_endpoints pk_pd Pharmacokinetic/Pharmacodynamic Sub-study (n=275) - DAT Occupancy (PET) - Plasma Concentrations follow_up->pk_pd results Data Analysis and Results primary_endpoint->results secondary_endpoints->results pk_pd->results Vanoxerine_AF_Mechanism cluster_cardiomyocyte Cardiac Myocyte cluster_membrane Cell Membrane Na_channel Sodium Channel (INa) AP Action Potential Na_channel->AP Phase 0 Depolarization Ca_channel L-type Calcium Channel (ICa,L) Ca_channel->AP Phase 2 Plateau K_channel Potassium Channel (IKr/hERG) K_channel->AP Phase 3 Repolarization Contraction Myocyte Contraction AP->Contraction This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks This compound->K_channel Blocks Reentry Re-entrant Circuit (Atrial Fibrillation) This compound->Reentry Terminates RESTORE_SR_Workflow screening Patient Screening Recent-onset, symptomatic AF/AFL enrollment Enrollment (n=41) screening->enrollment randomization Randomization (2:1) enrollment->randomization treatment This compound Arm (n=26) Single Oral Dose (400 mg) randomization->treatment placebo Placebo Arm (n=15) Single Oral Placebo randomization->placebo monitoring 24-Hour Monitoring treatment->monitoring placebo->monitoring efficacy_endpoint Primary Efficacy Endpoint Conversion to Sinus Rhythm monitoring->efficacy_endpoint safety_endpoint Primary Safety Endpoint (Death, VT/VF, TdP) monitoring->safety_endpoint termination Trial Prematurely Terminated (Safety Concerns) safety_endpoint->termination

References

A Comparative Analysis of the Stimulant Properties of Vanoxerine and Methylphenidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stimulant properties of Vanoxerine (GBR-12909) and methylphenidate, focusing on their mechanisms of action, receptor binding affinities, and effects on locomotor activity. The information is compiled from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.

Mechanism of Action and Pharmacological Profile

Both this compound and methylphenidate exert their stimulant effects primarily by modulating monoamine neurotransmitter levels in the synaptic cleft, though their selectivity and potency differ significantly.

This compound is a potent and highly selective dopamine reuptake inhibitor (DRI). It binds to the dopamine transporter (DAT) with high affinity, effectively blocking the reuptake of dopamine from the synapse and leading to an increase in extracellular dopamine concentrations. Notably, this compound exhibits a slower dissociation rate from the DAT compared to other DRIs like cocaine.[1][2] It has a significantly lower affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), making it a more specific dopaminergic agent.[3]

Methylphenidate is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] It blocks both DAT and NET, thereby increasing the synaptic concentrations of both dopamine and norepinephrine.[4] The d-threo enantiomer of methylphenidate is the more pharmacologically active isomer, showing higher affinity for both DAT and NET compared to the l-threo enantiomer.[4] Its affinity for the serotonin transporter is negligible at clinically relevant doses.[5]

Quantitative Comparison of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki or IC50 values) of this compound and methylphenidate for the dopamine, norepinephrine, and serotonin transporters. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Dopamine Transporter (DAT) Binding Affinity

CompoundSpecies/Cell LineLigandKi (nM)IC50 (nM)Reference(s)
This compoundHuman-1-[3]
d-threo-MethylphenidateRat Brain Membranes[3H]WIN 35,428-33[4]
l-threo-MethylphenidateRat Brain Membranes[3H]WIN 35,428-540[4]
Racemic MethylphenidateHuman/Canine Kidney Cells--34[4]

Table 2: Norepinephrine Transporter (NET) Binding Affinity

CompoundSpecies/Cell LineLigandKi (nM)IC50 (nM)Reference(s)
This compound-->100-fold lower than DAT-[3]
d-threo-MethylphenidateRat Brain Membranes[3H]nisoxetine-244[4]
l-threo-MethylphenidateRat Brain Membranes[3H]nisoxetine-5100[4]
Racemic MethylphenidateHuman/Canine Kidney Cells--339[4]

Table 3: Serotonin Transporter (SERT) Binding Affinity

CompoundSpecies/Cell LineLigandKi (nM)IC50 (nM)Reference(s)
This compound-->100-fold lower than DAT-[3]
d-threo-MethylphenidateRat Brain Membranes[3H]paroxetine->50,000[4]
l-threo-MethylphenidateRat Brain Membranes[3H]paroxetine->50,000[4]
Racemic MethylphenidateHuman/Canine Kidney Cells-->10,000[4]

Effects on Locomotor Activity

Stimulant properties are often assessed by measuring changes in locomotor activity in animal models.

This compound has been described as having only mild stimulant effects.[6] This is attributed to its combined effect of potent dopamine reuptake inhibition and a simultaneous inhibition of dopamine release.[6]

Methylphenidate has a more pronounced, dose-dependent effect on locomotor activity. Studies in rodents have shown that methylphenidate can either increase or decrease locomotor activity depending on the dose and the baseline activity level of the animal.[3][7] Chronic administration of methylphenidate has been shown to elevate locomotor activity, but without the development of tolerance or sensitization that is observed with cocaine.[7]

Signaling Pathways

The increase in synaptic dopamine and norepinephrine by this compound and methylphenidate, respectively, leads to the activation of downstream signaling pathways mediated by dopamine and adrenergic receptors.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage DAT Dopamine Transporter (DAT) Synaptic Cleft DAT->Synaptic Cleft Reuptake Synaptic Vesicle->Synaptic Cleft Release D1R D1/D5 Receptor Synaptic Cleft->D1R D2R D2/D3/D4 Receptor Synaptic Cleft->D2R Gs Gs D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act DARPP32 DARPP-32 PKA_act->DARPP32 Phosphorylation CREB_stim ↑ CREB PKA_act->CREB_stim Phosphorylation PP1 PP-1 DARPP32->PP1 Inhibition ERK ERK PP1->ERK Dephosphorylation (Inhibited) Gi Gi D2R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib Akt Akt Gi->Akt Activation cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA cAMP_dec->PKA_inhib CREB_inhib ↓ CREB PKA_inhib->CREB_inhib GSK3b GSK-3β Akt->GSK3b Inhibition This compound This compound This compound->DAT Inhibits Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits

Caption: Dopamine signaling pathways affected by this compound and methylphenidate.

Norepinephrine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_alpha α-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling Norepinephrine Norepinephrine VMAT2_NE VMAT2 Norepinephrine->VMAT2_NE Packaging Synaptic Vesicle_NE Synaptic Vesicle_NE VMAT2_NE->Synaptic Vesicle_NE Storage NET Norepinephrine Transporter (NET) Synaptic Cleft_NE NET->Synaptic Cleft_NE Reuptake Synaptic Vesicle_NE->Synaptic Cleft_NE Release alpha1 α1 Receptor Synaptic Cleft_NE->alpha1 alpha2 α2 Receptor Synaptic Cleft_NE->alpha2 beta β1/β2/β3 Receptor Synaptic Cleft_NE->beta Gq Gq alpha1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Gi_alpha Gi alpha2->Gi_alpha AC_inhib_alpha Adenylyl Cyclase Gi_alpha->AC_inhib_alpha cAMP_dec_alpha ↓ cAMP AC_inhib_alpha->cAMP_dec_alpha Gs_beta Gs beta->Gs_beta AC_stim_beta Adenylyl Cyclase Gs_beta->AC_stim_beta cAMP_inc_beta ↑ cAMP AC_stim_beta->cAMP_inc_beta PKA PKA cAMP_inc_beta->PKA CREB CREB PKA->CREB Methylphenidate_NE Methylphenidate Methylphenidate_NE->NET Inhibits

Caption: Norepinephrine signaling pathways affected by methylphenidate.

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a compound for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rodent DAT, NET, or SERT, or from specific brain regions (e.g., striatum for DAT, frontal cortex for NET).

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT) and varying concentrations of the test compound (this compound or methylphenidate).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Rodent Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of a compound on spontaneous locomotor activity in rodents.

Methodology:

  • Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

  • Habituation: Animals (e.g., rats or mice) are individually placed in the activity chambers for a period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.

  • Drug Administration: Following habituation, animals are administered the test compound (this compound or methylphenidate) or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Data Recording: Locomotor activity is recorded for a set period (e.g., 60-120 minutes) immediately following drug administration.

  • Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are quantified and compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

Summary and Conclusion

This compound and methylphenidate are both central nervous system stimulants that function by inhibiting monoamine reuptake, yet they exhibit distinct pharmacological profiles. This compound is a highly potent and selective dopamine reuptake inhibitor with minimal effects on norepinephrine and serotonin transporters. In contrast, methylphenidate is a dual norepinephrine-dopamine reuptake inhibitor. These differences in receptor affinity and selectivity likely underlie their varying stimulant properties, with methylphenidate generally producing more robust increases in locomotor activity. The detailed understanding of their mechanisms of action and downstream signaling pathways is crucial for the development of novel therapeutics with improved efficacy and safety profiles. Further head-to-head comparative studies under identical experimental conditions would be beneficial to more definitively delineate the subtle differences in their stimulant properties.

References

Vanoxerine Shows Promise in Preclinical Cancer Xenograft Models, Outperforming Standard Chemotherapy in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

New research indicates that Vanoxerine, a drug originally investigated for cocaine addiction, demonstrates significant anti-cancer properties in xenograft models of colorectal and hepatocellular carcinoma. In a head-to-head comparison in a hepatocellular carcinoma model, this compound not only showed comparable efficacy to the standard chemotherapy agent 5-Fluorouracil (5-FU) but also exhibited a synergistic effect when used in combination.

This compound, a dopamine reuptake inhibitor, is being repurposed as a potential anti-cancer therapeutic. Recent preclinical studies have validated its efficacy in mouse xenograft models, providing a foundation for further investigation. This guide compares the performance of this compound in colorectal and hepatocellular carcinoma models, presenting the supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Colorectal Cancer (CRC): Targeting Cancer Stem Cells

In patient-derived xenograft (PDX) models of colorectal cancer, this compound has been shown to suppress cancer stem cell (CSC) functions.[1][2][3] The proposed mechanism involves the inhibition of the dopamine transporter (DAT), which leads to the downregulation of the G9a histone methyltransferase. This, in turn, reactivates endogenous transposable elements, making the tumors more susceptible to the immune system and increasing the infiltration of tumor-infiltrating lymphocytes.[1][4]

The signaling pathway is understood to be initiated by the downregulation of Akt signaling, which subsequently reduces the recruitment of the transcription factor Nur77 to the promoter of EHMT2 (the gene encoding G9a).[1]

While qualitative outcomes have been described, specific quantitative data on tumor volume and weight from these colorectal cancer xenograft studies are not yet publicly available in detail.

Hepatocellular Carcinoma (HCC): A Direct Comparison with 5-Fluorouracil

In a xenograft model using Huh7 human hepatocellular carcinoma cells in BALB/C nude mice, this compound dihydrochloride demonstrated potent anti-tumor activity. The study directly compared this compound to 5-FU, a commonly used chemotherapeutic agent for HCC.

Quantitative Data Summary
Treatment GroupDosageAdministrationMean Final Tumor Weight (g)Tumor Inhibition Rate (%)
Control (PBS)-i.p. daily for 21 days~1.00
This compound40 mg/kgi.p. daily for 21 days~0.460
5-Fluorouracil (5-FU)10 mg/kgi.p. daily for 21 days~0.4555
This compound + 5-FU40 mg/kg + 10 mg/kgi.p. daily for 21 days~0.280

Note: The tumor weight values are approximated from graphical data presented in the source study. The study reported a significant anti-tumor activity (p < 0.05) for this compound compared to the control and a synergistic effect for the combination therapy.

The data indicates that this compound at a 40 mg/kg dose was slightly more effective than 5-FU at a 10 mg/kg dose in inhibiting tumor growth. The combination of both drugs resulted in a significantly higher tumor inhibition rate, suggesting a synergistic relationship.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental setups, the following diagrams are provided.

Vanoxerine_CRC_Signaling_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT inhibits Akt Akt Signaling DAT->Akt downregulates Nur77 Nur77 Akt->Nur77 reduces recruitment of G9a G9a (EHMT2) Expression Nur77->G9a inhibits CSC Cancer Stem Cell Functions G9a->CSC suppresses Immunity Anti-Tumor Immunity G9a->Immunity enhances

This compound's signaling pathway in colorectal cancer.

Vanoxerine_HCC_Signaling_Pathway This compound This compound dihydrochloride CDK2 CDK2 This compound->CDK2 inhibits CDK4 CDK4 This compound->CDK4 inhibits CDK6 CDK6 This compound->CDK6 inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycle G1-S Phase Transition CDK2->CellCycle promotes CDK4->CellCycle promotes CDK6->CellCycle promotes

This compound's mechanism as a CDK2/4/6 inhibitor in HCC.

Xenograft_Experimental_Workflow cluster_crc Colorectal Cancer (PDX) cluster_hcc Hepatocellular Carcinoma (CDX) CRC_Tumor Patient Tumor Tissue CRC_Implant Implantation into Immunodeficient Mice CRC_Tumor->CRC_Implant CRC_Treatment This compound Treatment CRC_Implant->CRC_Treatment CRC_Analysis Tumor Growth Analysis CRC_Treatment->CRC_Analysis HCC_Cells Huh7 Cell Culture HCC_Implant Subcutaneous Injection into Nude Mice HCC_Cells->HCC_Implant HCC_Treatment Treatment Groups: - Control - this compound - 5-FU - Combination HCC_Implant->HCC_Treatment HCC_Analysis Tumor Volume & Weight Measurement HCC_Treatment->HCC_Analysis

Comparative experimental workflows for xenograft models.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model for Colorectal Cancer

A general protocol for the establishment of colorectal cancer PDX models involves the following steps:

  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of colorectal carcinoma.

  • Implantation: A small fragment of the viable tumor tissue is surgically implanted subcutaneously into the flank of an immunocompromised mouse (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The grown tumors are then harvested and can be serially passaged into new cohorts of mice for expansion.

  • Drug Administration: Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered according to the specific study design (dosage and schedule not specified in the reviewed literature).

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as a measure of toxicity. The study is concluded when tumors reach a predetermined endpoint, and tumors are excised for weight measurement and further analysis.

Cell Line-Derived Xenograft (CDX) Model for Hepatocellular Carcinoma

The following protocol was employed in the study comparing this compound and 5-FU:

  • Cell Culture: Human hepatocellular carcinoma Huh7 cells are cultured in appropriate media until they reach the desired confluence for injection.

  • Animal Model: Six- to eight-week-old male BALB/C nude mice are used for the study.

  • Cell Implantation: A suspension of 5 x 10⁶ Huh7 cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a volume of approximately 100 mm³. The mice are then randomly divided into four treatment groups (n=6 per group):

    • Control (daily intraperitoneal injection of PBS)

    • This compound dihydrochloride (daily intraperitoneal injection of 40 mg/kg)

    • 5-Fluorouracil (daily intraperitoneal injection of 10 mg/kg)

    • Combination (daily intraperitoneal injections of this compound at 40 mg/kg and 5-FU at 10 mg/kg)

  • Treatment and Monitoring: The treatments are administered for 21 consecutive days. Tumor volume is measured every three days using the formula: (length × width²) / 2. Body weight is also monitored.

  • Endpoint and Analysis: At the end of the 21-day treatment period, the mice are euthanized, and the tumors are excised and weighed.

References

A Comparative Analysis of Vanoxerine and Its Analogs: Potency at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of Vanoxerine (GBR-12909) and its key analogs. The information presented herein is intended to support research and development efforts in neuropharmacology and related fields. We will delve into the quantitative binding affinities, experimental methodologies, and the underlying mechanism of action of these compounds.

Comparative Potency at Monoamine Transporters

This compound and its analogs are primarily recognized for their high affinity for the dopamine transporter (DAT), which underlies their potential therapeutic applications. The following table summarizes the binding affinities (Ki in nM) and inhibition constants (IC50 in nM) for this compound and a selection of its analogs at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data allows for a direct comparison of their potency and selectivity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)Reference
This compound (GBR-12909) 1 - 9[1][2][3]126[4]>100[3]3.7 - 71[5][6][1][2][3][4][5][6]
GBR-12935 1.08 - 5.5[7][8]940[9]310[9]42.2[6][6][7][8][9]
AHN 1-055 11.8326061071[5][6][4][5][6]
JHW 007 4.21 - 24.6[4][10]13501670-[4][10]
DBL-583 Data not availableData not availableData not available-

Note: Data is compiled from multiple sources and experimental conditions may vary.

Mechanism of Action: Dopamine Reuptake Inhibition

This compound and its analogs exert their effects by acting as potent and selective inhibitors of the dopamine transporter. By binding to DAT, these compounds block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. The high affinity of these compounds for DAT contributes to their potent pharmacological effects.

Dopamine_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binds to DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Dopamine Release This compound This compound This compound->DAT Inhibits

Mechanism of this compound at the Dopamine Transporter.

Experimental Protocols

The determination of binding affinities for this compound and its analogs is crucial for understanding their potency. A standard method employed is the in vitro radioligand binding assay.

Protocol: In Vitro Dopamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.

Materials:

  • Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT)

  • Tissue Preparation: Rat striatal tissue homogenate (a brain region rich in dopamine transporters)

  • Test Compounds: this compound and its analogs

  • Non-specific binding control: Cocaine or a similar high-concentration DAT inhibitor

  • Buffers: Sucrose phosphate buffer

  • Equipment: Homogenizer, centrifuge, scintillation counter, filter plates

Procedure:

  • Tissue Preparation:

    • Dissect striata from rat brains on ice.

    • Homogenize the tissue in ice-cold sucrose phosphate buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer to a specific protein concentration.

  • Binding Assay:

    • In assay tubes, combine the prepared tissue homogenate, a fixed concentration of [3H]WIN 35,428, and varying concentrations of the test compound (this compound or its analogs).

    • For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of a known DAT inhibitor (e.g., cocaine) instead of the test compound.

    • Incubate the tubes on ice for a specified period (e.g., 2 hours) to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

This detailed protocol provides a framework for the consistent and accurate determination of the binding potencies of novel compounds targeting the dopamine transporter.

Conclusion

This compound and its analogs represent a class of potent dopamine reuptake inhibitors with varying degrees of selectivity. The data presented in this guide highlights the high affinity of these compounds for the dopamine transporter. The provided experimental protocol offers a standardized method for evaluating the potency of new chemical entities in this class. Further research into the structure-activity relationships of these analogs will be instrumental in the development of more selective and efficacious therapeutic agents for a range of neurological and psychiatric disorders.

References

Assessing the Translational Validity of Vanoxerine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the translational validity of Vanoxerine across multiple therapeutic areas. By presenting preclinical animal model data alongside comparisons with alternative treatments, this document aims to inform future research and development decisions.

Executive Summary

This compound (GBR-12909) is a piperazine derivative with a multifaceted pharmacological profile, acting primarily as a potent and selective dopamine reuptake inhibitor (DRI).[1][2] It also exhibits significant activity as a multi-ion channel blocker, affecting hERG potassium channels as well as sodium and calcium channels.[1][3][4] Initially investigated for depression and Parkinson's disease, its development has more recently focused on cocaine addiction, atrial fibrillation, and oncology. This guide assesses the preclinical evidence supporting these therapeutic applications, providing a comparative analysis against relevant alternative compounds and detailing the experimental models used to generate these data.

Cocaine Addiction

This compound has been evaluated as a potential pharmacotherapy for cocaine dependence, leveraging its high affinity for the dopamine transporter (DAT) to reduce cocaine self-administration.[2] Preclinical studies in both rodent and primate models have demonstrated this compound's ability to decrease cocaine-seeking behavior.

Comparative Efficacy in Animal Models of Cocaine Self-Administration
Animal ModelTreatmentDoseOutcomeReference
Rhesus MonkeysThis compound1 mg/kg (i.v.)Selective reduction in cocaine self-administration[2][5]
Rhesus MonkeysThis compound3 mg/kg (i.v.)Elimination of cocaine self-administration[2][5]
Rhesus MonkeysDBL-583 (this compound analog)Single injection80% decrease in cocaine-maintained responding for up to 30 days[2]
RatsThis compoundNot specifiedDose-dependent decrease in cocaine self-administration
Experimental Protocol: Cocaine Self-Administration in Rats

This protocol outlines a standard procedure for assessing the reinforcing effects of cocaine and the efficacy of potential therapeutic agents like this compound.[6][7]

  • Animal Subjects: Male Wistar or Sprague-Dawley rats are commonly used.

  • Surgical Implantation: Rats are anesthetized and a chronic indwelling catheter is surgically implanted into the jugular vein, exiting dorsally between the scapulae.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the rat's catheter.

  • Acquisition of Self-Administration:

    • Rats are placed in the operant chambers for daily sessions (e.g., 2-6 hours).

    • Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.25-1.0 mg/kg/infusion) and the illumination of a cue light.

    • Pressing the "inactive" lever has no programmed consequences.

    • Training continues until a stable baseline of responding is established.

  • Treatment and Testing:

    • Once stable self-administration is achieved, animals are pre-treated with this compound or a vehicle control at various time points before the self-administration session.

    • The number of lever presses and cocaine infusions are recorded and compared between treatment groups.

Experimental Workflow: Cocaine Self-Administration Study

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase animal_prep Animal Preparation (Rat) surgery Catheter Implantation (Jugular Vein) animal_prep->surgery recovery Surgical Recovery surgery->recovery habituation Habituation to Operant Chamber recovery->habituation training Cocaine Self-Administration Training (FR3 Schedule) habituation->training baseline Establish Stable Baseline Responding training->baseline treatment Pre-treatment (this compound or Vehicle) baseline->treatment testing Cocaine Self-Administration Session treatment->testing data_collection Data Collection (Lever Presses, Infusions) testing->data_collection data_analysis Data Analysis and Comparison data_collection->data_analysis

Workflow for a typical cocaine self-administration experiment.

Atrial Fibrillation

This compound's potent blockade of multiple cardiac ion channels (hERG, sodium, and calcium) gives it antiarrhythmic properties similar to amiodarone, a commonly used drug for atrial fibrillation (AF).[3][4][8] Preclinical studies in a canine model of AF have shown promise for this compound in terminating and preventing atrial tachyarrhythmias.[9]

Comparative Efficacy in a Canine Model of Atrial Fibrillation
Animal ModelTreatmentOutcomeReference
Canine Sterile PericarditisOral this compoundTerminated induced atrial flutter (AFL) and prevented reinduction in 4/4 dogs. Prevented reinduction of atrial fibrillation (AF) in 1/1 dog.[9]
Canine Isolated AtriaAmiodaroneTerminated acetylcholine-induced AF in 4/5 atria.[10]
Canine Atrial Flutter ModelDofetilideTerminated atrial flutter in 7/7 dogs.
Experimental Protocol: Canine Sterile Pericarditis Model of Atrial Fibrillation

This model is used to create a substrate for inducible, sustained atrial tachyarrhythmias, mimicking some aspects of postoperative AF.[11][12][13][14][15]

  • Animal Subjects: Adult mongrel dogs are typically used.

  • Surgical Procedure:

    • Under general anesthesia, a right thoracotomy is performed.

    • The pericardium is opened, and sterile talc is applied to the atrial surfaces to induce sterile pericarditis.

    • Pacing and recording electrodes are sutured to the right and left atria.

  • Electrophysiological Study:

    • 2-4 days post-surgery, electrophysiological studies are performed.

    • Atrial fibrillation or flutter is induced via rapid atrial pacing.

  • Drug Administration and Monitoring:

    • Once sustained arrhythmia is induced, this compound or a comparator drug is administered (e.g., orally or intravenously).

    • Continuous ECG and intracardiac electrograms are recorded to monitor for termination of the arrhythmia.

    • Attempts to reinduce the arrhythmia are made post-drug administration to assess for prophylactic efficacy.

Signaling Pathway: this compound's Multi-Ion Channel Blockade in Cardiomyocytes

G cluster_cell Cardiac Myocyte cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound hERG hERG (IKr) Potassium Channel This compound->hERG Blocks Na_channel Voltage-Gated Sodium Channel This compound->Na_channel Blocks Ca_channel L-type Calcium Channel This compound->Ca_channel Blocks prolong_ap Prolongation of Action Potential hERG->prolong_ap Na_channel->prolong_ap Ca_channel->prolong_ap prevent_reentry Prevention of Reentrant Circuits prolong_ap->prevent_reentry terminate_af Termination of Atrial Fibrillation/Flutter prevent_reentry->terminate_af

This compound's mechanism of action in cardiac myocytes.

Hepatocellular Carcinoma

More recently, this compound has been identified as a potential therapeutic for hepatocellular carcinoma (HCC) due to its activity as a CDK2/4/6 triple-inhibitor, which is independent of its dopamine transporter inhibition.[16] Preclinical studies in a mouse xenograft model have demonstrated its anti-tumor effects.

Comparative Efficacy in a Mouse Xenograft Model of Hepatocellular Carcinoma
Animal ModelTreatmentDoseOutcome (vs. Control)Reference
BALB/c Nude Mice with Huh7 XenograftsThis compound40 mg/kg (i.p., daily)Significant reduction in tumor weight and volume[16]
BALB/c Nude Mice with Huh7 Xenografts5-Fluorouracil (5-FU)10 mg/kg (i.p., daily)Significant reduction in tumor weight and volume, comparable to this compound[16]
BALB/c Nude Mice with Huh7 XenograftsPalbociclibNot specifiedSignificant tumor-suppressive activity[17][18][19]
BALB/c Nude Mice with Huh7 XenograftsThis compound + 5-FU40 mg/kg + 10 mg/kgSynergistic anti-tumor effect, greater than either agent alone[16]
Experimental Protocol: Hepatocellular Carcinoma Xenograft in Nude Mice

This model is widely used to assess the in vivo efficacy of anti-cancer compounds.[20][21][22][23]

  • Cell Culture: Human hepatocellular carcinoma cells (e.g., Huh7) are cultured in appropriate media.

  • Animal Subjects: Immunocompromised mice (e.g., BALB/c nude mice, 4-5 weeks old) are used.

  • Tumor Implantation:

    • A suspension of Huh7 cells (e.g., 1 x 10^6 cells in PBS) is injected subcutaneously into the flank of each mouse.

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

  • Treatment:

    • Once tumors reach a specified volume (e.g., 80-100 mm³), mice are randomized into treatment and control groups.

    • This compound, comparator drugs (e.g., 5-FU, Palbociclib), or vehicle are administered according to the specified dosing schedule (e.g., daily intraperitoneal injections for 21 days).

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized.

    • Tumors are excised, weighed, and their volume is calculated.

    • Tumor tissue may be used for further analysis (e.g., immunohistochemistry).

Logical Relationship: this compound's Anti-Tumor Mechanism in HCC

G This compound This compound cdk2_4_6 CDK2/4/6 This compound->cdk2_4_6 Inhibits g1_arrest G1 Cell Cycle Arrest cdk2_4_6->g1_arrest Leads to apoptosis Induction of Apoptosis cdk2_4_6->apoptosis Leads to tumor_suppression Tumor Growth Suppression g1_arrest->tumor_suppression apoptosis->tumor_suppression

This compound's proposed mechanism in hepatocellular carcinoma.

Conclusion

The preclinical data for this compound demonstrate its potential across a range of therapeutic indications, each stemming from distinct mechanisms of action. In cocaine addiction, its potent dopamine reuptake inhibition shows promise in reducing drug-seeking behavior. For atrial fibrillation, its multi-ion channel blocking properties provide a strong rationale for its antiarrhythmic effects. In hepatocellular carcinoma, its newly identified role as a CDK2/4/6 inhibitor opens a novel avenue for its application in oncology.

While the translational validity is supported by positive outcomes in relevant animal models, further research is warranted. Direct, head-to-head comparative studies with current standard-of-care treatments in these preclinical models would provide a more definitive assessment of this compound's potential clinical utility. The detailed protocols and comparative data presented in this guide are intended to facilitate the design of such future studies and to aid in the continued evaluation of this compound as a therapeutic candidate.

References

Independent Verification of Vanoxerine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently verified mechanisms of action for Vanoxerine (GBR-12909), contrasting its performance with alternative compounds. The information is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Primary Mechanism of Action: Dopamine Transporter (DAT) Inhibition

This compound is a potent and selective dopamine reuptake inhibitor (DRI). It binds with high affinity to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of this neurotransmitter. This primary mechanism has been extensively studied as a potential treatment for cocaine dependence, as this compound exhibits a significantly higher affinity for the DAT than cocaine.

Unlike typical DRIs such as cocaine, this compound produces only mild stimulant effects. This is attributed to a dual action: while it potently inhibits dopamine reuptake, it also appears to inhibit dopamine release, resulting in a more modest net increase in synaptic dopamine levels. Kinetic studies reveal that this compound has a slower onset and longer duration of action at the DAT compared to cocaine.

Comparative Analysis of Dopamine Transporter Inhibition

The following table summarizes the binding affinities and uptake inhibition potencies of this compound and other relevant compounds at the dopamine transporter.

CompoundBinding Affinity (Ki) for DATDopamine Uptake Inhibition (IC50)Transporter SelectivityReference(s)
This compound (GBR-12909) 1 - 9 nM1 - 6 nM>100-fold vs. NET and SERT
GBR-12935 Nearly identical to this compound1 - 6 nMPotent and selective for DAT
Cocaine ~100 - 250 nM~350 nMAlso inhibits NET and SERT
WIN 35,428 (β-CFT) High affinity (nM range)Potent DAT inhibitorSelective for DAT
Benztropine 27.6 nM46 nMAtypical DRI
Bupropion ~526 nMWeak DAT inhibitorAlso inhibits NET

Data compiled from multiple sources; values can vary based on experimental conditions. NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

Dopaminergic Synapse Signaling Pathway

The diagram below illustrates the mechanism of dopamine reuptake inhibition at a presynaptic terminal.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->DA_vesicle Packaging DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Postsynaptic Signaling DA_receptor->Signal This compound This compound This compound->DAT Inhibition

Caption: this compound blocks the dopamine transporter (DAT).

Secondary Mechanisms: Cardiac Ion Channel Blockade

Independent verification has established that this compound is a potent multi-channel blocker of cardiac ion channels, a mechanism that underpins its investigation as an antiarrhythmic agent. This profile is distinct from many other DRIs and is a critical consideration in its pharmacological assessment.

  • hERG (IKr) Potassium Channels: this compound is an exceptionally potent blocker of the hERG potassium channel, which is crucial for cardiac repolarization.

  • Sodium (INa) and L-type Calcium (ICa,L) Channels: It also blocks cardiac sodium and L-type calcium channels, particularly at higher stimulation frequencies (a property known as frequency-dependent block).

This multi-channel blockade resembles the effects of the established antiarrhythmic drug amiodarone, though this compound has a different chemical structure and lacks amiodarone's characteristic toxic effects.

Comparative Analysis of Cardiac Ion Channel Inhibition
Ion ChannelThis compound (IC50)Amiodarone (IC50)SignificanceReference(s)
hERG (IKr) 0.84 nM~1.3 µMPotent blockade contributes to action potential prolongation.
hNaV1.5 (Peak INa) ~0.6 µM (at 1 Hz)~1.9 µMFrequency-dependent block helps control rapid heart rates.
CaV1.2 (ICa,L) ~0.3 µM (at 1 Hz)~3.8 µMContributes to antiarrhythmic effects.
Cardiac Action Potential Workflow

The following diagram shows the phases of the cardiac ventricular action potential and the ion channels inhibited by this compound.

cluster_AP Ventricular Action Potential cluster_channels Key Ion Channels Phase 0\n(Depolarization) Phase 0 (Depolarization) Phase 1\n(Early Repol.) Phase 1 (Early Repol.) Phase 0\n(Depolarization)->Phase 1\n(Early Repol.) Phase 2\n(Plateau) Phase 2 (Plateau) Phase 1\n(Early Repol.)->Phase 2\n(Plateau) Phase 3\n(Repolarization) Phase 3 (Repolarization) Phase 2\n(Plateau)->Phase 3\n(Repolarization) Phase 4\n(Resting) Phase 4 (Resting) Phase 3\n(Repolarization)->Phase 4\n(Resting) INa INa (Sodium) INa->Phase 0\n(Depolarization) Drives ICaL ICa,L (Calcium) ICaL->Phase 2\n(Plateau) Maintains IKr IKr (hERG K+) IKr->Phase 3\n(Repolarization) Drives This compound This compound This compound->INa Blocks This compound->ICaL Blocks This compound->IKr Blocks

Caption: this compound's inhibition of key cardiac ion channels.

Other Investigated Mechanisms of Action

While less characterized than its primary DAT and ion channel activities, research has pointed to additional targets:

  • Sigma Receptors: this compound is a potent sigma ligand, although the functional consequence of this activity is not fully elucidated.

  • Nicotinic Acetylcholine Receptors: Some studies suggest it may act as an antagonist at these receptors.

  • Anti-Cancer Activity: Recent, preclinical research has identified novel mechanisms, including the inhibition of cyclin-dependent kinases (CDK2/4/6) in hepatocellular carcinoma and the suppression of cancer stem cell functions via downregulation of the epigenetic regulator G9a. These findings are preliminary and require further independent verification.

Experimental Protocols

Detailed methodologies are provided for key assays used to verify this compound's mechanism of action.

A. Radioligand Binding Assay for Dopamine Transporter Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the DAT.

Methodology:

  • Tissue Preparation: Striatal tissue from rodent brains is homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing cell membranes (synaptosomes) is resuspended.

  • Assay Incubation: A fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [³H]GBR-12935) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT blocker (e.g., mazindol). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Synaptosomal Dopamine Uptake Assay

Objective: To measure the functional inhibition of dopamine uptake by this compound.

Methodology:

  • Synaptosome Preparation: Fresh brain striatal tissue is homogenized and subjected to centrifugation to prepare a crude synaptosomal fraction.

  • Pre-incubation: Synaptosomes are pre-incubated for a short period (e.g., 10 minutes) at 37°C with various concentrations of this compound or a vehicle control.

  • Uptake Initiation: The uptake reaction is initiated by adding a low concentration of [³H]dopamine.

  • Uptake Termination: After a brief incubation period (e.g., 5 minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]dopamine taken up by the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is measured in parallel incubations at 0-4°C. The IC50 value is determined by plotting the percentage inhibition of specific dopamine uptake against the concentration of this compound.

C. Whole-Cell Patch Clamp Electrophysiology for hERG Channel Analysis

Objective: To measure the direct blocking effect of this compound on the hERG potassium channel.

Methodology:

  • Cell Culture: A stable cell line overexpressing the hERG channel (e.g., HEK-293 cells) is cultured under standard conditions.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."

  • Drug Application: After obtaining a stable baseline recording, this compound is applied to the cell via a perfusion system at increasing concentrations.

  • Data Acquisition and Analysis: The peak tail current is measured before and after the application of each drug concentration. The percentage of current inhibition is calculated for each concentration, and a concentration-response curve is generated to determine the IC50 value.

Experimental Workflow Diagram

cluster_binding Binding Assay cluster_uptake Uptake Assay cluster_epys Patch Clamp B1 Prepare Striatal Membranes B2 Incubate with [3H]Ligand + this compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 Result1 Calculate Ki B4->Result1 U1 Prepare Synaptosomes U2 Pre-incubate with This compound U1->U2 U3 Add [3H]Dopamine U2->U3 U4 Filter & Count U3->U4 Result2 Calculate IC50 (Functional) U4->Result2 E1 Culture hERG- expressing Cells E2 Establish Whole-Cell Configuration E1->E2 E3 Apply Voltage Protocol & Perfuse This compound E2->E3 E4 Record Ion Currents E3->E4 Result3 Calculate IC50 (Channel Block) E4->Result3

Caption: Workflow for key in vitro verification experiments.

Safety Operating Guide

Proper Disposal Procedures for Vanoxerine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Vanoxerine (also known as GBR-12909), a potent and selective dopamine reuptake inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

This compound Identification and Properties

This compound is a piperazine derivative investigated for various pharmacological applications.[1] Understanding its chemical and physical properties is fundamental to safe handling.

PropertyValueSource(s)
IUPAC Name 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine[1][2]
Synonyms GBR-12909, this compound dihydrochloride[3][4][5]
CAS Number 67469-69-6 (free base), 67469-78-7 (dihydrochloride)[2][5]
Molecular Formula C₂₈H₃₂F₂N₂O[2]
Molecular Weight 450.56 g/mol (free base), 523.49 g/mol (dihydrochloride)[3][6]
Dopamine Uptake Kᵢ 1 nM[4]

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[5][6]

GHS Hazard Classification:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).[5][6]

  • Skin Irritation (Category 2): Causes skin irritation (H315).[5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[5]

  • Respiratory Irritation (Category 3): May cause respiratory irritation (H335).[5]

  • Aquatic Hazard (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects (H410).[6]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[5]

  • Body Protection: Wear a lab coat or other protective clothing.[5]

  • Respiratory Protection: If dusts are generated, a respirator is required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage. Do not allow the chemical to enter drains or water courses.[5]

  • PPE: Don full personal protective equipment as described above before approaching the spill.

  • Clean-up:

    • Solid Spills: Carefully sweep or scoop up the material, avoiding dust generation. Place into a suitable, labeled container for disposal.

    • Liquid Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.

This compound Disposal Procedures

Due to its toxicity profile, particularly its high toxicity to aquatic life, this compound must be disposed of as hazardous chemical waste.[6] Standard laboratory procedures for pharmaceutical waste should be followed.

Step-by-Step Disposal Protocol:

  • Waste Identification: All materials contaminated with this compound, including expired or unused product, contaminated labware (e.g., vials, pipette tips), and spill clean-up materials, must be treated as hazardous waste.

  • Segregation and Containment:

    • Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[7]

    • For liquid waste, use a leak-proof container. For solid waste, use a container that prevents dust release.[8]

    • Do not mix this compound waste with other incompatible waste streams. This compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[5][6]

  • Labeling: The waste container must be labeled clearly as "Hazardous Waste" and include the chemical name "this compound," its associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Final Disposal:

    • Arrange for disposal through a licensed and approved hazardous waste disposal contractor.[6]

    • The recommended method of disposal for hazardous pharmaceutical waste is high-temperature incineration.[7]

    • Never dispose of this compound down the drain or in the regular trash, as this can lead to significant environmental contamination.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

VanoxerineDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated (e.g., Unused Product, Contaminated Labware, Spill Debris) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate decision Is waste liquid or solid? segregate->decision solid_container Step 3a: Place in a sealed, labeled solid hazardous waste container. decision->solid_container Solid liquid_container Step 3b: Place in a leak-proof, labeled liquid hazardous waste container. decision->liquid_container Liquid storage Step 4: Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage disposal Step 5: Arrange Pickup by Licensed Waste Contractor storage->disposal end Final Disposal Method: High-Temperature Incineration disposal->end

Caption: Workflow for the safe segregation and disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling Vanoxerine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Vanoxerine, a potent dopamine reuptake inhibitor. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Hazard Summary & Occupational Exposure

This compound is a piperazine derivative with significant pharmacological activity. While one safety data sheet (SDS) has categorized it as not a hazardous substance, other sources indicate potential health risks. Given this discrepancy, a conservative approach to handling is strongly recommended. The primary hazards identified across multiple SDSs include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Currently, a specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of a defined OEL, it is crucial to handle this compound as a potent compound and minimize exposure through engineering controls, administrative controls, and the use of appropriate personal protective equipment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the chemicals being used.
Body Protection Lab Coat/GownA fully buttoned lab coat or a disposable gown should be worn to protect against skin contact.
Eye & Face Protection Safety Glasses with Side Shields or GogglesTo protect from splashes or airborne particles.
Face ShieldA face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.
Respiratory Protection N95 or Higher RespiratorRecommended when handling the powder outside of a containment system (e.g., chemical fume hood) to prevent inhalation of dust.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential to maintain a safe working environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.

  • Keep away from strong acids, alkalis, and oxidizing agents.

2. Handling and Preparation of Solutions:

  • All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for this compound. Clean these items thoroughly after each use.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the area and prevent unauthorized entry. For small spills of powder, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. The spill area should then be decontaminated. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound (e.g., gloves, weighing boats, pipette tips) should be considered contaminated waste.

  • Segregate this compound waste from general laboratory trash.

2. Waste Containers:

  • Use clearly labeled, leak-proof containers for all this compound waste.

  • Solid waste (e.g., contaminated PPE, absorbent materials) should be placed in a designated hazardous waste container.

  • Unused or expired this compound powder should be disposed of in its original container or a securely sealed waste container.

  • Liquid waste containing this compound should be collected in a compatible, sealed container labeled as hazardous waste.

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • All this compound waste must be disposed of through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste. This may include regulations under the Resource Conservation and Recovery Act (RCRA).

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Vanoxerine_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Weigh_Powder Weigh Powder Don_PPE->Weigh_Powder Exposure_Response Exposure Response Don_PPE->Exposure_Response Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Spill_Response Spill Response Weigh_Powder->Spill_Response Label_Container Label Solution Container Prepare_Solution->Label_Container Prepare_Solution->Spill_Response Decontaminate_Equipment Decontaminate Equipment Label_Container->Decontaminate_Equipment Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose via Hazardous Waste Program Segregate_Waste->Dispose_Waste End End Dispose_Waste->End Start Start Start->Assess_Risks

A logical workflow for the safe handling of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.